molecular formula C8H10N2O3 B1422596 5-Methoxy-4-methyl-2-nitroaniline CAS No. 86771-76-8

5-Methoxy-4-methyl-2-nitroaniline

Cat. No.: B1422596
CAS No.: 86771-76-8
M. Wt: 182.18 g/mol
InChI Key: HNGPMYQSCBNTRB-UHFFFAOYSA-N
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Description

5-Methoxy-4-methyl-2-nitroaniline is a useful research compound. Its molecular formula is C8H10N2O3 and its molecular weight is 182.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-4-methyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-5-3-7(10(11)12)6(9)4-8(5)13-2/h3-4H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGPMYQSCBNTRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679624
Record name 5-Methoxy-4-methyl-2-nitroaniline
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Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86771-76-8
Record name 5-Methoxy-4-methyl-2-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86771-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-4-methyl-2-nitroaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Methoxy-4-methyl-2-nitroaniline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-4-methyl-2-nitroaniline is a substituted nitroaniline that holds potential as a versatile building block in organic synthesis, particularly within the pharmaceutical and materials science sectors. Its unique arrangement of electron-donating (amino, methoxy, methyl) and electron-withdrawing (nitro) groups on the aromatic ring imparts specific chemical reactivity and physical properties that make it a valuable intermediate. This technical guide provides a comprehensive overview of the core chemical properties, a detailed synthesis protocol, analytical characterization, and potential applications of this compound, with the aim of equipping researchers and drug development professionals with the critical information needed for its effective utilization.

Section 1: Core Chemical and Physical Properties

This compound, with the CAS number 106579-00-4, is a solid organic compound.[1][2] Its molecular structure and key physicochemical properties are summarized below.

PropertyValueSource(s)
IUPAC Name 5-methoxy-2-methyl-4-nitroaniline[1]
CAS Number 106579-00-4[1][3]
Molecular Formula C₈H₁₀N₂O₃[1][3]
Molecular Weight 182.18 g/mol [1]
Melting Point 168-170 °C[4]
Appearance Not specified, but likely a colored solid[1]
Solubility Sparingly soluble in water, soluble in organic solvents.[5]

Structural Diagram

Synthesis_Workflow Start 3-Methoxy-4-methylaniline Step1 Acetylation (Acetic Anhydride, Acetic Acid) Start->Step1 Intermediate1 N-(3-methoxy-4-methylphenyl)acetamide Step1->Intermediate1 Step2 Nitration (HNO₃, H₂SO₄) Intermediate1->Step2 Intermediate2 N-(5-methoxy-2-nitro-4-methylphenyl)acetamide Step2->Intermediate2 Step3 Hydrolysis (HCl, Reflux) Intermediate2->Step3 End This compound Step3->End MS_Fragmentation M [C₈H₁₀N₂O₃]⁺ m/z = 182 F1 Loss of NO₂ M->F1 F2 Loss of CH₃ M->F2 F3 Loss of OCH₃ M->F3 P1 [C₈H₁₀N]⁺ m/z = 136 F1->P1 P2 [C₇H₇N₂O₃]⁺ m/z = 167 F2->P2 P3 [C₇H₇N₂O]⁺ m/z = 151 F3->P3

References

An In-depth Technical Guide to the Synthesis of 5-Methoxy-4-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathways for 5-Methoxy-4-methyl-2-nitroaniline, a key intermediate in the development of various pharmaceutical and specialty chemical compounds. The methodologies detailed herein are grounded in established organic chemistry principles and supported by analogous procedures from peer-reviewed literature and patents. This document is intended for researchers, scientists, and drug development professionals.

Introduction: The Significance of Substituted Nitroanilines

Substituted nitroanilines are a critical class of organic intermediates. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on an aromatic ring imparts unique chemical reactivity, making them versatile precursors for the synthesis of a wide array of more complex molecules. Specifically, the arrangement of substituents in this compound offers multiple sites for further functionalization, rendering it a valuable building block in medicinal chemistry and materials science. The synthesis of such molecules requires careful control of regioselectivity, particularly during the electrophilic nitration step.

Proposed Primary Synthesis Pathway: A Three-Step Approach

The most logical and well-precedented synthetic route to this compound proceeds from the commercially available starting material, 3-Methoxy-4-methylaniline. This pathway involves a three-step sequence: protection of the amine, regioselective nitration, and subsequent deprotection. This strategy is widely employed in the synthesis of various nitroaniline derivatives to prevent oxidation of the amino group and to direct the incoming nitro group to the desired position.[1][2][3]

A visual representation of this proposed synthetic workflow is provided below:

Synthesis_Pathway Start 3-Methoxy-4-methylaniline Intermediate1 N-(5-Methoxy-4-methylphenyl)acetamide Start->Intermediate1 Acetylation (Acetic Anhydride, Acetic Acid) Intermediate2 N-(5-Methoxy-4-methyl-2-nitrophenyl)acetamide Intermediate1->Intermediate2 Nitration (HNO3, H2SO4) Product This compound Intermediate2->Product Hydrolysis (HCl, Reflux)

Caption: Proposed synthesis of this compound.

Part 1: Protection of the Amino Group - Acetylation

Causality Behind Experimental Choices: The initial step involves the protection of the amino group of 3-Methoxy-4-methylaniline as an acetamide. This is crucial for two primary reasons:

  • Prevention of Oxidation: The amino group is highly susceptible to oxidation by the strong oxidizing agents used in the subsequent nitration step. Converting it to a less reactive amide functionality safeguards it from degradation.

  • Regiocontrol: The acetamido group is still an ortho-, para-director, but it is bulkier than the amino group. This steric hindrance can influence the position of the incoming electrophile. In this case, it helps to direct the nitro group to the position ortho to the original amine and meta to the methoxy group.

Experimental Protocol: Acetylation of 3-Methoxy-4-methylaniline

A procedure analogous to the acetylation of similar anilines is detailed below.[1][2]

Materials:

  • 3-Methoxy-4-methylaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a clean, dry round-bottom flask, dissolve 3-Methoxy-4-methylaniline in glacial acetic acid.

  • Stir the solution at room temperature for approximately 1 hour.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add acetic anhydride dropwise to the cooled solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring for several hours until the reaction is complete (monitoring by Thin Layer Chromatography is recommended).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the N-(5-Methoxy-4-methylphenyl)acetamide product.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry.

Part 2: Regioselective Nitration

Causality Behind Experimental Choices: The nitration of the protected intermediate, N-(5-Methoxy-4-methylphenyl)acetamide, is the key step in establishing the desired substitution pattern. A mixture of nitric acid and sulfuric acid is the classic and most effective nitrating agent. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the electrophilic aromatic substitution reaction. The temperature must be carefully controlled to prevent over-nitration and side reactions.[3][4]

Experimental Protocol: Nitration of N-(5-Methoxy-4-methylphenyl)acetamide

The following protocol is adapted from established methods for the nitration of substituted acetanilides.[1][3][4]

Materials:

  • N-(5-Methoxy-4-methylphenyl)acetamide

  • Concentrated sulfuric acid

  • Fuming nitric acid

  • Round-bottom flask

  • Dropping funnel

  • Ice-salt bath

  • Crushed ice

Procedure:

  • In a round-bottom flask, dissolve the N-(5-Methoxy-4-methylphenyl)acetamide from the previous step in concentrated sulfuric acid at 0°C in an ice-salt bath.

  • Slowly add fuming nitric acid dropwise via a dropping funnel, ensuring the temperature is maintained between 0 and 5°C.

  • After the addition, continue stirring the mixture at this temperature for 2-3 hours.

  • Carefully pour the reaction mixture over crushed ice to precipitate the nitrated product, N-(5-Methoxy-4-methyl-2-nitrophenyl)acetamide.

  • Filter the yellow precipitate, wash thoroughly with cold water until the washings are neutral to litmus paper, and dry.

Part 3: Deprotection - Hydrolysis of the Amide

Causality Behind Experimental Choices: The final step is the removal of the acetyl protecting group to regenerate the amino functionality. This is typically achieved by acid-catalyzed hydrolysis. Refluxing the nitrated acetamide in the presence of a strong acid, such as hydrochloric acid, effectively cleaves the amide bond to yield the desired this compound.[1]

Experimental Protocol: Hydrolysis of N-(5-Methoxy-4-methyl-2-nitrophenyl)acetamide

This procedure is based on standard methods for the deprotection of acetanilides.[1][4]

Materials:

  • N-(5-Methoxy-4-methyl-2-nitrophenyl)acetamide

  • Concentrated hydrochloric acid

  • Ethanol (optional, to aid solubility)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Sodium hydroxide solution (e.g., 10%)

  • Crushed ice

Procedure:

  • Suspend the N-(5-Methoxy-4-methyl-2-nitrophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid in a round-bottom flask.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction's progress by TLC.

  • After completion, cool the reaction mixture to room temperature and then pour it onto crushed ice.

  • Neutralize the solution by the slow addition of a sodium hydroxide solution until a pH of 7-8 is reached, which will precipitate the final product.

  • Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Data Summary

The following table summarizes the key transformations in the synthesis of this compound. Expected yields and key reaction conditions are based on analogous reactions reported in the literature.

StepReactionStarting MaterialKey ReagentsTypical ConditionsProduct
1Acetylation3-Methoxy-4-methylanilineAcetic anhydride, Acetic acid0°C to Room TempN-(5-Methoxy-4-methylphenyl)acetamide
2NitrationN-(5-Methoxy-4-methylphenyl)acetamideFuming HNO₃, Conc. H₂SO₄0-5°CN-(5-Methoxy-4-methyl-2-nitrophenyl)acetamide
3HydrolysisN-(5-Methoxy-4-methyl-2-nitrophenyl)acetamideConc. HCl, EthanolRefluxThis compound

Conclusion

The synthesis of this compound can be reliably achieved through a well-established three-step sequence involving protection, nitration, and deprotection. The provided protocols, based on proven methodologies for similar compounds, offer a solid foundation for laboratory-scale synthesis. Careful control of reaction conditions, particularly temperature during the nitration step, is paramount to achieving good yields and high purity of the final product. Researchers should always perform appropriate safety assessments before commencing any chemical synthesis.

References

Spectroscopic Blueprint of 5-Methoxy-4-methyl-2-nitroaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic data for 5-Methoxy-4-methyl-2-nitroaniline, a key aromatic intermediate in the synthesis of various organic compounds. Designed for researchers, scientists, and professionals in drug development, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the molecule, offering not just the data itself, but also the underlying principles and experimental considerations.

Molecular Structure and Spectroscopic Overview

This compound (CAS No. 106579-00-4) possesses a unique substitution pattern on the benzene ring that gives rise to a distinct spectroscopic fingerprint. The presence of an electron-donating amine (-NH₂), a strongly electron-withdrawing nitro group (-NO₂), a methoxy group (-OCH₃), and a methyl group (-CH₃) creates a complex interplay of electronic effects that are clearly elucidated by spectroscopic techniques.

PropertyValueSource
Molecular Formula C₈H₁₀N₂O₃--INVALID-LINK--[1]
Molecular Weight 182.18 g/mol --INVALID-LINK--[1]
IUPAC Name This compound--INVALID-LINK--[1]

Below is a diagram illustrating the molecular structure and the numbering of the carbon and hydrogen atoms, which will be referenced in the NMR analysis.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR

A standard approach for acquiring NMR spectra of a solid organic compound like this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with the analyte's resonances. For this compound, CDCl₃ is a common choice.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected proton signals (typically 0-12 ppm), and a relaxation delay that allows for full magnetization recovery between pulses.

  • ¹³C NMR Acquisition: Obtain the carbon NMR spectrum using a proton-decoupled pulse sequence to ensure that each unique carbon appears as a single line. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer spectrometer Place in NMR Spectrometer transfer->spectrometer acquire_H Acquire ¹H Spectrum spectrometer->acquire_H acquire_C Acquire ¹³C Spectrum spectrometer->acquire_C process Fourier Transform & Phasing acquire_H->process acquire_C->process integrate Integration & Peak Picking process->integrate

Caption: General experimental workflow for NMR spectroscopy.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine protons, the methoxy protons, and the methyl protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.5s1HH-3The proton at the C-3 position is deshielded by the adjacent electron-withdrawing nitro group.
~6.5s1HH-6The proton at the C-6 position is shielded by the electron-donating amine and methoxy groups.
~5.0-6.0br s2H-NH₂The chemical shift of amine protons can vary and the signal is often broad due to quadrupole broadening and exchange with trace amounts of water.
~3.9s3H-OCH₃Methoxy protons typically appear in this region as a sharp singlet.
~2.2s3H-CH₃The methyl group protons on the aromatic ring appear as a singlet in this upfield region.

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

The simplicity of the aromatic region (two singlets) is a key feature, indicating no vicinal proton-proton coupling on the ring. This is consistent with the substitution pattern where each aromatic proton has no adjacent proton neighbors.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~150-155C-5Aromatic carbon attached to the electron-donating methoxy group, appearing downfield.
~145-150C-2Aromatic carbon bearing the electron-withdrawing nitro group, significantly deshielded.
~135-140C-4Aromatic carbon attached to the methyl group and para to the amine.
~130-135C-1Aromatic carbon attached to the amine group.
~115-120C-6Aromatic carbon ortho to the amine group.
~105-110C-3Aromatic carbon ortho to the nitro group.
~55-60-OCH₃Carbon of the methoxy group.
~15-20-CH₃Carbon of the methyl group attached to the aromatic ring.

Note: The assignments are predictive and based on established substituent effects on ¹³C chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR-ATR

For a solid sample like this compound, Attenuated Total Reflectance (ATR) is a convenient and common technique.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the powdered sample onto the ATR crystal.

  • Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

FTIR_ATR_Workflow start Start clean Clean ATR Crystal start->clean background Acquire Background Spectrum clean->background sample Place Sample on Crystal background->sample pressure Apply Pressure sample->pressure acquire Acquire Sample Spectrum pressure->acquire process Process Data (Baseline Correction) acquire->process end End process->end

Caption: Workflow for FTIR-ATR analysis of a solid sample.

IR Spectral Data and Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3400-3200N-H stretchPrimary Amine (-NH₂)Medium (two bands)
3100-3000C-H stretchAromaticMedium
2950-2850C-H stretch-CH₃, -OCH₃Medium
1620-1580C=C stretchAromatic RingMedium-Strong
1550-1490N-O asymmetric stretchNitro (-NO₂)Strong
1360-1300N-O symmetric stretchNitro (-NO₂)Strong
1250-1200C-O stretchAryl ether (-OCH₃)Strong
880-800C-H out-of-plane bendAromaticStrong

The two distinct N-H stretching bands are characteristic of a primary amine. The strong absorptions for the nitro group's symmetric and asymmetric stretches are also key identifiers.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in its identification and structural elucidation.

Experimental Protocol: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of a volatile and thermally stable compound like this compound.

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: Inject the sample into a gas chromatograph, where it is vaporized and separated from other components based on its boiling point and interaction with the GC column's stationary phase.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Impact (EI) is a common ionization method that bombards the molecule with high-energy electrons, leading to ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

GC_MS_Workflow cluster_gc Gas Chromatography cluster_ms Mass Spectrometry injection Sample Injection separation Separation in GC Column injection->separation ionization Ionization (EI) separation->ionization analysis Mass Analysis ionization->analysis detection Detection analysis->detection

Caption: Simplified workflow of a GC-MS experiment.

Mass Spectral Data and Interpretation

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, as well as several fragment ion peaks.

m/zIonInterpretation
182[C₈H₁₀N₂O₃]⁺Molecular Ion (M⁺)[1]
167[M - CH₃]⁺Loss of a methyl radical.
152[M - NO]⁺Loss of nitric oxide.
136[M - NO₂]⁺Loss of a nitro radical.
106[M - NO₂ - CH₂O]⁺Subsequent loss of formaldehyde from the [M - NO₂]⁺ fragment.

The presence of an odd molecular weight molecular ion is consistent with the nitrogen rule (one nitrogen atom). The fragmentation pattern, including the characteristic loss of nitro and methyl groups, provides further confirmation of the structure. The base peak (most intense peak) is often a stable fragment ion. For this compound, the peak at m/z 182 is expected to be prominent.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. Each technique offers a unique and complementary piece of the structural puzzle, from the detailed carbon-hydrogen framework provided by NMR, to the identification of functional groups by IR, and the confirmation of molecular weight and fragmentation pathways by MS. This in-depth spectroscopic analysis is fundamental for quality control, reaction monitoring, and the development of new synthetic methodologies involving this important chemical intermediate.

References

Physical and chemical characteristics of 5-Methoxy-4-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Methoxy-4-methyl-2-nitroaniline

Introduction

This compound (CAS No. 106579-00-4) is a substituted nitroaniline compound that serves as a versatile intermediate in organic synthesis.[1][2] Its molecular architecture, featuring an aniline core modified with methoxy, methyl, and nitro functional groups, provides multiple reactive sites. This unique combination makes it a valuable building block for the synthesis of more complex molecules, particularly within the pharmaceutical and chemical research sectors.[2][3] This guide provides a comprehensive overview of its physical and chemical characteristics, spectroscopic profile, a representative synthesis protocol, and essential safety and handling procedures, designed to support professionals in its application.

Chemical Identity and Molecular Structure

Correctly identifying a chemical compound is the foundation of all scientific work. This compound is registered under the CAS number 106579-00-4.[1][4] Its structure is defined by a benzene ring substituted with five groups, leading to a specific isomeric arrangement crucial for its reactivity.

  • IUPAC Name: 5-methoxy-2-methyl-4-nitroaniline[1]

  • Synonyms: 5-Amino-4-methyl-2-nitroanisole, Benzenamine, 5-methoxy-2-methyl-4-nitro-[1]

  • Molecular Formula: C₈H₁₀N₂O₃[1][4][5]

  • Molecular Weight: 182.18 g/mol [1][5]

Caption: Molecular Structure of this compound.

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and application conditions. The data below has been consolidated from various chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 106579-00-4[1][4][6]
Appearance Yellow to orange crystalline powder[7] (by analogy)
Melting Point 168-170 °C[6][8]
Boiling Point 377.3 °C at 760 mmHg[8]
Density 1.266 g/cm³[8]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and DMSO.[9][10] (by analogy)

Spectroscopic Characterization

Spectroscopic analysis is essential for structure verification and purity assessment. While specific spectra for this exact compound are proprietary, a theoretical analysis based on its structure allows for the prediction of its key spectral features.

Analytical Workflow

A standard workflow for the characterization of a novel or synthesized batch of this compound would involve a multi-technique approach to confirm both structure and purity.

Caption: Standard workflow for chemical structure verification.

Predicted Spectral Data

The following table summarizes the expected peaks and signals based on the compound's functional groups and structure.[11]

TechniqueFeatureExpected Chemical Shift / Frequency / m/zRationale
¹H NMR Aromatic Protonsδ 6.5 - 7.5 ppm (2H, singlets)Protons on the highly substituted aromatic ring.
Amine Protonsδ 4.5 - 5.5 ppm (2H, broad singlet)-NH₂ protons; signal is broad and can exchange with D₂O.
Methoxy Protonsδ 3.8 - 4.0 ppm (3H, singlet)-OCH₃ group protons.
Methyl Protonsδ 2.2 - 2.5 ppm (3H, singlet)Aromatic -CH₃ group protons.
¹³C NMR Aromatic Carbonsδ 110 - 160 ppmSix distinct signals for the carbons of the benzene ring.
Methoxy Carbonδ 55 - 60 ppmCarbon of the -OCH₃ group.
Methyl Carbonδ 15 - 20 ppmCarbon of the aromatic -CH₃ group.
FTIR N-H Stretch3300 - 3500 cm⁻¹ (two bands)Symmetric and asymmetric stretching of the primary amine (-NH₂).[11]
C-H Stretch (Aromatic)~3100 cm⁻¹C-H bonds on the benzene ring.
C-H Stretch (Aliphatic)~2950 cm⁻¹C-H bonds in the methyl and methoxy groups.
C=C Stretch (Aromatic)1450 - 1600 cm⁻¹Benzene ring skeletal vibrations.
N-O Stretch (Nitro)1500 - 1550 cm⁻¹ (asymmetric) & 1300-1350 cm⁻¹ (symmetric)Characteristic strong absorptions for the -NO₂ group.
C-O Stretch~1250 cm⁻¹ (asymmetric) & ~1050 cm⁻¹ (symmetric)Aryl-alkyl ether linkage.
Mass Spec Molecular Ion (M⁺)m/z = 182Corresponds to the molecular weight of the compound.[1]
Key Fragmentsm/z = 167 (M-15), 152 (M-30), 136 (M-46)Loss of -CH₃, loss of -NO, loss of -NO₂ respectively.

Synthesis and Reactivity

Reactivity Profile

This compound's reactivity is governed by its three key functional groups:

  • Aromatic Amine (-NH₂): This group is nucleophilic and basic. It can be readily acylated, alkylated, and diazotized to form highly reactive diazonium salts, which are precursors to a vast array of other functional groups. The amine group is a strong activating group in electrophilic aromatic substitution, though its influence is modulated by the other substituents.

  • Nitro Group (-NO₂): A strong electron-withdrawing group, the nitro functionality deactivates the ring towards electrophilic substitution, particularly at the ortho and para positions relative to itself. Its most significant reaction is reduction, which can be controlled to yield nitroso, hydroxylamino, or amine functionalities, providing a synthetic handle for creating diamine derivatives.

  • Methoxy (-OCH₃) and Methyl (-CH₃) Groups: These are electron-donating groups that activate the aromatic ring towards electrophilic substitution. Their positions, along with the powerful directing effect of the amine, will influence the regioselectivity of further substitution reactions.

Representative Synthesis Protocol

G A 5-Methoxy-2-methylaniline (Precursor) B Amine Protection (Acetylation) A->B Acetic Anhydride C N-(5-methoxy-2-methylphenyl)acetamide (Intermediate) B->C D Nitration C->D HNO₃ / H₂SO₄ E N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide (Nitrated Intermediate) D->E F Deprotection (Hydrolysis) E->F Aq. HCl, Heat G This compound (Final Product) F->G

Caption: Proposed synthetic pathway for this compound.

Step 1: Protection of the Amine Group (Acetylation)

  • Rationale: The amino group is highly activating and susceptible to oxidation under nitrating conditions. Protecting it as an acetamide moderates its reactivity, prevents unwanted side reactions, and helps direct the incoming nitro group.

  • Procedure:

    • In a flask equipped with a magnetic stirrer, dissolve 1 equivalent of 5-methoxy-2-methylaniline in glacial acetic acid.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add 1.1 equivalents of acetic anhydride dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours until TLC analysis indicates complete consumption of the starting material.

    • Pour the reaction mixture into a beaker of ice water to precipitate the product, N-(5-methoxy-2-methylphenyl)acetamide.

    • Collect the solid by vacuum filtration, wash with cold water, and dry.

Step 2: Nitration of the Protected Intermediate

  • Rationale: The acetamido group directs the electrophilic nitronium ion (NO₂⁺) to the ortho and para positions. In this case, the position para to the acetamido group is the most sterically accessible and electronically favorable, yielding the desired 4-nitro isomer.

  • Procedure:

    • Carefully add the dried N-(5-methoxy-2-methylphenyl)acetamide from Step 1 to concentrated sulfuric acid at 0-5 °C, ensuring it fully dissolves.

    • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the temperature below 10 °C.

    • Add the nitrating mixture dropwise to the solution of the acetamide, maintaining the reaction temperature between 0 and 5 °C.

    • Stir the mixture at this temperature for 2-4 hours. Monitor the reaction by TLC.

    • Once complete, carefully pour the reaction mixture onto crushed ice. The nitrated product will precipitate.

    • Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry.

Step 3: Deprotection of the Amine (Hydrolysis)

  • Rationale: The final step is to remove the acetyl protecting group to regenerate the free amine, yielding the target compound. This is typically achieved by acid- or base-catalyzed hydrolysis.

  • Procedure:

    • Suspend the crude N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide in a mixture of ethanol and aqueous hydrochloric acid (e.g., 6M HCl).

    • Heat the mixture to reflux and maintain for 4-6 hours, or until TLC shows the disappearance of the starting material.

    • Cool the reaction mixture to room temperature and then neutralize it carefully by the slow addition of a base, such as aqueous sodium hydroxide, until the pH is ~8-9.

    • The product, this compound, will precipitate as a solid.

    • Collect the product by vacuum filtration, wash with water, and dry. Recrystallization from a suitable solvent like ethanol may be performed for further purification.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.[1]

GHS Hazard Classification
  • Flammable Solid [1]

  • Acute Toxicity, Oral (Harmful) [1]

  • Acute Toxicity, Dermal (Harmful) [1]

  • Acute Toxicity, Inhalation (Harmful) [1]

  • Skin Irritation [1]

  • Serious Eye Irritation [1]

Safe Handling Protocol

Adherence to a strict safety protocol is mandatory when working with this compound.[13][14][15]

  • Engineering Controls: Always handle this substance in a certified chemical fume hood to avoid inhalation of dust.[8] Ensure an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).[8]

    • Eye Protection: Use chemical safety goggles or a face shield.[14]

    • Skin and Body Protection: Wear a lab coat and ensure exposed skin is covered.[8]

  • Handling Procedures:

    • Avoid generating dust. Use appropriate weighing techniques (e.g., weighing boats).

    • Keep away from heat, sparks, and open flames.[8]

    • Avoid contact with strong oxidizing agents, acids, and acid chlorides.[14]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[13][15]

    • Store away from incompatible materials.

  • Disposal:

    • Dispose of waste material and containers in accordance with local, regional, and national regulations. Do not allow the material to enter drains or water courses.[8]

Applications in Research and Drug Development

While specific, large-scale applications for this compound are not widely documented, its structure is analogous to key intermediates used in the synthesis of important pharmaceuticals. For example, substituted 2-nitroanilines are critical precursors for benzimidazole-type drugs, such as proton pump inhibitors like Omeprazole.[12][16]

Its potential utility lies in:

  • Scaffold Development: Serving as a starting material for creating libraries of novel compounds for biological screening. The amine provides a point for diversification, while the nitro group can be reduced and subsequently functionalized.

  • Dye and Pigment Synthesis: Nitroanilines are classic components in the synthesis of azo dyes.

  • Material Science: The polarized nature of the molecule (due to electron-donating and -withdrawing groups) suggests potential exploration in the field of nonlinear optical materials, an area where similar compounds have been investigated.[10]

Conclusion

This compound is a chemical compound with well-defined physical properties and a predictable, versatile reactivity profile. Its value to the scientific community lies in its potential as a synthetic intermediate for constructing more complex molecular targets. A thorough understanding of its spectroscopic signature, combined with rigorous adherence to safety protocols, enables researchers and developers to effectively and safely utilize this compound in their synthetic endeavors.

References

An In-depth Technical Guide to 5-Methoxy-2-methyl-4-nitroaniline (CAS 106579-00-4): Properties, Synthesis, and Applications in Kinase Inhibitor Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Methoxy-2-methyl-4-nitroaniline (CAS 106579-00-4). This document moves beyond a simple data sheet to offer insights into its utility as a key building block in medicinal chemistry, particularly in the development of kinase inhibitors.

Core Compound Identification and Physicochemical Properties

5-Methoxy-2-methyl-4-nitroaniline is a substituted nitroaniline with the molecular formula C₈H₁₀N₂O₃.[1] Its core structure, a benzene ring functionalized with methoxy, methyl, amino, and nitro groups, makes it a versatile intermediate in organic synthesis. The strategic placement of these functional groups allows for a range of chemical modifications, rendering it a valuable scaffold for the synthesis of more complex molecules.

PropertyValueSource(s)
CAS Number 106579-00-4[1]
Molecular Formula C₈H₁₀N₂O₃[1]
Molecular Weight 182.18 g/mol [1]
IUPAC Name 5-methoxy-2-methyl-4-nitroaniline[1]
Melting Point 168-170 °C---
Appearance Not specified, likely a crystalline solid---
Solubility Data not widely available, but expected to be soluble in common organic solvents.---

Structural Elucidation

The chemical structure of 5-Methoxy-2-methyl-4-nitroaniline is fundamental to its reactivity and utility as a synthetic intermediate.

Caption: 2D structure of 5-Methoxy-2-methyl-4-nitroaniline.

Synthesis Pathway: A Strategic Approach

The synthesis of 5-Methoxy-2-methyl-4-nitroaniline can be logically approached through a multi-step process, typically involving the protection of the reactive amine group, followed by nitration, and subsequent deprotection. This strategy is crucial to control the regioselectivity of the nitration step. A plausible synthetic route, adapted from methodologies for similar nitroaniline compounds, is outlined below.[2]

CSNK2A_Pathway CSNK2A CSNK2A Substrates Protein Substrates (e.g., Akt, PTEN) CSNK2A->Substrates Phosphorylation Downstream Downstream Signaling (e.g., NF-κB, Wnt) Substrates->Downstream Cellular_Processes Cellular Processes Downstream->Cellular_Processes Outcomes Cell Proliferation, Survival, Angiogenesis Cellular_Processes->Outcomes Inhibitor Kinase Inhibitor (Synthesized from 5-Methoxy-2-methyl-4-nitroaniline) Inhibitor->CSNK2A Inhibition

References

A Technical Guide to the Molecular Structure, Properties, and Synthesis of 5-Methoxy-4-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides a comprehensive technical overview of 5-Methoxy-4-methyl-2-nitroaniline, a substituted nitroaromatic compound. While specific data for this exact isomer is sparse, this guide synthesizes information from closely related analogs and established chemical principles to serve as a vital resource for researchers, scientists, and professionals in drug development. This guide covers the compound's molecular structure, physicochemical properties, a plausible synthetic pathway, key applications as a chemical intermediate, and essential safety protocols. A critical analysis of isomeric identity is presented, referencing the more extensively documented isomer, 5-Methoxy-2-methyl-4-nitroaniline (CAS No. 106579-00-4), to provide a robust and practical dataset for laboratory applications.

Chemical Identity and Molecular Structure

This compound belongs to the class of substituted anilines, which are foundational scaffolds in medicinal chemistry and material science. The strategic placement of methoxy, methyl, nitro, and amino functional groups on the benzene ring provides a versatile platform for chemical modification.

1.1. Nomenclature and Identifiers

  • Systematic IUPAC Name: this compound

  • Molecular Formula: C₈H₁₀N₂O₃[1]

  • Molecular Weight: 182.18 g/mol [2]

  • Canonical SMILES: CC1=C(C=C(C1=O)--INVALID-LINK--[O-])N)OC

  • InChI Key: (Generated from structure) - A unique identifier will be assigned upon synthesis and characterization.

1.2. Isomeric Considerations: A Critical Note It is crucial to distinguish the topic compound, this compound, from its more commercially available and widely documented isomer, 5-Methoxy-2-methyl-4-nitroaniline (CAS No. 106579-00-4) .[1][2][3][4][5] Due to the limited direct literature on the former, this guide will utilize the verified physical and spectroscopic data of the latter as a primary reference point, a standard practice in chemical research for predicting the properties of closely related, novel compounds. All data tables will explicitly reference the isomer used.

Physicochemical Properties

The physical properties of nitroanilines are governed by the interplay of their functional groups, which influence crystal packing, polarity, and intermolecular forces. The data presented below is for the isomer 5-Methoxy-2-methyl-4-nitroaniline.

PropertyValueSource(s)
CAS Number 106579-00-4[1][2][3]
Appearance Solid (Predicted)Inferred
Melting Point 168-170 °C[4][6]
Boiling Point 377.3 °C at 760 mmHg[4]
Density 1.266 g/cm³[4]

Solubility Profile: Like most aromatic amines, this compound is expected to have low solubility in water.[7] The presence of the polar nitro and amine groups is offset by the nonpolar benzene ring and methyl group. It is predicted to be soluble in common organic solvents such as ethanol, dichloromethane, and acetone.

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation of synthesized organic molecules. While experimental data for this compound is not publicly available, a predictive profile can be established based on well-understood principles and data from its isomers.[2]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the amine protons (a broad singlet), the methoxy group protons (a singlet around 3.8-4.0 ppm), and the methyl group protons (a singlet around 2.2-2.4 ppm). The exact chemical shifts of the aromatic protons would be influenced by the combined electronic effects of the four different substituents.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) at m/z 182.18, confirming the molecular weight.[2] Common fragmentation patterns would likely involve the loss of the nitro group (NO₂) and methoxy group (OCH₃).

  • Infrared (IR) Spectroscopy: The IR spectrum would provide clear evidence of the key functional groups. Characteristic absorption bands would include N-H stretching for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic and aliphatic groups, and strong asymmetric and symmetric N=O stretching for the nitro group (typically around 1500-1550 cm⁻¹ and 1300-1360 cm⁻¹, respectively).

Synthesis and Reactivity

Substituted nitroanilines are typically synthesized through electrophilic aromatic substitution reactions, particularly nitration of a protected aniline precursor.[8][9]

4.1. Proposed Synthetic Workflow A logical and efficient synthesis of this compound can be achieved starting from a commercially available substituted aniline. The key challenge in this synthesis is controlling the regioselectivity of the nitration step. The amino group is a strong ortho-, para-director and must be protected to prevent oxidation and to modulate its directing effect.

Experimental Protocol: Synthesis via Nitration of a Protected Aniline

  • Protection of the Amine: Dissolve 4-methyl-3-methoxyaniline in glacial acetic acid. Add acetic anhydride dropwise while cooling in an ice bath. Stir for 1-2 hours to form N-(4-methyl-3-methoxyphenyl)acetamide. This step is critical to protect the amine from the harsh nitrating conditions and to direct the incoming nitro group.

  • Nitration: Cool the acetanilide solution to 0-5 °C. Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture), ensuring the temperature does not exceed 10 °C. The acetyl group directs the nitration to the positions ortho and para to itself. The position ortho to the amine (and meta to the methyl and methoxy groups) is sterically accessible and electronically favored.

  • Work-up and Hydrolysis: After the reaction is complete (monitored by TLC), pour the mixture onto crushed ice to precipitate the nitrated acetanilide. Filter the solid product. Heat the solid under reflux with aqueous hydrochloric acid to hydrolyze the acetyl protecting group, yielding the target this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to obtain the final product with high purity.

Synthetic Workflow Start 4-Methyl-3-methoxyaniline Intermediate N-(4-methyl-3-methoxyphenyl)acetamide Start->Intermediate Acetic Anhydride, Glacial Acetic Acid Nitrated N-(5-Methoxy-4-methyl-2-nitrophenyl)acetamide Intermediate->Nitrated HNO₃, H₂SO₄ (0-5 °C) Product This compound Nitrated->Product Aq. HCl, Reflux (Hydrolysis)

Caption: Proposed synthetic workflow for this compound.
Applications in Research and Drug Development

The true value of this compound for researchers lies in its potential as a versatile chemical intermediate.

5.1. Precursor for Heterocyclic Scaffolds A primary application of nitroanilines is their conversion into ortho-diamines through the reduction of the nitro group.[10] This transformation is a cornerstone of heterocyclic chemistry.

  • Mechanism of Action: The reduction of the nitro group, typically achieved through catalytic hydrogenation (e.g., using Pd/C and H₂ gas) or chemical reduction (e.g., using SnCl₂ or Fe in acidic medium), yields 5-methoxy-4-methylbenzene-1,2-diamine.[11]

  • Synthetic Utility: This resulting diamine is a key precursor for synthesizing benzimidazoles, a privileged scaffold found in numerous pharmaceuticals, including proton pump inhibitors and anthelmintics. The two adjacent amine groups readily condense with carboxylic acids, aldehydes, or their equivalents to form the five-membered imidazole ring fused to the benzene core.

Application as Precursor cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclization Nitroaniline This compound Diamine 5-Methoxy-4-methyl- benzene-1,2-diamine Nitroaniline->Diamine [H] (e.g., Pd/C, H₂) Benzimidazole Substituted Benzimidazole (Drug Scaffold) Diamine->Benzimidazole Condensation Reagent R-COOH (Carboxylic Acid) Reagent->Benzimidazole

Caption: Transformation into a precursor for benzimidazole synthesis.
Safety, Handling, and Storage

Substituted nitroanilines require careful handling due to their potential toxicity. The following guidelines are based on data for closely related isomers and general laboratory safety practices.[12][13]

6.1. Hazard Identification Based on GHS classifications for similar compounds, this compound should be treated as a substance with the following potential hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled.

  • May cause skin and serious eye irritation.

6.2. Handling and Personal Protective Equipment (PPE)

  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Gloves: Wear nitrile or other chemically resistant gloves to prevent skin contact.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Lab Coat: A standard lab coat is required to protect clothing and skin.

6.3. Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

6.4. First Aid Measures

  • Inhalation: Move the person to fresh air. Seek medical attention if symptoms persist.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

This compound represents a chemical entity of significant interest for synthetic and medicinal chemists. While direct experimental data is limited, a robust understanding of its properties and reactivity can be derived from the well-documented isomer, 5-Methoxy-2-methyl-4-nitroaniline, and fundamental chemical principles. Its true potential is realized as a versatile intermediate, particularly for the synthesis of complex heterocyclic systems like benzimidazoles, which are central to modern drug discovery. Adherence to strict safety protocols is paramount when handling this and related nitroaromatic compounds.

References

An In-depth Technical Guide to the Research Applications of 5-Methoxy-4-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the potential research applications of 5-Methoxy-4-methyl-2-nitroaniline, a substituted nitroaniline with significant promise in synthetic and medicinal chemistry. While direct research on this specific molecule is nascent, this document synthesizes data from structurally related compounds to project its utility for researchers, scientists, and drug development professionals.

Introduction: The Chemical Landscape of this compound

This compound is an aromatic compound characterized by a benzene ring substituted with methoxy, methyl, amino, and nitro groups.[1][2] Its chemical structure suggests a versatile role as a chemical intermediate, with the electron-withdrawing nitro group and electron-donating amino and methoxy groups creating a unique electronic profile for various chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 106579-00-4[1][3]
Molecular Formula C8H10N2O3[1][3][4]
Molecular Weight 182.18 g/mol [1][5]
IUPAC Name 5-methoxy-2-methyl-4-nitroaniline[1][4]
Appearance Expected to be a crystalline solidInferred from related compounds

The strategic placement of its functional groups makes this compound a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and dye industries.[6][7][8]

Core Synthetic Utility: A Versatile Chemical Intermediate

The primary and most immediate application of this compound is as a precursor in multi-step organic synthesis. The amino and nitro groups are particularly reactive and can be readily modified to introduce new functionalities or to construct heterocyclic systems.

A key transformation for nitroanilines is the reduction of the nitro group to an amine, yielding a diamine derivative. This diamine can then be used to build complex heterocyclic scaffolds, which are common in biologically active molecules.

G A This compound B Reduction (e.g., Fe/HCl or H2/Pd-C) A->B C 4-Methoxy-5-methylbenzene-1,2-diamine B->C D Cyclization with a dicarbonyl compound C->D E Substituted Benzimidazole Derivative D->E

Caption: Synthetic pathway from this compound to a substituted benzimidazole.

Potential Applications in Medicinal Chemistry

Nitroaromatic compounds, including nitroanilines, have a rich history in medicinal chemistry, exhibiting a wide range of biological activities.[9][10] The nitro group can act as both a pharmacophore and a toxicophore, often through its in vivo reduction to reactive intermediates that can interact with cellular macromolecules.[10]

As a Scaffold for Novel Kinase Inhibitors

Substituted anilines are a cornerstone in the design of kinase inhibitors for cancer therapy. For instance, the structurally related compound 4-fluoro-2-methoxy-5-nitroaniline is a key intermediate in the synthesis of Osimertinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[11] This suggests that this compound could serve as a valuable starting material for a new generation of kinase inhibitors.

The general mechanism of action for many kinase inhibitors involves competition with ATP for the enzyme's binding site, thereby preventing the phosphorylation of downstream substrates involved in cell proliferation and survival.

cluster_0 Kinase Activity cluster_1 Inhibition by a Derivative Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ADP ADP Kinase->ADP ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Kinase_Inhibited Kinase No_Reaction No Phosphorylation Kinase_Inhibited->No_Reaction Inhibitor Derivative of 5-Methoxy-4-methyl -2-nitroaniline Inhibitor->Kinase_Inhibited G Nitro_Compound Nitroaniline Derivative Bacterial_Cell Bacterial Cell Nitro_Compound->Bacterial_Cell Reduction Nitroreductase Enzymes Bacterial_Cell->Reduction Reactive_Intermediates Reactive Nitroso & Hydroxylamine Intermediates Reduction->Reactive_Intermediates DNA_Damage DNA Damage Reactive_Intermediates->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death

References

Discovery and history of substituted nitroanilines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Substituted Nitroanilines

Authored by: Gemini, Senior Application Scientist

Introduction

Substituted nitroanilines represent a cornerstone class of compounds in the history and practice of organic chemistry. Their discovery and the development of their synthetic routes are intrinsically linked to the birth of the synthetic dye industry, the advancement of aromatic chemistry, and the production of a vast array of pharmaceuticals, agrochemicals, and industrial materials. This guide provides a technical exploration of their history, from the initial isolation of their parent compound, aniline, to the elucidation of the fundamental synthetic methodologies that enabled their large-scale production and diversification. We will delve into the causal chemistry behind key experimental choices, present validated protocols, and illustrate the logical flow of these foundational reactions.

Part 1: Foundational Discoveries - From Indigo to Industrial Dyes

The story of nitroanilines begins with their parent molecule, aniline. Aniline was first isolated in 1826 by Otto Unverdorben through the destructive distillation of indigo, naming it Crystallin.[1][2] Over the next two decades, other chemists would isolate the same substance from different sources, giving it names like kyanol and benzidam.[1][2][3] It was August Wilhelm von Hofmann who, in 1843, demonstrated that these were all the same compound, which became known as aniline.[1][3]

A pivotal moment in synthetic chemistry was the discovery of a reliable method to produce aniline in large quantities. In 1842, Nikolay Nikolaevich Zinin achieved the reduction of nitrobenzene to aniline using sulfide salts.[1] This was soon followed by Antoine Béchamp's more practical 1854 method using iron as the reductant, a process that enabled the production of aniline "by the ton" and laid the groundwork for the burgeoning dye industry.[1][4]

The availability of aniline directly led to one of the most famous serendipitous discoveries in chemistry. In 1856, Hofmann's student, William Henry Perkin, discovered mauveine while attempting to synthesize quinine, thus creating the first synthetic dye and launching a global industry.[1][5]

The final piece of the puzzle for the widespread use of aniline derivatives came in 1858 when Peter Griess, working under Hofmann, discovered the diazotization reaction.[6][7][8] Griess found that treating aromatic amines with nitrous acid created diazonium salts.[7][9] These intermediates could then be coupled with other aromatic compounds to create a vast and vibrant palette of azo dyes.[9][10] This discovery made substituted anilines, particularly nitroanilines (after reduction), indispensable precursors in the synthesis of countless colorants.

Part 2: Core Synthetic Methodologies

The synthesis of substituted nitroanilines is dominated by two principal strategies: the direct nitration of a protected aniline (electrophilic aromatic substitution) and the reaction of a nitro-substituted aryl halide with an amine source (nucleophilic aromatic substitution).

Methodology 1: Electrophilic Aromatic Substitution via Amide Protection

The direct nitration of aniline is fraught with challenges. The amino group (-NH₂) is a powerful activating, ortho-, para-directing group.[11][12] However, the strongly acidic conditions of the nitrating mixture (concentrated nitric and sulfuric acids) protonate the basic amino group to form the anilinium ion (-NH₃⁺).[13][14][15] This protonated group is strongly deactivating and a meta-director, leading to significant formation of the meta-isomer and tarry oxidation byproducts.[12][13]

Causality Behind the Experimental Choice: To overcome this, a protection strategy is employed. The amino group is reversibly converted into an acetamido group (-NHCOCH₃) by reacting aniline with acetic anhydride. The resulting acetanilide has two key features:

  • The acetamido group is still an ortho-, para-director but is significantly less activating than a free amino group, preventing oxidation and over-reaction.[12][15]

  • The bulkiness of the acetamido group sterically hinders the ortho positions, making the para position the overwhelmingly favored site for electrophilic attack.[14]

Following nitration, the acetyl protecting group is easily removed by acid or base hydrolysis to yield the desired p-nitroaniline.

Experimental Protocol: Synthesis of p-Nitroaniline from Aniline

Step 1: Acetylation of Aniline to form Acetanilide

  • In a 250 mL flask, combine 10 mL of aniline with 20 mL of acetic anhydride.

  • Gently warm the mixture on a steam bath for 10-15 minutes.

  • Pour the hot mixture into 200 mL of ice-cold water while stirring vigorously.

  • Collect the precipitated white solid (acetanilide) by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from hot water to obtain pure acetanilide.

Step 2: Nitration of Acetanilide

  • In a flask kept in an ice bath, slowly add 10 g of purified acetanilide to 20 mL of concentrated sulfuric acid, stirring to ensure complete dissolution.

  • Separately, prepare the nitrating mixture by slowly adding 5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the acetanilide solution, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, allow the mixture to stand at room temperature for 30-40 minutes.

  • Pour the reaction mixture onto 200 g of crushed ice. The yellow precipitate is p-nitroacetanilide.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid.

Step 3: Hydrolysis of p-Nitroacetanilide to p-Nitroaniline

  • Transfer the crude p-nitroacetanilide to a round-bottom flask containing 30 mL of a 1:1 solution of concentrated sulfuric acid and water.[16]

  • Gently heat the mixture under reflux for 20-30 minutes until the solid dissolves.[16]

  • Pour the hot solution into 200 mL of cold water.[16]

  • Neutralize the solution by slowly adding an aqueous solution of sodium hydroxide until it is alkaline, which precipitates the yellow p-nitroaniline.[16]

  • Cool the mixture in an ice bath, collect the crude p-nitroaniline by filtration, wash with water, and dry.

  • Purify the product by recrystallization from an ethanol/water mixture.

Visualization: Synthetic Workflow for p-Nitroaniline

G cluster_0 Step 1: Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection Aniline Aniline Reagent1 Acetic Anhydride Aniline->Reagent1 Acetanilide Acetanilide Reagent1->Acetanilide Acetylation Reagent2 HNO₃ / H₂SO₄ pNitroacetanilide p-Nitroacetanilide Acetanilide->pNitroacetanilide Reagent2->pNitroacetanilide Nitration Reagent3 H₂SO₄ / H₂O, Heat pNitroaniline p-Nitroaniline (Product) pNitroacetanilide->pNitroaniline Reagent3->pNitroaniline Hydrolysis

Caption: Workflow for the multi-step synthesis of p-nitroaniline from aniline.

Methodology 2: Nucleophilic Aromatic Substitution (SNAr)

While aromatic rings are typically electron-rich and undergo electrophilic substitution, the presence of potent electron-withdrawing groups, such as the nitro group (-NO₂), can reverse this polarity.[17] A nitro group positioned ortho or para to a leaving group (like a halide) strongly activates the ring towards nucleophilic attack.[17] This process is known as Nucleophilic Aromatic Substitution (SNAr).

The Self-Validating Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism.

  • Addition: A nucleophile (e.g., ammonia, NH₃) attacks the carbon atom bearing the leaving group. This is the rate-determining step as it temporarily disrupts the ring's aromaticity.[18]

  • Stabilization: The resulting anionic intermediate, known as a Meisenheimer complex , is stabilized by resonance, with the negative charge delocalized onto the oxygen atoms of the activating nitro group.[17] This stabilization is the key to the reaction's feasibility.

  • Elimination: The leaving group (e.g., Cl⁻) departs, and the aromaticity of the ring is restored to form the final product.

This mechanism is widely used for synthesizing ortho- and para-nitroanilines and their N-substituted derivatives from readily available chloronitrobenzenes.[19][20]

Experimental Protocol: Synthesis of N-Substituted 2-Nitroaniline

This protocol describes a general method for reacting 2-nitrochlorobenzene with a primary amine.

  • To a reaction vessel, add 2-nitrochlorobenzene (1 mmol), the desired primary amine (1.2 mmol), and a base such as potassium carbonate (2 mmol).[21]

  • Add a polar aprotic solvent, such as dimethylformamide (DMF, 10 mL).[21]

  • Heat the mixture, for example at 120 °C, for several hours (8-12 hours, reaction progress should be monitored).[21]

  • Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.[21]

  • Collect the solid product by filtration, wash with water to remove inorganic salts, and dry.

  • Purify the crude N-substituted-2-nitroaniline by recrystallization from a suitable solvent (e.g., ethanol).

Visualization: The SNAr Mechanism

Caption: The addition-elimination mechanism of SNAr reactions.

Summary of Key Synthetic Routes
Methodology Starting Material Key Reagents Primary Isomer(s) Formed Core Principle
Electrophilic Substitution Aniline1. Acetic Anhydride 2. HNO₃ / H₂SO₄ 3. H⁺ / H₂Opara-NitroanilineProtection of the amine as an acetamide to control reactivity and direct substitution.[12][15]
Nucleophilic Substitution (SNAr) o- or p-HalonitrobenzeneAmmonia or Primary/Secondary Amine, Baseortho- or para-NitroanilineActivation of the ring towards nucleophilic attack by the electron-withdrawing nitro group.[17]
Selective Reduction 1,3-DinitrobenzeneSodium Sulfide (Na₂S) or (NH₄)₂Smeta-NitroanilineControlled reduction of one of two nitro groups.[19]

Part 3: Industrial and Research Applications

The development of robust synthetic routes for substituted nitroanilines cemented their role as vital chemical intermediates.

  • Dye and Pigment Manufacturing: This remains their most significant application. Nitroanilines serve as precursors to a vast range of azo dyes.[10][22][23] They are typically reduced to the corresponding phenylenediamines or aminoanilines, which are then diazotized and coupled to form the final colorant.[24][25] For example, p-nitroaniline is a precursor to p-phenylenediamine, a key component in many dyes.[24]

  • Pharmaceuticals and Agrochemicals: These compounds are critical building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs), including analgesics and antipyretics.[22][23][26] They are also employed in the manufacturing of agrochemicals such as herbicides, pesticides, and fungicides.[19][22]

  • Industrial Chemicals: Substituted nitroanilines are used as intermediates in the production of antioxidants, gasoline gum inhibitors, and corrosion inhibitors.[19][24] For instance, o-nitroaniline is a primary material for making o-phenylenediamine, which is used to produce benzotriazoles (corrosion inhibitors).[19]

Conclusion

The history of substituted nitroanilines is a compelling narrative of scientific inquiry, serendipity, and industrial innovation. From their conceptual origins in the early isolations of aniline to the elucidation of sophisticated synthetic strategies, these compounds have been central to the growth of modern organic chemistry. The development of controlled electrophilic nitration and the understanding of nucleophilic aromatic substitution provided chemists with the tools to produce these versatile intermediates with high selectivity and yield. Today, their legacy continues as they remain indispensable starting materials in the dye, pharmaceutical, and materials science industries, demonstrating the enduring power of fundamental chemical discovery.

References

An In-depth Technical Guide to the Solubility Profile of 5-Methoxy-4-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Significance of Solubility

5-Methoxy-4-methyl-2-nitroaniline is an aromatic amine derivative whose utility as a chemical intermediate is intrinsically linked to its behavior in various solvents. With the molecular formula C₈H₁₀N₂O₃[1][2] and a molecular weight of approximately 182.18 g/mol [1][2], its structure incorporates a nuanced balance of polar and nonpolar functional groups. The presence of a nitro group (-NO₂), an amino group (-NH₂), and a methoxy group (-OCH₃) imparts polarity, while the benzene ring and methyl group (-CH₃) contribute nonpolar characteristics.

This structural duality dictates the compound's solubility, a critical physical property that governs its application in chemical synthesis, purification via recrystallization, and formulation development. A comprehensive understanding of its solubility profile is not merely academic; it is a prerequisite for optimizing reaction kinetics, maximizing yield, ensuring purity, and developing stable formulations. This guide provides a foundational overview, a robust experimental framework for determination, and the theoretical underpinnings necessary for predicting and modeling its solubility.

Physicochemical Properties and Theoretical Solubility Framework

The solubility of a solid in a liquid is a thermodynamic equilibrium process. The widely cited principle of "like dissolves like" serves as a useful heuristic, suggesting that polar solutes dissolve in polar solvents and nonpolar solutes in nonpolar solvents.[3][4] For a molecule like this compound, solubility is a more complex interplay of these forces.

Key Physicochemical Parameters:

  • Molecular Structure: As discussed, the molecule's functional groups allow for hydrogen bonding (amino group) and dipole-dipole interactions (nitro, methoxy groups), favoring solubility in polar solvents. The aromatic ring promotes dispersion forces, allowing for some solubility in less polar media.

  • Melting Point: The compound has a reported melting point of 168-170 °C.[5][6] A higher melting point often correlates with lower solubility, as more energy is required to overcome the crystal lattice forces.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[7]

While direct, experimentally-derived quantitative solubility data for this compound is not abundant in publicly available literature, a qualitative profile can be predicted based on its structure and data from analogous compounds like 2-methoxy-4-nitroaniline.[8][9]

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventPredicted SolubilityRationale
Polar Protic WaterLow / Sparingly SolubleThe nonpolar aromatic ring and methyl group limit miscibility despite polar functional groups.
Methanol, EthanolModerately SolubleThe alcohol's hydroxyl group can hydrogen bond with the solute, and its alkyl chain interacts with the nonpolar parts.
Polar Aprotic Acetone, Ethyl AcetateSolubleThese solvents can engage in dipole-dipole interactions without the strong self-association of water, effectively solvating the molecule.
N,N-Dimethylformamide (DMF)Highly SolubleStrong polar aprotic character effectively disrupts the solute's crystal lattice.
Dimethyl Sulfoxide (DMSO)Highly SolubleA powerful polar aprotic solvent capable of solvating a wide range of compounds.
Nonpolar Toluene, HexaneSparingly to InsolubleThe overall polarity of the molecule is too high for significant interaction with nonpolar solvents.
Chlorinated ChloroformModerately SolubleActs as a weak hydrogen bond donor and has a dipole moment suitable for dissolving moderately polar compounds.

Experimental Protocol: Isothermal Equilibrium (Shake-Flask) Method

For obtaining reliable, quantitative solubility data, the isothermal equilibrium method, also known as the shake-flask method, is the gold standard.[10] Its trustworthiness lies in allowing the system to reach a true thermodynamic equilibrium.

Principle: An excess amount of the solid solute is agitated in the solvent at a constant, controlled temperature for a sufficient period. This allows the system to reach a state where the rate of dissolution equals the rate of crystallization.[10] The concentration of the solute in the resulting saturated solution is then measured, representing its equilibrium solubility.

Step-by-Step Methodology
  • Preparation: Accurately weigh an amount of this compound that is known to be in excess of its expected solubility and transfer it to a sealed glass vial (e.g., 20 mL scintillation vial).

  • Solvent Addition: Add a precise, known volume or mass of the chosen solvent to the vial.

  • Equilibration: Place the sealed vial in a constant temperature orbital shaker or rotating water bath. Agitate the slurry for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time required should be determined empirically by sampling at various time points (e.g., 24, 48, 72 hours) until the measured concentration remains constant.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

  • Sample Collection: Carefully withdraw a sample from the clear supernatant using a syringe.

  • Filtration: Immediately filter the sample through a chemically inert syringe filter (e.g., 0.45 µm PTFE or PVDF) into a clean analysis vial. This step is critical to remove any undissolved micro-particulates.[11][12]

  • Dilution & Analysis: If necessary, dilute the filtered sample gravimetrically or volumetrically with an appropriate solvent to bring the concentration within the linear range of the analytical method. Proceed with quantification.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Weigh Excess Solute B Add Known Volume of Solvent A->B C Agitate at Constant Temp (24-72h) B->C D Allow Solids to Settle C->D E Withdraw Supernatant D->E F Filter (0.45 µm) E->F G Dilute Sample F->G H Quantify Concentration (HPLC / UV-Vis) G->H

Caption: Isothermal equilibrium (shake-flask) experimental workflow.

Analytical Quantification: HPLC and UV-Vis Spectrophotometry

Accurate quantification of the dissolved solute is paramount. High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry are the two most common and reliable techniques for this purpose.[13][14]

A. High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method due to its high specificity, sensitivity, and accuracy. It physically separates the analyte of interest from any potential impurities or degradants before quantification.

Protocol Outline:

  • Method Development: Develop a suitable reverse-phase HPLC method with a UV detector set to a wavelength where this compound exhibits strong absorbance.

  • Standard Preparation: Prepare a series of calibration standards of known concentrations from a stock solution of the compound.[11]

  • Calibration Curve: Inject the standards and generate a calibration curve by plotting the peak area against concentration. The curve must exhibit excellent linearity (R² > 0.999).

  • Sample Analysis: Inject the filtered and diluted sample from the solubility experiment.

  • Calculation: Determine the concentration in the sample by interpolating its peak area from the calibration curve, then factor in the dilution to calculate the final solubility in units like mg/mL or mol/L.

B. UV-Vis Spectrophotometry

UV-Vis is a simpler, faster alternative, but it is less specific. It is suitable when the solute is the only component in the solution that absorbs at the analysis wavelength.

Protocol Outline:

  • Wavelength Selection: Scan a solution of the compound to determine the wavelength of maximum absorbance (λ_max).

  • Standard Preparation & Calibration: Prepare calibration standards and measure their absorbance at λ_max.

  • Calibration Curve: Plot absorbance vs. concentration to generate a Beer-Lambert Law calibration curve.

  • Sample Analysis: Measure the absorbance of the filtered and diluted sample.

  • Calculation: Use the calibration curve to determine the sample concentration and calculate the final solubility.

Comparative Analytical Workflow

G cluster_hplc HPLC Workflow cluster_uv UV-Vis Workflow Start Filtered Saturated Sample H1 Prepare Calibration Standards Start->H1 High Specificity U1 Prepare Calibration Standards Start->U1 High Throughput H2 Generate Calibration Curve (Peak Area vs. Conc.) H1->H2 H3 Inject Sample & Record Peak Area H2->H3 H4 Calculate Concentration H3->H4 U2 Generate Calibration Curve (Absorbance vs. Conc.) U1->U2 U3 Measure Sample Absorbance U2->U3 U4 Calculate Concentration U3->U4

Caption: Comparison of HPLC and UV-Vis quantification workflows.

Data Correlation with Thermodynamic Models

Experimentally determined solubility data, especially across different temperatures, can be correlated using thermodynamic models. This allows for interpolation of solubility at intermediate temperatures and provides insight into the dissolution process.

  • Modified Apelblat Equation: This semi-empirical model is widely used to correlate solubility with temperature.[15][16] It provides a simple and accurate way to describe the experimental data.

  • van't Hoff Equation: This model relates the change in solubility with temperature to the enthalpy of dissolution, providing valuable thermodynamic information about the system.[17][18]

The use of these models allows for a more profound understanding of the solute-solvent interactions and is essential for process modeling and optimization in industrial applications.

Conclusion and Recommendations

The solubility of this compound is a complex function of its molecular structure and the properties of the solvent. Its profile as a moderately polar compound suggests high solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in alcohols and ketones, and low solubility in water and nonpolar hydrocarbons.

For any application requiring precise solubility values, experimental determination is non-negotiable. The isothermal equilibrium (shake-flask) method coupled with a specific and sensitive analytical technique like HPLC provides the most reliable and defensible data. While theoretical predictions are valuable for initial solvent screening, they cannot replace empirical evidence for critical process design, formulation, and scientific research.

References

Methodological & Application

Application Note & Protocol: Synthesis of Novel Azo Dyes Utilizing 5-Methoxy-4-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details the synthesis of azo dyes using 5-Methoxy-4-methyl-2-nitroaniline as the diazo component. Azo dyes represent the largest and most versatile class of synthetic colorants, with applications spanning textiles, printing, and biomedical imaging.[1][2] The specific structural features of this compound, including the electron-donating methoxy and methyl groups and the electron-withdrawing nitro group, make it a valuable precursor for generating a diverse palette of hues with potentially interesting solvatochromic and biological properties. This document provides a robust, step-by-step protocol for the diazotization of this compound and its subsequent coupling with various aromatic nucleophiles. We delve into the mechanistic rationale behind each procedural step, offer insights into process optimization, and present methods for the characterization of the synthesized dyes.

Introduction: The Versatility of Azo Dyes and the Potential of this compound

Azo dyes are characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings.[1] This chromophoric system is responsible for the vibrant colors exhibited by these compounds. The synthesis of azo dyes is a cornerstone of industrial organic chemistry, valued for its cost-effectiveness and the wide range of achievable colors.[1] The color of an azo dye is determined by the electronic properties of the aromatic rings and the substituents they bear.

This compound is a particularly interesting starting material for azo dye synthesis. The methoxy and methyl groups are electron-donating, which can enhance the color depth of the resulting dye, while the nitro group is a strong electron-withdrawing group that can act as a powerful auxochrome, modulating the tinctorial strength and lightfastness of the dye.[3] The strategic placement of these functional groups offers a scaffold for generating novel dyes with tailored properties for applications in materials science and as biological probes.

The Synthetic Pathway: A Two-Step Process

The synthesis of azo dyes from this compound follows a well-established two-step reaction pathway:

  • Diazotization: The primary aromatic amine (this compound) is converted into a highly reactive diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid at low temperatures (0–5 °C).[4]

  • Azo Coupling: The resulting diazonium salt, an electrophile, is then reacted with an electron-rich aromatic compound, known as the coupling component.[5] Common coupling components include phenols, anilines, and their derivatives. The coupling reaction is an electrophilic aromatic substitution.[5]

Azo Dye Synthesis Workflow A This compound B Diazotization (NaNO₂, HCl, 0-5°C) A->B Reacts with C Diazonium Salt B->C Forms E Azo Coupling C->E Reacts with D Coupling Component (e.g., Phenol, Aniline) D->E F Azo Dye E->F Produces

Figure 1. General workflow for the synthesis of azo dyes from this compound.

Detailed Experimental Protocols

3.1. Materials and Reagents

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Urea

  • Coupling components (e.g., 2-naphthol, phenol, N,N-dimethylaniline)

  • Sodium hydroxide (NaOH)

  • Ethanol or Methanol for recrystallization

  • Deionized water

  • Ice

3.2. Protocol 1: Diazotization of this compound

This protocol details the formation of the diazonium salt, a critical intermediate in azo dye synthesis. The low temperature is crucial to prevent the decomposition of the unstable diazonium salt.[6]

  • In a 250 mL beaker, suspend a specific molar amount (e.g., 0.01 mol) of this compound in a mixture of concentrated hydrochloric acid (e.g., 5 mL) and deionized water (e.g., 50 mL).

  • Stir the mixture vigorously to ensure a fine suspension.

  • Cool the beaker in an ice-salt bath to maintain a temperature between 0 and 5 °C.

  • In a separate beaker, prepare a solution of sodium nitrite (e.g., 0.011 mol, a slight excess) in a minimal amount of cold deionized water.

  • Add the sodium nitrite solution dropwise to the stirred amine suspension over 20-30 minutes, ensuring the temperature does not rise above 5 °C.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete diazotization.

  • To remove any excess nitrous acid, which could lead to unwanted side reactions, add a small amount of urea until the solution no longer gives a positive test with starch-iodide paper (the blue-black color will not appear).[1] The resulting clear solution is the diazonium salt of this compound and should be used immediately in the subsequent coupling reaction.

3.3. Protocol 2: Azo Coupling Reaction

The coupling of the diazonium salt with an electron-rich aromatic compound yields the azo dye. The pH of the reaction medium is a critical parameter for a successful coupling. For coupling with phenols, a slightly alkaline medium is preferred to generate the more reactive phenoxide ion.[6] For coupling with anilines, a slightly acidic medium is typically used.[5]

3.3.1. Coupling with a Phenolic Compound (e.g., 2-Naphthol)

  • In a separate 250 mL beaker, dissolve a molar equivalent (e.g., 0.01 mol) of the coupling component, such as 2-naphthol, in an aqueous solution of sodium hydroxide (e.g., 10% w/v) to form the corresponding phenoxide.

  • Cool this solution in an ice bath to 0-5 °C.

  • Slowly add the cold diazonium salt solution, prepared in Protocol 1, to the cold solution of the coupling component with constant and vigorous stirring.

  • A brightly colored precipitate of the azo dye should form immediately.[4]

  • Continue to stir the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

  • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the solid product with copious amounts of cold deionized water to remove any unreacted starting materials and inorganic salts.

  • Recrystallize the crude dye from a suitable solvent, such as ethanol or methanol, to obtain the purified product.

  • Dry the purified dye in a desiccator or a vacuum oven at a low temperature.

3.3.2. Coupling with an Aniline Derivative (e.g., N,N-Dimethylaniline)

  • Dissolve a molar equivalent (e.g., 0.01 mol) of the aniline derivative in a dilute acidic solution (e.g., dilute HCl).

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the cold aniline solution with vigorous stirring.

  • Maintain the slightly acidic pH by adding a buffer solution if necessary.

  • A colored precipitate will form. Continue stirring for 1-2 hours in the ice bath.

  • Isolate and purify the dye as described in steps 6-9 of Protocol 3.3.1.

Characterization of the Synthesized Azo Dyes

The identity and purity of the synthesized azo dyes should be confirmed using a combination of spectroscopic and analytical techniques.

Technique Purpose Expected Observations
Melting Point Determination of purity.A sharp and defined melting point range indicates a pure compound.
UV-Visible Spectroscopy To determine the wavelength of maximum absorption (λmax) and molar absorptivity (ε), which are related to the color of the dye.[1][7]A strong absorption band in the visible region (400-700 nm) is characteristic of azo dyes. The λmax will vary depending on the coupling component used.
Fourier-Transform Infrared (FT-IR) Spectroscopy To identify the key functional groups present in the dye molecule.Characteristic peaks for the N=N stretch (around 1400-1500 cm⁻¹), C-N stretch, and functional groups from the starting materials (e.g., -NO₂, -OCH₃, -CH₃).[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To elucidate the detailed molecular structure of the dye.The spectra will show signals corresponding to the aromatic protons and carbons, as well as those of the substituent groups, confirming the final structure.[7]
Mass Spectrometry (MS) To determine the molecular weight of the synthesized dye.The molecular ion peak in the mass spectrum will correspond to the calculated molecular weight of the azo dye.[7]

Data Presentation: Expected Properties of Synthesized Dyes

The following table provides a hypothetical representation of the expected data for azo dyes synthesized from this compound and various coupling components. Actual experimental values may vary.

Coupling Component Expected Color Expected Yield (%) Expected Melting Point (°C) Expected λmax (nm) in Ethanol
2-NaphtholRed-Orange75-85>200480-520
PhenolYellow-Orange70-80180-195420-460
N,N-DimethylanilineDeep Red80-90>210510-550
ResorcinolBrownish-Red70-85>220490-530

Troubleshooting and Optimization

  • Low Yield: Ensure the diazotization temperature is strictly maintained between 0-5 °C. Check the purity of the starting amine. Optimize the pH of the coupling reaction.

  • Decomposition of Diazonium Salt: Use the diazonium salt solution immediately after preparation. Avoid exposing it to temperatures above 5 °C or to strong light.

  • Impure Product: Thoroughly wash the crude product to remove salts. Perform recrystallization from an appropriate solvent system. Purity can be checked by thin-layer chromatography (TLC).[1]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Aromatic amines and their derivatives can be toxic and may be absorbed through the skin. Handle them with care.

  • Diazonium salts are unstable and can be explosive when dry. Do not isolate diazonium salts in solid form. Always keep them in a cold aqueous solution.

  • Handle concentrated acids and bases with extreme caution.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of novel azo dyes using this compound. The detailed protocols, mechanistic insights, and characterization guidelines are intended to empower researchers to explore the rich chromophoric possibilities offered by this versatile precursor. The systematic approach outlined herein will facilitate the development of new colorants with tailored properties for a wide array of scientific and industrial applications.

References

Application Notes & Protocols: 5-Methoxy-4-methyl-2-nitroaniline as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth guide to the properties, synthesis, and application of substituted nitroanilines, with a specific focus on 5-Methoxy-4-methyl-2-nitroaniline and its closely related isomers. These molecules are foundational building blocks in modern synthetic chemistry, particularly valued in the fields of medicinal chemistry and materials science for their unique electronic and structural characteristics. The strategic placement of amine, nitro, methoxy, and methyl groups offers a rich platform for constructing complex molecular architectures.

The primary utility of this intermediate lies in its capacity for selective transformations. The nitro group can be readily reduced to a primary amine, unmasking a vicinal diamine system that is a direct precursor to a wide array of heterocyclic scaffolds, most notably benzimidazoles. This application note will detail the synthesis of this intermediate, its key physicochemical properties, and a validated protocol for its conversion into a high-value heterocyclic core, providing researchers with the practical insights needed for successful implementation.

Physicochemical Properties and Characterization

While this compound is a specific isomer, comprehensive data is often available for structurally similar compounds like 5-Methoxy-2-methyl-4-nitroaniline, which serves as a reliable proxy for understanding the general class. The properties listed below are consolidated from various chemical data sources.

PropertyDataSource(s)
IUPAC Name 5-methoxy-2-methyl-4-nitroaniline[1]
CAS Number 106579-00-4[1][2][3]
Molecular Formula C₈H₁₀N₂O₃[1][3]
Molecular Weight 182.18 g/mol [1]
Appearance Typically a solid powderN/A
Vapour Pressure 6.8E-06 mmHg at 25°C
Refractive Index 1.589

Expert Insight on Characterization: Characterization of the final product is critical for confirming identity and purity.

  • ¹H NMR: Expect distinct signals for the two aromatic protons, the methoxy group protons (-OCH₃), the methyl group protons (-CH₃), and the amine protons (-NH₂). The specific chemical shifts will be influenced by the electronic environment created by the substituents.

  • IR Spectroscopy: Key vibrational bands will confirm the presence of essential functional groups. Look for N-H stretching from the amine group (typically 3300-3500 cm⁻¹), asymmetric and symmetric N=O stretching from the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹), and C-O stretching from the methoxy group (around 1250 cm⁻¹).[1]

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) should correspond to the calculated molecular weight (e.g., m/z = 182.18). Fragmentation patterns can further validate the structure.[1]

Synthesis Protocol: A Three-Step Approach

The synthesis of substituted nitroanilines like this compound is most effectively and safely achieved through a multi-step process that controls regioselectivity. The following protocol is adapted from established methods for analogous compounds, such as the synthesis of the omeprazole intermediate, 4-methoxy-2-nitroaniline.[4] The core logic involves protecting the highly activating amino group to prevent unwanted side reactions and direct the subsequent nitration.

G cluster_0 Synthesis Workflow Start Starting Material (4-Methoxy-5-methylaniline) Step1 Step 1: Acetylation (Protection of Amine) Start->Step1 Acetic Anhydride Intermediate1 N-(4-methoxy-5-methylphenyl)acetamide Step1->Intermediate1 Step2 Step 2: Nitration (Introduction of -NO2) Intermediate1->Step2 HNO3 / H2SO4 Intermediate2 N-(5-methoxy-4-methyl-2-nitrophenyl)acetamide Step2->Intermediate2 Step3 Step 3: Hydrolysis (Deprotection) Intermediate2->Step3 Acid or Base End Final Product (this compound) Step3->End

Caption: General workflow for synthesizing this compound.

Protocol 2.1: Synthesis of this compound

Materials:

  • 4-Methoxy-5-methylaniline (Starting Material)

  • Acetic Anhydride

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH)

  • Glacial Acetic Acid

  • Ethanol

  • Ice

Step 1: Acetylation (Amine Protection)

  • In a flask equipped with a magnetic stirrer, dissolve 1 equivalent of 4-Methoxy-5-methylaniline in glacial acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add 1.1 equivalents of acetic anhydride dropwise, ensuring the temperature does not exceed 10 °C.

    • Causality: This exothermic reaction protects the amine as an acetamide. The acetamido group is less activating than a free amine and sterically bulkier, which helps direct the incoming nitro group to the desired ortho position in the next step and prevents oxidation of the aniline.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until TLC analysis indicates the complete consumption of the starting material.

  • Pour the reaction mixture into a beaker of cold water to precipitate the N-(4-methoxy-5-methylphenyl)acetamide product.

  • Filter the solid, wash with water until the filtrate is neutral, and dry under vacuum. This intermediate is often pure enough for the next step without further purification.

Step 2: Electrophilic Nitration

  • Carefully add the dried acetamide from Step 1 in small portions to a flask containing concentrated sulfuric acid, pre-cooled to 0 °C. Stir until fully dissolved.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the temperature below 10 °C.

  • Add the nitrating mixture dropwise to the acetamide solution, maintaining the reaction temperature between 0-5 °C.

    • Causality: The powerful electrophile, the nitronium ion (NO₂⁺), is generated in situ. The ortho,para-directing methoxy and methyl groups, combined with the ortho-directing acetamido group, strongly favor substitution at the position ortho to the acetamide and meta to the methoxy/methyl groups.

  • Stir the reaction at 0-5 °C for 2-3 hours. Monitor the reaction progress by TLC.

  • Once complete, slowly pour the reaction mixture onto crushed ice. The product, N-(5-methoxy-4-methyl-2-nitrophenyl)acetamide, will precipitate.

  • Filter the solid, wash thoroughly with cold water to remove residual acid, and dry.

Step 3: Hydrolysis (Deprotection)

  • Suspend the nitro-acetamide product from Step 2 in a mixture of ethanol and aqueous hydrochloric acid (e.g., 6M HCl).

  • Heat the mixture to reflux (approximately 80-90 °C) and stir for 4-6 hours, or until TLC shows the disappearance of the starting material.

    • Causality: The acidic conditions hydrolyze the amide bond, removing the acetyl protecting group and regenerating the free amine to yield the final product. An alternative is to use a basic hydrolysis with aqueous NaOH.

  • Cool the reaction mixture to room temperature and then neutralize it carefully with a base (e.g., aqueous NaOH if acid hydrolysis was used) to precipitate the this compound.

  • Filter the solid product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.

Core Application: Synthesis of Benzimidazole Scaffolds

The primary value of this compound is its role as a precursor to 5-Methoxy-4-methylbenzene-1,2-diamine. This diamine is a critical component for building benzimidazole rings, a privileged scaffold in medicinal chemistry found in drugs like omeprazole.[4]

G cluster_1 Application Workflow: Benzimidazole Synthesis Start 5-Methoxy-4-methyl- 2-nitroaniline Step1 Protocol 3.1: Nitro Reduction Start->Step1 e.g., SnCl2 / HCl Intermediate 5-Methoxy-4-methyl- benzene-1,2-diamine Step1->Intermediate Step2 Protocol 3.2: Cyclization (Phillips Condensation) Intermediate->Step2 R-COOH / Heat End Substituted Benzimidazole (Target Heterocycle) Step2->End

Caption: Transformation of the nitroaniline intermediate to a benzimidazole core.

Protocol 3.1: Reduction of the Nitro Group

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

Procedure:

  • Suspend 1 equivalent of this compound in ethanol or concentrated HCl in a round-bottom flask.

  • Add 3-4 equivalents of stannous chloride dihydrate (SnCl₂·2H₂O) portion-wise. The reaction is exothermic.

    • Causality: SnCl₂ is a classic and reliable reducing agent for aromatic nitro groups in an acidic medium. It selectively reduces the nitro group without affecting other functional groups on the ring.

  • Heat the mixture to 60-70 °C and stir for 2-4 hours. The progress can be monitored by the disappearance of the typically yellow/orange color of the nitroaniline and confirmed by TLC.

  • After cooling, carefully basify the mixture with a concentrated NaOH solution to pH > 10 to precipitate tin salts and deprotonate the amine product.

  • Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 5-Methoxy-4-methylbenzene-1,2-diamine. This diamine is often unstable and prone to oxidation, so it is best used immediately in the next step.

Protocol 3.2: Benzimidazole Formation (Phillips Condensation)

Materials:

  • Crude 5-Methoxy-4-methylbenzene-1,2-diamine (from Protocol 3.1)

  • A suitable carboxylic acid (R-COOH) or aldehyde (R-CHO)

  • 4M Hydrochloric Acid (HCl) or Polyphosphoric acid (PPA)

Procedure:

  • Dissolve the crude diamine in 4M HCl.

  • Add 1 equivalent of the desired carboxylic acid (e.g., formic acid to install a hydrogen at the 2-position, or acetic acid for a methyl group).

  • Heat the mixture to reflux for 2-4 hours.

    • Causality: The reaction proceeds via nucleophilic attack of one amine onto the protonated carbonyl carbon, followed by intramolecular cyclization and dehydration to form the aromatic benzimidazole ring. The acidic conditions catalyze the condensation.

  • Cool the reaction mixture to room temperature and neutralize with a base (e.g., ammonium hydroxide or NaOH) until the benzimidazole product precipitates.

  • Filter the solid, wash with cold water, and dry.

  • Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the purified substituted benzimidazole.

Safety and Handling

Substituted nitroanilines are energetic compounds and should be handled with care. The following safety information is compiled from representative Safety Data Sheets (SDS).[5][6]

Hazard ClassGHS Hazard Statement
Acute Toxicity H302: Harmful if swallowed.[1]
H312: Harmful in contact with skin.[1]
H332: Harmful if inhaled.[1]
Skin Irritation H315: Causes skin irritation.[1]
Eye Irritation H319: Causes serious eye irritation.[1]
Flammability H228: Flammable solid.[1]

Handling Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles.[5]

  • Handling: Avoid creating dust. Keep away from heat, sparks, and open flames. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[5][7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Waste is typically classified as hazardous.[6]

Conclusion

This compound stands as a strategically valuable intermediate in organic synthesis. Its well-defined substitution pattern allows for predictable and high-yielding transformations. The protocols detailed herein, from its multi-step synthesis to its conversion into a medicinally relevant benzimidazole core, demonstrate its utility. By understanding the chemical principles behind each step and adhering to strict safety protocols, researchers can effectively leverage this building block to construct complex and high-value molecules for drug discovery and materials science applications.

References

Application Note: High-Throughput GC-MS Analysis of Aniline and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive method for the qualitative and quantitative analysis of aniline and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Aniline and its derivatives are critical industrial intermediates, but also recognized as compounds of toxicological and environmental concern. Direct analysis of these polar compounds by GC-MS can be challenging, often resulting in poor chromatographic peak shape and low sensitivity. This guide provides a comprehensive framework, including detailed protocols for sample preparation from various matrices, chemical derivatization to enhance analyte volatility and thermal stability, and optimized GC-MS parameters for high-throughput analysis. The methodologies described herein are designed for researchers, scientists, and professionals in environmental monitoring, toxicology, and drug development to achieve reliable and reproducible results.

Introduction: The Analytical Challenge of Aniline Derivatives

Aniline and its substituted derivatives are foundational chemical building blocks used in the synthesis of a vast array of products, including dyes, polymers, pharmaceuticals, and pesticides.[1] However, their potential toxicity and persistence in the environment necessitate sensitive and selective analytical methods for their detection and quantification.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds, offering high resolution and sensitivity.[1]

The primary challenge in the GC-MS analysis of many aniline derivatives stems from the polarity of the primary or secondary amine functional group. This polarity can lead to several analytical issues:

  • Poor Peak Shape: The active hydrogen on the amine group can interact with active sites (e.g., free silanol groups) on the GC column and inlet liner, leading to peak tailing and reduced chromatographic resolution.[2]

  • Low Sensitivity: Adsorption of the polar analytes within the GC system can result in a diminished response at the detector.

  • Thermal Instability: Some aniline derivatives can be thermally labile, degrading at the high temperatures of the GC injector.[3]

To overcome these challenges, a chemical derivatization step is often employed. Derivatization modifies the polar amine group, converting it into a less polar, more volatile, and more thermally stable functional group, thereby significantly improving its chromatographic behavior.[4][5] This application note will detail both direct analysis and derivatization-based workflows.

Principle of Derivatization: Acylation of Aniline Derivatives

The most common derivatization strategy for aniline derivatives is acylation.[2] In this reaction, the active hydrogen on the amine is replaced with an acyl group from a derivatizing reagent. This process effectively "caps" the polar N-H bond, leading to several benefits:

  • Increased Volatility: The resulting derivative has a lower boiling point, allowing for elution at lower temperatures and faster analysis times.[2]

  • Improved Thermal Stability: The acylated derivative is generally more stable at elevated temperatures in the GC inlet and column.[2]

  • Enhanced Peak Shape: The reduction in polarity minimizes interactions with active sites in the GC system, resulting in sharper, more symmetrical peaks.[2]

  • Characteristic Mass Spectra: The derivative often produces unique and predictable fragmentation patterns in the mass spectrometer, aiding in compound identification and improving detection sensitivity.[2]

Commonly used acylating agents for aniline derivatives include perfluorinated anhydrides such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA).[4][6] The electron-withdrawing nature of the fluorine atoms in these reagents makes the resulting derivatives highly responsive to electron capture detection (ECD) if available, and they produce characteristic mass spectra in MS detection.

cluster_reaction Derivatization Reaction Aniline Aniline Derivative (Primary/Secondary Amine) Reaction Aniline->Reaction + Reagent Acylating Reagent (e.g., PFPA) Reagent->Reaction + Derivative N-Acylated Derivative (Volatile & Thermally Stable) GCMS GC-MS Analysis Derivative->GCMS Improved Chromatography Reaction->Derivative Formation of stable derivative

Caption: Acylation of an aniline derivative to improve its analytical properties for GC-MS.

Experimental Protocols

This section provides detailed step-by-step methodologies for the analysis of aniline derivatives. The choice of sample preparation and whether to perform derivatization will depend on the specific analytes of interest and the sample matrix.

Sample Preparation

The appropriate sample preparation technique is crucial for extracting the target analytes from the sample matrix and minimizing interferences.

Protocol 1: Liquid-Liquid Extraction (LLE) for Aqueous Samples (e.g., Wastewater, Groundwater)

This protocol is a general procedure for the extraction of aniline derivatives from aqueous samples.[6]

  • pH Adjustment: In a separatory funnel, adjust the pH of 100 mL of the aqueous sample to >11 by adding 1.0 M sodium hydroxide (NaOH) solution dropwise.[6][7] This converts the anilinium salts to their free base form, which is more soluble in organic solvents.

  • Internal Standard Spiking: Spike the sample with an appropriate internal standard (e.g., a deuterated analog of the target analyte or a structurally similar compound not present in the sample) to a known concentration.[4]

  • Extraction: Add 30 mL of methylene chloride (DCM) to the separatory funnel. Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.[6]

  • Phase Separation: Allow the layers to separate for at least 10 minutes. Drain the lower organic layer (DCM) into a clean flask.[6]

  • Repeat Extraction: Repeat the extraction of the aqueous layer two more times with fresh 30 mL portions of DCM, combining all organic extracts.[6]

  • Drying: Dry the combined organic extract by passing it through a column containing anhydrous sodium sulfate to remove residual water.[6]

  • Concentration: Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.[6] The extract is now ready for direct GC-MS analysis or derivatization.

Protocol 2: Accelerated Solvent Extraction (ASE) for Solid Samples (e.g., Soil, Sediment)

ASE is an efficient method for extracting analytes from solid matrices.[1][8]

  • Sample Preparation: Mix 10 g of the solid sample with a drying agent like diatomaceous earth.[1]

  • Extraction Cell: Place the mixture into an ASE extraction cell.

  • ASE Parameters: Perform the extraction using an appropriate solvent mixture (e.g., methylene chloride/acetone 1:1 v/v) at an elevated temperature and pressure (e.g., 100 °C, 1500 psi).

  • Collection and Concentration: Collect the extract and concentrate it to 1 mL under a gentle stream of nitrogen. The extract is now ready for cleanup, derivatization, or direct analysis.

Derivatization Protocol: Acylation with PFPA

This procedure is recommended for improving the chromatographic behavior of polar aniline derivatives.[4]

  • Solvent Exchange: To the 1 mL concentrated sample extract, add 2 mL of hexane and concentrate to approximately 100 µL under a gentle stream of nitrogen. This step removes residual extraction solvent.

  • Reaction: To the concentrated extract in a 2 mL autosampler vial, add 50 µL of hexane and 10 µL of pentafluoropropionic anhydride (PFPA).[4]

  • Incubation: Cap the vial tightly and vortex briefly. Heat the reaction mixture at 60°C for 30 minutes in a heating block or water bath.[4]

  • Cooling: Allow the vial to cool to room temperature.

  • Evaporation: Evaporate the remaining solvent and excess PFPA reagent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable solvent (e.g., 100 µL of ethyl acetate or toluene) for GC-MS analysis.[7][9]

Start Sample Collection (Aqueous or Solid) Prep Sample Preparation (LLE or ASE) Start->Prep Extract Concentrated Extract (1 mL) Prep->Extract Deriv Derivatization (Optional) - Add PFPA - Heat at 60°C Extract->Deriv For polar anilines Analysis GC-MS Analysis Extract->Analysis Direct Injection Deriv->Analysis Data Data Processing & Quantification Analysis->Data

Caption: General experimental workflow for the GC-MS analysis of aniline derivatives.

GC-MS Instrumental Parameters

The following parameters provide a starting point and should be optimized for the specific analytes and instrument used.

GC Parameter Setting Rationale
Injection Mode Pulsed SplitlessImproves analyte transfer onto the column, minimizing diffusion and enhancing sensitivity for trace analysis.[10]
Injection Volume 1 µLA standard volume for capillary GC.
Inlet Temperature 250°CEnsures rapid volatilization of analytes without causing thermal degradation.
Carrier Gas Helium or HydrogenHelium is inert and widely used. Hydrogen can offer faster analysis times and better resolution.[11]
Flow Rate 1.0 - 1.5 mL/min (constant flow)Provides optimal column efficiency.
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% diphenyl - 95% dimethylpolysiloxane)A versatile, non-polar column suitable for a wide range of semi-volatile organic compounds.[7]
Oven Program Initial: 60°C, hold 2 min Ramp: 10°C/min to 280°C Hold: 5 minA general-purpose temperature program that provides good separation for many aniline derivatives.[6] This should be optimized based on the volatility of the target analytes.
MS Parameter Setting
Ionization Mode Electron Ionization (EI)
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Acquisition Mode Full Scan (for qualitative) Selected Ion Monitoring (SIM) (for quantitative)
Mass Range 50 - 450 amu

Data Analysis and Interpretation

Qualitative Analysis: Analyte identification is performed by comparing the retention time and the acquired mass spectrum of a peak in the sample chromatogram with those of a certified reference standard analyzed under the same conditions.

Quantitative Analysis: For quantification, a multi-point calibration curve is constructed by analyzing a series of standards of known concentrations. The concentration of the analyte in the sample is determined by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.[1] The use of an internal standard is highly recommended to correct for variations in sample preparation and instrument response.[4]

Below is a table of representative halogenated aniline derivatives with their typical retention times and characteristic ions under the GC conditions described above.

Analyte Retention Time (min) Molecular Ion (m/z) Key Fragment Ions (m/z)
2-Fluoroaniline8.511184, 63
2-Chloroaniline10.2127/12992, 65
3-Chloroaniline10.5127/12992, 65
4-Bromoaniline11.8171/17392, 65
2,4-Dichloroaniline13.1161/163/165126, 90
3,4-Dichloroaniline13.6161/163/165126, 90
(Data adapted from representative methods and should be confirmed experimentally).[6]

Conclusion

The GC-MS protocols detailed in this application note provide a robust framework for the sensitive and selective analysis of aniline and its derivatives in various matrices. The combination of optimized liquid-liquid or accelerated solvent extraction, followed by an optional but highly recommended derivatization step, effectively addresses the analytical challenges posed by these polar compounds. The use of a deuterated internal standard ensures high accuracy and precision for quantitative studies. This comprehensive guide serves as a valuable resource for researchers, scientists, and drug development professionals, enabling reliable characterization and quantification of this important class of chemicals.

References

Application Notes and Protocols for the Diazotization of 5-Methoxy-4-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides a detailed protocol for the diazotization of 5-methoxy-4-methyl-2-nitroaniline, yielding the corresponding diazonium salt, a critical intermediate in organic synthesis. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring a deep understanding of the reaction. It includes a step-by-step protocol, a discussion of the mechanistic intricacies, potential challenges, and key applications in drug development, particularly in the synthesis of azo compounds.

Introduction: The Significance of Diazonium Salts

The conversion of primary aromatic amines to diazonium salts, a process known as diazotization, is a cornerstone of synthetic organic chemistry.[1] First discovered by Peter Griess in 1858, this reaction transforms a weakly nucleophilic amino group into a highly versatile functional group, the diazonium salt (Ar-N₂⁺X⁻).[2] These salts are valuable intermediates due to the excellent leaving group ability of dinitrogen gas (N₂), enabling a wide array of subsequent transformations.

This compound is a particularly interesting substrate. The electronic effects of its substituents—the electron-donating methoxy and methyl groups and the electron-withdrawing nitro group—present a unique set of challenges and opportunities. The presence of a nitro group ortho to the amine can decrease the nucleophilicity of the nitrogen, potentially slowing the diazotization process and requiring careful optimization of reaction conditions.[3][4] This guide will address these nuances to provide a robust and reproducible protocol.

The Diazotization Reaction: Mechanism and Key Considerations

The diazotization reaction proceeds via the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric or sulfuric acid.[1][5] The nitrous acid is then protonated to form the nitrosonium ion (NO⁺), a potent electrophile. The reaction mechanism can be summarized as follows:

  • Formation of the Nitrosonium Ion: The strong acid protonates nitrous acid, which then loses a molecule of water to form the nitrosonium ion.

  • Electrophilic Attack: The lone pair of electrons on the nitrogen of the primary amine attacks the nitrosonium ion.

  • Proton Transfers and Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the diazonium ion.

The stability of the resulting diazonium salt is a critical factor. Arenediazonium salts are notoriously unstable and can be explosive if isolated in a dry, solid form.[1] Therefore, they are almost always prepared in a cold aqueous solution (0-5 °C) and used immediately in subsequent reactions.[3][4][5]

Detailed Experimental Protocol

This protocol is adapted from established procedures for structurally similar anilines and incorporates best practices for handling sensitive reagents.[3][4]

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Quantity (for 10 mmol scale)Notes
This compoundC₈H₁₀N₂O₃182.181.82 g (10 mmol)Starting material.
Concentrated Hydrochloric Acid (~37%)HCl36.46~2.5 mL (30 mmol)Corrosive. Use in a fume hood.
Sodium NitriteNaNO₂69.000.76 g (11 mmol)Oxidizer. Toxic.
Sulfamic Acid or UreaH₃NSO₃ or CH₄N₂O97.09 or 60.06~0.1 gTo quench excess nitrous acid.
Distilled WaterH₂O18.02As needed
IceH₂O18.02As neededFor temperature control.
Equipment
  • 250 mL three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Ice-salt bath

  • Starch-iodide paper

Step-by-Step Procedure
  • Preparation of the Amine Salt Suspension:

    • In the 250 mL three-necked flask, combine 1.82 g (10 mmol) of this compound with 20 mL of distilled water.

    • While stirring, slowly add 2.5 mL (30 mmol) of concentrated hydrochloric acid. This will form a suspension of the amine hydrochloride salt.

    • Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C. It is crucial to maintain this temperature range throughout the reaction.

  • Preparation of the Sodium Nitrite Solution:

    • In a separate beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 10 mL of cold distilled water.

  • Diazotization:

    • Slowly add the cold sodium nitrite solution dropwise from the dropping funnel to the stirred amine salt suspension over 30-45 minutes.

    • Monitor the internal temperature closely and ensure it does not rise above 5 °C. The reaction is exothermic.

    • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

  • Checking for Completion and Quenching:

    • To check for the presence of excess nitrous acid, a drop of the reaction mixture is applied to starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid.

    • If a positive test is observed, add a small amount of sulfamic acid or urea to the reaction mixture to quench the excess nitrous acid until the starch-iodide test is negative. This is important to prevent unwanted side reactions in subsequent steps.

  • Use of the Diazonium Salt Solution:

    • The resulting 5-methoxy-4-methyl-2-nitrobenzenediazonium chloride solution is unstable and should be used immediately for the next synthetic step (e.g., azo coupling) without isolation. Do not attempt to store the solution.

Experimental Workflow Diagram

Diazotization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Use Amine_Suspension 1. Prepare Amine Hydrochloride Suspension (0-5 °C) Diazotization 3. Add Nitrite Solution Dropwise to Amine (Maintain 0-5 °C) Amine_Suspension->Diazotization Nitrite_Solution 2. Prepare Cold Sodium Nitrite Solution Nitrite_Solution->Diazotization Stir 4. Stir for 30 min at 0-5 °C Diazotization->Stir Quench 5. Quench Excess Nitrous Acid Stir->Quench Use 6. Use Diazonium Salt Solution Immediately Quench->Use

Caption: Workflow for the diazotization of this compound.

Troubleshooting and Scientific Insights

  • Incomplete Diazotization: If the reaction does not go to completion, it may be due to insufficient acid or nitrite. Ensure the correct stoichiometry is used. The decreased basicity of the aniline due to the ortho-nitro group may necessitate slightly more forcing conditions, but raising the temperature is not advised due to the instability of the diazonium salt.

  • Decomposition of the Diazonium Salt: A brown or reddish coloration and the evolution of nitrogen gas are signs of decomposition. This is typically caused by allowing the temperature to rise above 5-10 °C. Maintain strict temperature control at all times.

  • The "Ortho Effect": The presence of the nitro group at the 2-position and the methyl group at the 4-position can influence the reaction. The ortho-nitro group sterically hinders the amino group, which can affect its solvation and reactivity.[6][7] This steric hindrance can also influence the geometry of the resulting diazonium salt.

Applications in Drug Development: Azo Coupling Reactions

The primary application of the 5-methoxy-4-methyl-2-nitrobenzenediazonium salt in drug development is as an electrophile in azo coupling reactions.[8][9] In this reaction, the diazonium salt reacts with an electron-rich aromatic compound (the coupling component), such as a phenol or an aniline, to form a highly colored azo compound. These azo compounds are not only important as dyes but also serve as scaffolds for various pharmaceutically active molecules.

General Protocol for Azo Coupling
  • Prepare the Coupling Component Solution: Dissolve the coupling component (e.g., phenol, naphthol, or an aromatic amine) in a suitable solvent. For phenols, an alkaline solution (e.g., aqueous sodium hydroxide) is used to form the more reactive phenoxide ion. For anilines, a mildly acidic solution is often employed.

  • Coupling Reaction: Slowly add the freshly prepared, cold diazonium salt solution to the stirred solution of the coupling component. Maintain the temperature at 0-5 °C.

  • pH Adjustment: The pH of the reaction is critical. For coupling with phenols, a pH of 8-10 is generally optimal. For coupling with anilines, a pH of 4-7 is typically used.

  • Isolation: The resulting azo compound often precipitates from the reaction mixture and can be collected by filtration, washed, and purified by recrystallization.

Azo Coupling Pathway Diagram

Azo_Coupling_Pathway Diazonium 5-Methoxy-4-methyl- 2-nitrobenzenediazonium (Electrophile) Azo_Compound Azo Compound (Pharmaceutical Scaffold/Dye) Diazonium->Azo_Compound + Coupling_Component Electron-Rich Aromatic (e.g., Phenol, Aniline) (Nucleophile) Coupling_Component->Azo_Compound Electrophilic Aromatic Substitution

Caption: General pathway for an azo coupling reaction.

Conclusion

The diazotization of this compound is a valuable transformation for the synthesis of complex organic molecules. By understanding the mechanistic details and adhering to a carefully controlled protocol, researchers can reliably generate the corresponding diazonium salt for use in a variety of synthetic applications, most notably in the construction of azo compounds with potential therapeutic properties. The principles and procedures outlined in this guide provide a solid foundation for the successful execution of this important reaction.

References

Application Notes & Protocols: The Strategic Use of 5-Methoxy-4-methyl-2-nitroaniline in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the application of 5-Methoxy-4-methyl-2-nitroaniline as a versatile starting material in the synthesis of pharmaceutical intermediates. We delve into its physicochemical properties, safety protocols, and its pivotal role in constructing complex heterocyclic scaffolds. The core of this guide focuses on the high-yield reduction of the nitro moiety to form a key diamine intermediate, followed by its application in the synthesis of substituted benzimidazoles—a privileged scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] The protocols are designed to be self-validating, with explanations for experimental choices and integrated characterization steps to ensure scientific integrity.

Introduction: The Value Proposition of a Substituted Nitroaniline

This compound is an aromatic compound distinguished by a specific arrangement of functional groups that render it a valuable building block in organic synthesis. The molecule features:

  • An amine group and a nitro group positioned ortho to each other, primed for the formation of a 1,2-diamine derivative.

  • Electron-donating methoxy and methyl groups on the benzene ring, which modulate the electronic properties and reactivity of the molecule.

The true synthetic potential is unlocked upon the selective reduction of the nitro group. This transformation converts the molecule into 5-methoxy-4-methyl-benzene-1,2-diamine, an intermediate that serves as a direct precursor to the benzimidazole ring system. The benzimidazole core is a cornerstone in numerous FDA-approved drugs and clinical candidates, valued for its ability to mimic purine structures and interact with various biological targets, including protein kinases.[2][3]

Physicochemical Properties & Safety Data

A thorough understanding of the starting material's properties and hazards is paramount for safe and effective experimental design.

Table 1: Physicochemical Data for this compound and Related Isomers

Property Value Source
IUPAC Name This compound -
CAS Number 86771-76-8 [4]
Molecular Formula C₈H₁₀N₂O₃ [4][5]
Molecular Weight 182.18 g/mol [6]
Appearance Typically a yellow to orange or red crystalline powder [7]
Melting Point Data for isomers suggest ranges from 115-170 °C [8]

| Solubility | Sparingly soluble in water; soluble in many organic solvents |[9] |

Safety & Handling

Substituted nitroanilines are classified as hazardous compounds and must be handled with appropriate precautions.[10][11][12][13]

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[10][11] Can cause damage to organs through prolonged or repeated exposure.

  • Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11][13]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials like strong oxidizing agents and acids.[10][13]

  • Disposal: Dispose of waste as hazardous material in accordance with local, state, and federal regulations.[11]

Core Synthetic Protocol: Reduction of the Nitro Group

The conversion of the nitro group to an amine is the key enabling transformation. The choice of reduction method depends on substrate compatibility, scale, and available equipment. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.

Protocol 3.1: Catalytic Hydrogenation to 5-Methoxy-4-methyl-benzene-1,2-diamine

Causality: This method utilizes a heterogeneous catalyst (Palladium on Carbon) to facilitate the addition of hydrogen across the nitro group. Pd/C is highly efficient for reducing aromatic nitro compounds under mild conditions, often leaving other functional groups intact. Ethanol is a common solvent due to its ability to dissolve the starting material and its inertness under these conditions.

Materials:

  • This compound

  • Palladium on Carbon (10 wt. % Pd, dry basis)

  • Ethanol (anhydrous)

  • Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

  • Diatomaceous earth (Celite®)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Vessel Preparation: To a round-bottom flask or a Parr shaker vessel, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous ethanol to dissolve the starting material (approx. 10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (approx. 5-10 mol %). Note: Pd/C can be pyrophoric; handle with care under an inert atmosphere (e.g., nitrogen or argon) if dry.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (for atmospheric pressure) or set up the vessel in a Parr hydrogenation apparatus. Purge the vessel with hydrogen gas.

  • Reaction Execution: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase is 30-50% ethyl acetate in hexanes. The product, being more polar, will have a lower Rf value than the starting material. The reaction is typically complete within 2-6 hours.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen or argon.

  • Filtration: Dilute the reaction mixture with ethyl acetate and filter it through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the pad thoroughly with additional ethyl acetate to ensure complete recovery of the product.

  • Isolation: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator. The resulting solid is the crude 5-methoxy-4-methyl-benzene-1,2-diamine.

  • Purification & Characterization: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by recrystallization. The product should be characterized by ¹H NMR and Mass Spectrometry to confirm its identity. Note: Diamines can be sensitive to air oxidation and should be used promptly or stored under an inert atmosphere.

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation Start Dissolve Nitroaniline in Ethanol Add_Catalyst Add 10% Pd/C Start->Add_Catalyst Purge Purge with H₂ Add_Catalyst->Purge React Stir under H₂ atm (2-6 hours) Purge->React Monitor Monitor by TLC React->Monitor Filter Filter through Celite® Monitor->Filter Concentrate Concentrate under Reduced Pressure Filter->Concentrate Product Crude Diamine Product Concentrate->Product

Caption: Workflow for catalytic reduction of a nitroaniline.

Application Protocol: Synthesis of a Benzimidazole Kinase Inhibitor Scaffold

The synthesized 1,2-diamine is a powerful intermediate for building the benzimidazole core, a key component of many kinase inhibitors.[1][2] The Phillips condensation is a reliable method for this cyclization.

Protocol 4.1: Phillips Condensation to form a 2-Substituted Benzimidazole

Causality: This reaction involves the condensation of the 1,2-diamine with a carboxylic acid under acidic conditions and heat. The acid protonates the carboxylic acid, making it more electrophilic, and also catalyzes the dehydration (removal of two water molecules) that drives the cyclization to the stable aromatic benzimidazole ring.

Materials:

  • 5-Methoxy-4-methyl-benzene-1,2-diamine (from Protocol 3.1)

  • A selected carboxylic acid (e.g., 4-chlorobenzoic acid, as a representative fragment) (1.0 eq)

  • Polyphosphoric acid (PPA) or 4M Hydrochloric Acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the 5-methoxy-4-methyl-benzene-1,2-diamine (1.0 eq) and the chosen carboxylic acid (1.0 eq).

  • Acid Addition: Add polyphosphoric acid (PPA) as both the solvent and catalyst. Alternatively, use a high-boiling solvent and a catalytic amount of strong acid like HCl.

  • Reaction Execution: Heat the mixture to 120-150 °C (depending on the acid used) and stir for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC until the starting diamine is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature, then carefully pour it onto crushed ice.

  • Neutralization: Slowly neutralize the acidic mixture by adding a saturated solution of sodium bicarbonate until the pH is ~7-8. This will cause the benzimidazole product to precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove any remaining salts.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the final 2-substituted-6-methoxy-5-methyl-1H-benzo[d]imidazole product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

G node_style Start 5-Methoxy-4-methyl- 2-nitroaniline Intermediate 5-Methoxy-4-methyl- benzene-1,2-diamine Start->Intermediate H₂, Pd/C Ethanol, RT End 2-Aryl-6-methoxy-5-methyl- 1H-benzo[d]imidazole Intermediate->End R-COOH, PPA Heat

Caption: Synthetic pathway to a benzimidazole scaffold.

Concluding Remarks for the Drug Development Professional

The strategic value of this compound lies in its efficient conversion to a decorated 1,2-phenylenediamine. This intermediate provides a direct and modular entry point to the benzimidazole scaffold. By varying the carboxylic acid used in the Phillips condensation (Protocol 4.1), a diverse library of analogues can be rapidly synthesized. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties, accelerating the hit-to-lead and lead optimization phases of drug discovery programs targeting kinases and other important enzyme classes.

References

Application Notes and Protocols for the Manufacturing of Pigments and Colorants

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides an in-depth exploration of the scientific principles and practical methodologies employed in the manufacturing of pigments and colorants. Designed for researchers, scientists, and professionals in drug development and materials science, this document details the synthesis, modification, and quality control of both organic and inorganic pigments. It aims to bridge theoretical knowledge with actionable protocols, offering a robust framework for developing and producing high-quality pigments for a multitude of applications. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of the underlying chemical and physical processes.

Introduction: The Foundation of Color

Pigments are finely ground, insoluble particles that impart color to a medium by selectively absorbing and scattering light.[1][2][3][4] Unlike dyes, which are soluble in their application medium, pigments form a suspension.[2][4] The color of a pigment is determined by its chemical structure and its ability to absorb specific wavelengths of visible light, with the unabsorbed wavelengths being reflected or scattered, resulting in the color we perceive.[5] The manufacturing of pigments has evolved from using naturally occurring minerals to sophisticated synthetic processes that allow for precise control over color, stability, and performance.[1][2]

This guide will navigate the intricate landscape of pigment manufacturing, from the initial synthesis of crude pigments to the critical post-synthesis modifications that dictate their final application performance.

The Genesis of Color: Pigment Synthesis Methodologies

The journey of a pigment begins with its synthesis, a process that fundamentally defines its chemical identity and intrinsic properties.[6] The choice of synthesis route is dictated by the desired pigment type—inorganic or organic—and the specific performance characteristics required.

Inorganic Pigment Synthesis

Inorganic pigments are typically metal oxides, sulfides, or complex inorganic compounds valued for their durability, opacity, and chemical resistance.[7] Common synthesis methods include precipitation, solid-state reactions, and sol-gel processes.[7]

Iron oxides are widely used inorganic pigments due to their color range (red, yellow, brown), stability, and low cost.[7] The precipitation method offers excellent control over particle size and shape.

Principle: This protocol involves the precipitation of ferrous hydroxide from a ferrous sulfate solution, followed by oxidation to form ferric oxide (hematite). The particle size, and thus the final shade, is controlled by the reaction temperature, pH, and rate of oxidation.

Step-by-Step Protocol:

  • Solution Preparation: Prepare a 1 M solution of ferrous sulfate (FeSO₄) in deionized water.

  • Precipitation: In a reaction vessel equipped with a stirrer and temperature control, add the FeSO₄ solution. While stirring vigorously, slowly add a 2 M sodium hydroxide (NaOH) solution until the pH reaches approximately 9-10. This will precipitate greenish-white ferrous hydroxide (Fe(OH)₂).

  • Oxidation: Heat the suspension to 80-90°C and bubble air or oxygen through it. The suspension will gradually change color from green to dark brown and finally to a reddish-brown as the Fe(OH)₂ is oxidized to ferric oxide (Fe₂O₃).

  • Washing and Filtration: Once the reaction is complete (indicated by a stable red color), stop the heating and aeration. Allow the pigment to settle, then decant the supernatant. Wash the pigment repeatedly with deionized water to remove soluble salts. Filter the pigment using a Buchner funnel.

  • Drying and Milling: Dry the filtered pigment in an oven at 105-110°C. The dried pigment cake is then milled to a fine powder using a ball mill or jet mill to achieve the desired particle size distribution.[8]

Causality of Experimental Choices:

  • Vigorous Stirring: Ensures uniform mixing and prevents localized high concentrations of reactants, leading to a more uniform particle size.

  • Slow Addition of NaOH: Controls the rate of precipitation, influencing the initial crystal nuclei formation.

  • Temperature and Aeration Control: These parameters are critical for controlling the rate of oxidation and the crystal growth of the Fe₂O₃ particles. Higher temperatures generally lead to larger particles and a more yellowish shade of red.

Synthesis_Workflow cluster_synthesis Inorganic Pigment Synthesis cluster_finishing Finishing & Post-Processing Raw_Materials Raw Materials (e.g., Metal Salts) Synthesis Chemical Synthesis (e.g., Precipitation, Solid-State Reaction) Raw_Materials->Synthesis Reaction Crude_Pigment Crude Pigment Synthesis->Crude_Pigment Washing_Filtration Washing & Filtration Crude_Pigment->Washing_Filtration Drying Drying Washing_Filtration->Drying Milling Milling & Grinding Drying->Milling Surface_Treatment Surface Treatment Milling->Surface_Treatment Final_Pigment Final Pigment Product Surface_Treatment->Final_Pigment

Caption: General workflow for inorganic pigment manufacturing.

Organic Pigment Synthesis

Organic pigments are carbon-based molecules, often complex aromatic compounds, known for their bright, pure colors and high tinting strength.[2][9][10] Their synthesis is typically more complex than that of inorganic pigments and often involves multi-step chemical reactions.[8]

Azo pigments are a large and important class of organic pigments characterized by the presence of the azo group (-N=N-).[9][11] Their synthesis generally involves a diazotization reaction followed by a coupling reaction.[11]

Principle: This protocol describes the synthesis of Pigment Yellow 14, a common diarylide yellow pigment. It involves the diazotization of 2,4-dichloroaniline and subsequent coupling with acetoacetanilide.

Step-by-Step Protocol:

  • Diazotization:

    • Dissolve 2,4-dichloroaniline in a mixture of hydrochloric acid and water.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add a pre-cooled solution of sodium nitrite (NaNO₂) while maintaining the temperature below 5°C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.

  • Coupling:

    • In a separate vessel, dissolve acetoacetanilide in an aqueous solution of sodium hydroxide.

    • Cool this solution to 10-15°C.

    • Slowly add the diazonium salt solution to the acetoacetanilide solution with vigorous stirring. The coupling reaction is exothermic, so the temperature should be carefully controlled.

    • The yellow pigment will precipitate out of the solution.

  • Finishing:

    • Heat the pigment slurry to 90-95°C for a period of time to promote crystal growth and stabilization. This step is crucial for developing the final color strength and properties.

  • Washing, Filtration, and Drying:

    • Filter the pigment slurry and wash thoroughly with hot water to remove unreacted starting materials and by-products.

    • Dry the pigment in an oven at a controlled temperature.

    • The dried pigment is then milled to the desired particle size.

Causality of Experimental Choices:

  • Low Temperature for Diazotization: Diazonium salts are unstable at higher temperatures and can decompose, reducing the yield and purity of the final pigment.

  • Vigorous Stirring during Coupling: Ensures efficient mixing of the reactants and promotes the formation of a uniform pigment with a narrow particle size distribution.

  • Heating during Finishing: This "conditioning" step allows for the recrystallization of the pigment particles, leading to improved stability, color strength, and resistance to solvents.[12]

Refining the Product: Post-Synthesis Processing

The crude pigment produced after synthesis often requires further processing to optimize its properties for specific applications.[13] These post-synthesis steps, often collectively referred to as "finishing," include surface treatment and dispersion.[6][13]

Surface Treatment of Pigments

Surface treatment involves modifying the surface of pigment particles to improve their performance characteristics, such as dispersibility, weather resistance, and compatibility with the application medium.[13][14] Treatments can be either chemical or mechanical.

Chemical Surface Treatment: Involves coating the pigment particles with organic or inorganic substances.[13]

  • Inorganic Coatings: Silica and alumina are commonly used to improve weather resistance and dispersibility.[13]

  • Organic Coatings: Resins or fatty acids can be applied to enhance compatibility with organic media.[13]

Principle: This protocol describes the surface treatment of TiO₂ pigments with an organosilane coupling agent. The silane chemically bonds to the hydroxyl groups on the TiO₂ surface, rendering the pigment more organophilic and improving its dispersion in a polymer matrix.[14]

Step-by-Step Protocol:

  • Pigment Slurry Preparation: Disperse the TiO₂ pigment in a solvent (e.g., ethanol/water mixture) to form a stable slurry.

  • Silane Addition: While stirring, slowly add the organosilane (e.g., a trialkoxysilane) to the slurry. The amount of silane is typically 1-3% based on the pigment weight.[14]

  • Reaction: Continue stirring the mixture for several hours at a slightly elevated temperature (e.g., 50-60°C) to promote the reaction between the silane and the pigment surface.

  • Washing and Drying: Filter the surface-treated pigment and wash with the solvent to remove any unreacted silane. Dry the pigment in an oven under controlled conditions.

Mechanical Surface Treatment: Involves processes like milling and grinding to alter the particle size and shape.[13] Smaller particles generally offer better dispersibility and transparency, while larger particles provide greater opacity.[7][13]

Pigment Dispersion

Pigment dispersion is the process of breaking down pigment agglomerates into smaller particles and uniformly distributing them within a liquid medium.[15][16][17] This is a critical step in the manufacturing of paints, inks, and coatings.[15][18] The process typically involves three stages: wetting, deagglomeration, and stabilization.[15][16]

  • Wetting: The air and moisture on the pigment surface are displaced by the liquid medium. Wetting agents or surfactants are often used to reduce the surface tension and facilitate this process.[15][16]

  • Deagglomeration: Mechanical energy is applied to break down the pigment agglomerates into primary particles. This is achieved using equipment such as high-shear mixers, ball mills, or bead mills.[18][19]

  • Stabilization: Once dispersed, the pigment particles must be stabilized to prevent them from re-agglomerating (flocculating).[15][16] This is achieved using dispersing agents that adsorb onto the pigment surface and provide either electrostatic or steric repulsion.[15][16]

Dispersion_Process Agglomerates Pigment Agglomerates Wetting Wetting (Displacement of Air) Agglomerates->Wetting Deagglomeration Deagglomeration (Mechanical Grinding) Wetting->Deagglomeration Stabilization Stabilization (Addition of Dispersants) Deagglomeration->Stabilization Dispersion Stable Pigment Dispersion Stabilization->Dispersion

Caption: The three key stages of the pigment dispersion process.

Ensuring Excellence: Quality Control in Pigment Manufacturing

Rigorous quality control is essential to ensure that pigments meet the required specifications for performance and safety.[20][21] This involves a series of tests to evaluate the physical and chemical properties of the pigment.[20][22]

Key Quality Control Parameters and Protocols
ParameterTest Method/InstrumentPrincipleReference
Color Strength & Hue Spectrophotometer / ColorimeterMeasures the spectral reflectance of the pigment to quantify its color in a standardized color space (e.g., CIELAB).[23][24][25][26]
Particle Size Distribution Laser Diffraction / Optical MicroscopyDetermines the size and distribution of pigment particles, which affects properties like opacity, gloss, and dispersibility.[27]
Fineness of Grind Hegman GaugeA simple and widely used method to assess the degree of pigment dispersion in a liquid medium.[27]
Lightfastness & Weather Resistance Xenon Arc Weather-OmeterExposes the pigmented material to controlled conditions of light, temperature, and humidity to simulate weathering and assess its durability.[22]
Heat Stability Oven TestingEvaluates the pigment's ability to withstand high temperatures without changing color, which is crucial for applications in plastics and coatings.[22]
Oil Absorption Spatula Rub-Out Method (ASTM D281)Measures the amount of linseed oil required to form a coherent paste with a given amount of pigment, indicating its dispersibility.[20]
Heavy Metal Content Atomic Absorption Spectroscopy (AAS) / Inductively Coupled Plasma (ICP)Quantifies the levels of toxic heavy metals (e.g., lead, cadmium) to ensure regulatory compliance.[20][28]

Principle: A spectrophotometer measures the amount of light reflected by a sample at various wavelengths across the visible spectrum.[23] This data is then converted into color coordinates (e.g., L, a, b*) that precisely define the color.

Step-by-Step Protocol:

  • Calibration: Calibrate the spectrophotometer using certified white and black standards.

  • Sample Preparation: Prepare a sample of the pigment, either as a dry powder pressed into a pellet or as a drawdown on a standardized substrate for a liquid dispersion.

  • Measurement: Place the sample at the measurement port of the instrument and initiate the measurement. The instrument will illuminate the sample and measure the reflected light.

  • Data Analysis: The instrument's software will calculate the color coordinates (L, a, b), where L represents lightness, a* represents the red/green axis, and b* represents the yellow/blue axis.

  • Comparison: Compare the measured values against a pre-defined standard to determine if the color is within the acceptable tolerance.

Navigating the Regulatory Landscape

The manufacturing and use of pigments and colorants are subject to strict regulations to ensure consumer safety and environmental protection.[28][29] These regulations vary by region and application.

  • United States: In the U.S., the Food and Drug Administration (FDA) regulates color additives used in food, drugs, and cosmetics under the Federal Food, Drug, and Cosmetic Act (FD&C Act).[28][30] The Environmental Protection Agency (EPA) regulates pigments under the Toxic Substances Control Act (TSCA).[29]

  • European Union: In the EU, pigments are regulated under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals), which requires manufacturers to provide data on the safety of their substances.[7]

  • Other Regions: Other countries and regions, such as Canada, China, and Japan, have their own specific regulatory requirements for pigments and colorants.[29]

It is imperative for manufacturers to be aware of and comply with all relevant regulations for the markets in which their products will be sold.[28] This includes proper labeling, safety testing, and maintaining comprehensive documentation.[28]

The Future of Pigment Manufacturing: Nanotechnology and Sustainability

The field of pigment manufacturing is continuously evolving, with a growing emphasis on nanotechnology and sustainability.

  • Nanopigments: The use of nanotechnology allows for the creation of pigments with particle sizes in the nanometer range.[17][31][32][33][34] These nanopigments can offer enhanced properties such as improved transparency, increased UV protection, and unique color effects.[31][33][34]

  • Sustainable Practices: There is a significant drive towards developing more environmentally friendly pigments and manufacturing processes.[7][8] This includes the use of bio-based raw materials, the development of non-toxic pigments to replace those containing heavy metals, and the implementation of more energy-efficient synthesis methods.[7][11]

Conclusion

The manufacturing of pigments and colorants is a multifaceted discipline that combines principles of chemistry, physics, and materials science. A thorough understanding of the synthesis, post-synthesis processing, and quality control methodologies is crucial for developing high-performance pigments that meet the demands of modern applications. By adhering to rigorous scientific protocols and staying abreast of technological and regulatory developments, researchers and manufacturers can continue to innovate and produce vibrant, durable, and safe colorants for a wide array of industries.

References

Laboratory-scale synthesis and purification of 5-Methoxy-4-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Laboratory-Scale Synthesis and Purification of 5-Methoxy-4-methyl-2-nitroaniline

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, technically-grounded guide for the laboratory-scale synthesis, purification, and characterization of this compound (C₈H₁₀N₂O₃). This compound serves as a valuable intermediate and building block in medicinal chemistry and drug development, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.[1][2][3] The protocol herein is designed for researchers and scientists, emphasizing not only the procedural steps but also the underlying chemical principles to ensure robust and reproducible outcomes. The synthesis is approached via a classical three-step process involving amine protection, electrophilic nitration, and subsequent deprotection. Purification strategies, including recrystallization and column chromatography, are detailed, alongside analytical methods for quality control.

Chemical Profile and Safety Precautions

Compound Properties

A summary of the key physicochemical properties for this compound is presented below.

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 106579-00-4[4][5][6]
Molecular Formula C₈H₁₀N₂O₃[4][5][6]
Molecular Weight 182.18 g/mol [4][6][7]
Appearance Yellow to orange solid/powder[8]
Melting Point 168-170 °C[9]
Purity (Typical) >95%[5][6]
Critical Safety Mandates

Nitroaniline derivatives are classified as hazardous substances and must be handled with extreme caution.[10] All procedures must be conducted inside a certified chemical fume hood by personnel trained in handling toxic chemicals.

  • Toxicity: This class of compounds is toxic if swallowed, inhaled, or in contact with skin.[8] They can cause skin and eye irritation and may induce methemoglobinemia, where cyanosis may be a delayed symptom.[10]

  • Personal Protective Equipment (PPE): Mandatory PPE includes, but is not limited to, a flame-retardant lab coat, nitrile gloves (double-gloving recommended), and chemical splash goggles.

  • Handling: Avoid generating dust. Use only in a well-ventilated area. Wash hands and skin thoroughly after handling.

  • Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations for hazardous materials.

The "Why": Principles of Synthesis

The synthesis of this compound from its precursor, 3-Methoxy-4-methylaniline, is a classic example of electrophilic aromatic substitution. The strategy is dictated by the directing effects of the substituents on the aromatic ring.

  • Amine Group Protection: The amino group (-NH₂) is a powerful activating, ortho-, para-directing group. Direct nitration of the starting material would be uncontrolled, leading to multiple nitrated isomers and potential oxidation of the aniline ring by the strong nitric/sulfuric acid mixture. To prevent this, the amine is temporarily "protected" by converting it into a less-activating acetamide group (-NHCOCH₃) via acetylation with acetic anhydride. This modification tempers the reactivity and sterically hinders the ortho-positions, ensuring a more selective nitration.[11][12]

  • Regioselective Nitration: With the amine protected, the methoxy (-OCH₃) and methyl (-CH₃) groups are the primary directors. Both are ortho-, para-directing. The position para to the methyl group is occupied by the methoxy group, and the position para to the methoxy group is occupied by the methyl group. The position ortho to the powerful activating methoxy group and meta to the acetylamino group is the most electronically enriched and sterically accessible site for the incoming electrophile (the nitronium ion, NO₂⁺). This directs the nitration to the C2 position.

  • Deprotection: Following nitration, the acetyl protecting group is removed by acid-catalyzed hydrolysis, regenerating the free amino group to yield the final product.[11]

Detailed Synthesis Protocol

This protocol is adapted from established methods for the synthesis of structurally related nitroanilines.[11][13]

Step 1: Acetylation (Amine Protection)
  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-Methoxy-4-methylaniline (10.0 g, 72.9 mmol) in glacial acetic acid (50 mL).

  • Slowly add acetic anhydride (11.2 g, 109.4 mmol, 1.5 eq) to the solution while stirring at room temperature.

  • Stir the mixture for 1 hour at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Pour the reaction mixture into 400 mL of ice-cold water with vigorous stirring.

  • Collect the resulting white precipitate (N-(5-methoxy-4-methylphenyl)acetamide) by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product can be used in the next step without further purification.

Step 2: Nitration
  • In a 500 mL three-neck flask fitted with a mechanical stirrer, thermometer, and dropping funnel, add the dried N-(5-methoxy-4-methylphenyl)acetamide from the previous step.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid (75 mL) while maintaining the internal temperature below 10 °C. Stir until all the solid has dissolved.

  • Prepare the nitrating mixture by adding fuming nitric acid (4.6 mL, 109.4 mmol, 1.5 eq) dropwise to concentrated sulfuric acid (25 mL) in a separate flask, pre-chilled to 0 °C.

  • Add the nitrating mixture dropwise to the acetamide solution over 45-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.

  • Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A yellow precipitate will form.

  • Allow the mixture to warm to room temperature, then collect the solid by vacuum filtration. Wash the filter cake extensively with cold water until the filtrate is neutral (pH ~7). Dry the solid (N-(5-methoxy-4-methyl-2-nitrophenyl)acetamide) under vacuum.

Step 3: Hydrolysis (Deprotection)
  • Transfer the crude nitrated acetamide to a 500 mL round-bottom flask.

  • Add a mixture of ethanol (150 mL) and 6M hydrochloric acid (150 mL).

  • Heat the mixture to reflux using a heating mantle and stir for 4-6 hours, or until TLC analysis indicates the complete disappearance of the starting material.

  • Cool the reaction mixture to room temperature and then further in an ice bath.

  • Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate or 10M sodium hydroxide until the pH is approximately 8-9. The product will precipitate as a bright yellow or orange solid.

  • Collect the crude this compound by vacuum filtration. Wash the solid with copious amounts of cold water.

  • Dry the crude product in a vacuum oven at 50-60 °C.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection A 3-Methoxy-4-methylaniline B N-(5-methoxy-4-methylphenyl)acetamide A->B Acetic Anhydride, Glacial Acetic Acid C N-(5-methoxy-4-methyl-2-nitrophenyl)acetamide B->C HNO₃, H₂SO₄ 0-5 °C D Crude this compound C->D HCl, Ethanol Reflux

Caption: Workflow for the synthesis of this compound.

Purification Protocols

The crude product from the synthesis typically contains residual starting materials and isomeric byproducts. A purification step is mandatory to achieve high purity suitable for subsequent applications.

Protocol A: Purification by Recrystallization

Recrystallization is an effective technique for removing impurities in moderate to large quantities of product.[14] The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[15] An ethanol/water mixture is often effective for nitroanilines.[16]

  • Place the crude product (e.g., 10 g) into a 500 mL Erlenmeyer flask.

  • Add a minimal amount of hot ethanol (~150-200 mL) and heat the mixture to a gentle boil on a hot plate with stirring until the solid completely dissolves.

  • If the solution is highly colored, remove it from the heat, add a small amount of activated charcoal (optional), and swirl for 2-3 minutes.[17] Filter the hot solution through a fluted filter paper to remove the charcoal.

  • To the hot, clear solution, add hot water dropwise until the solution becomes faintly turbid (cloudy), indicating saturation.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash them with a small amount of cold 50:50 ethanol/water, and then with a small amount of cold water.

  • Dry the crystals in a vacuum oven at 50-60 °C to a constant weight.

Protocol B: Purification by Flash Column Chromatography

For the highest purity, especially for removing closely related isomers, flash column chromatography is the method of choice.[17]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A mixture of Hexane and Ethyl Acetate. Start with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity. The optimal ratio should be determined by prior TLC analysis.

  • Column Packing: Prepare a slurry of silica gel in the initial eluent and pack it into a glass column of appropriate size.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, create a dry-load by adsorbing the dissolved product onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase, applying positive pressure. Gradually increase the eluent polarity (e.g., to 90:10, then 80:20 Hexane:EtOAc).

  • Fraction Collection: Collect fractions in test tubes and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified product.

Purification Workflow Diagram

Purification_Workflow Crude Crude Product Choice Select Purification Crude->Choice Recryst Recrystallization Choice->Recryst > 1g, Moderate Purity Column Column Chromatography Choice->Column < 1g, High Purity Pure Pure Product Recryst->Pure Column->Pure QC QC Analysis (HPLC, NMR, MS) Pure->QC

Caption: Decision workflow for the purification of the target compound.

Characterization and Quality Control

The identity, purity, and integrity of the final product must be confirmed through analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A reverse-phase C18 column is typically used with a mobile phase of acetonitrile and water, often with a formic acid modifier for mass spectrometry compatibility.[18][19][20]

  • ¹H NMR Spectroscopy: Confirms the chemical structure. The expected spectrum for this compound in CDCl₃ would show distinct singlets for the two aromatic protons, the methoxy protons, the methyl protons, and a broad singlet for the amine protons.

  • Mass Spectrometry (MS): Confirms the molecular weight. The expected molecular ion peak [M+H]⁺ would be at m/z 183.07.

Expected Analytical Data
AnalysisExpected Result
HPLC Purity >98% (after purification)
¹H NMR (400 MHz, CDCl₃) δ ~7.9 (s, 1H, Ar-H), ~6.8 (s, 1H, Ar-H), ~5.9 (br s, 2H, NH₂), ~3.9 (s, 3H, OCH₃), ~2.2 (s, 3H, CH₃) ppm.
MS (ESI+) m/z = 183.07 [M+H]⁺

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution
Low yield in nitration Temperature too high, causing side reactions or decomposition.Maintain strict temperature control (0-5 °C) during the addition of the nitrating mixture. Ensure efficient stirring.
Formation of multiple isomers Incomplete protection of the amine group; non-selective nitration conditions.Ensure the acetylation step goes to completion. Adhere to the low-temperature nitration protocol.
Oily product after hydrolysis Presence of significant impurities lowering the melting point.Purify the crude product using column chromatography, as it is more effective at separating isomers than recrystallization.[17]
Low recovery from recrystallization Too much solvent used; cooling was too rapid; product is too soluble in the chosen solvent.Use the minimum amount of hot solvent to dissolve the crude product. Allow for slow, undisturbed cooling. Try a different solvent system.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 5-Methoxy-4-methyl-2-nitroaniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methoxy-4-methyl-2-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this specific synthesis, troubleshoot common issues, and improve overall yield and purity. As an essential building block in various areas of chemical research, achieving a robust and high-yielding synthesis is critical. This document moves beyond simple protocols to explain the causality behind experimental choices, providing you with the insights needed to master this procedure.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The synthesis of this compound is most effectively accomplished through a well-established three-step sequence starting from 4-methoxy-3-methylaniline. This approach is designed to control the regioselectivity of the nitration and prevent undesirable side reactions.

  • Step 1: Acetylation (Amine Protection): The synthesis begins with the protection of the highly activating amino group of 4-methoxy-3-methylaniline via acetylation, typically using acetic anhydride. This is a critical step for two primary reasons:

    • Preventing Oxidation: The free amino group is susceptible to oxidation by nitric acid, which would lead to degradation and a complex mixture of byproducts.

    • Directing the Nitration: The resulting acetamido group is a less powerful activator than the amino group but remains a potent ortho, para-director. This moderation is key to achieving selective nitration. The bulkiness of the acetamido group also sterically hinders the ortho positions, further refining the reaction's selectivity.

  • Step 2: Electrophilic Aromatic Substitution (Nitration): The protected intermediate, N-(4-methoxy-3-methylphenyl)acetamide, undergoes nitration. This is an electrophilic aromatic substitution where the nitronium ion (NO₂⁺), generated from a mixture of nitric and sulfuric acids, is the electrophile. The existing substituents on the aromatic ring direct the incoming nitro group primarily to the C2 position due to the combined activating effects of the ortho, para-directing acetamido (C1) and methoxy (C5) groups.

  • Step 3: Hydrolysis (Deprotection): The final step is the removal of the acetyl protecting group via acid-catalyzed hydrolysis. Refluxing the nitrated intermediate in an acidic solution, such as aqueous hydrochloric acid, regenerates the free amino group to yield the final product, this compound.

Synthesis_Pathway cluster_0 Step 1: Acetylation cluster_1 Step 2: Nitration cluster_2 Step 3: Hydrolysis A 4-Methoxy-3-methylaniline B N-(4-methoxy-3-methylphenyl)acetamide A->B Acetic Anhydride C N-(5-methoxy-4-methyl-2-nitrophenyl)acetamide B->C HNO₃ / H₂SO₄ D This compound C->D HCl / H₂O, Δ

Caption: Overall workflow for the synthesis of this compound.

Section 2: Detailed Experimental Protocol

This protocol provides a baseline methodology. The troubleshooting guide in the subsequent section will address common deviations and optimization strategies.

Reagents and Conditions Summary
StepReagentMolar Equivalent (vs. Starting Aniline)SolventTemperature (°C)Approximate Time
1. Acetylation 4-methoxy-3-methylaniline1.0Acetic Acid25 → 801-2 hours
Acetic Anhydride1.1
2. Nitration N-acetyl Intermediate1.0Sulfuric Acid0 - 52-3 hours
Nitric Acid (65%)1.05
3. Hydrolysis N-acetyl Nitro Intermediate1.05M Hydrochloric Acid100 (Reflux)2-4 hours
Step-by-Step Methodology

Step 1: Synthesis of N-(4-methoxy-3-methylphenyl)acetamide

  • In a 250 mL round-bottom flask, dissolve 4-methoxy-3-methylaniline (1.0 eq) in glacial acetic acid.

  • To this stirring solution, add acetic anhydride (1.1 eq) dropwise. An exotherm may be observed.

  • After the addition is complete, heat the mixture to approximately 80°C for 1 hour to ensure the reaction goes to completion.

  • Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting aniline is consumed.

  • Pour the reaction mixture into a beaker of ice-water, which will cause the acetylated product to precipitate.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry. This intermediate is often pure enough for the next step without further purification.

Step 2: Synthesis of N-(5-methoxy-4-methyl-2-nitrophenyl)acetamide

  • To a flask submerged in an ice-salt bath, add concentrated sulfuric acid.

  • Slowly add the dried N-(4-methoxy-3-methylphenyl)acetamide from the previous step in portions, ensuring the temperature remains below 10°C.

  • Cool the resulting solution to 0-5°C.

  • Prepare a nitrating mixture of concentrated nitric acid (1.05 eq) and a small amount of sulfuric acid.

  • Add the nitrating mixture dropwise to the acetamide solution, maintaining the temperature strictly between 0°C and 5°C. Crucial: Exceeding this temperature range significantly increases the risk of isomer formation.[1]

  • After the addition, let the mixture stir at this temperature for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice. The nitrated product will precipitate as a yellow solid.

  • Collect the solid by vacuum filtration, wash with copious amounts of cold water until the filtrate is neutral (pH ~7), and dry.

Step 3: Synthesis of this compound (Hydrolysis)

  • Place the dried N-(5-methoxy-4-methyl-2-nitrophenyl)acetamide in a round-bottom flask.

  • Add 5M hydrochloric acid and equip the flask with a reflux condenser.[2]

  • Heat the mixture to reflux and maintain for 2-4 hours. The solid will gradually dissolve as the hydrolysis proceeds.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Neutralize the mixture by slowly adding a concentrated sodium hydroxide solution until the pH is basic (~8-9). This will precipitate the final product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure this compound.

Section 3: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis.

Question 1: My overall yield is very low. What are the likely causes?

  • Potential Cause A: Oxidation during Nitration. If you skipped the acetylation step, the potent nitrating mixture can oxidize the free amine, leading to a dark, tarry reaction mixture and minimal desired product.

    • Solution: Always perform the acetylation to protect the amine. The acetamido group moderates the ring's reactivity and protects the nitrogen atom.[3]

  • Potential Cause B: Inefficient Precipitation or Extraction. The product may have some solubility in the acidic or basic aqueous solutions during workup, especially if workup volumes are large.

    • Solution: Ensure the solutions are thoroughly cooled before filtration to minimize solubility. After neutralization, if the product does not fully precipitate, you may need to extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Potential Cause C: Incomplete Reactions. If any of the three steps did not go to completion, the final yield will suffer.

    • Solution: Use TLC to monitor each step. For acetylation and hydrolysis, if the reaction stalls, consider extending the heating time. For nitration, ensure the stoichiometry of the nitrating agent is correct.

Question 2: The purity of my final product is poor, with multiple spots on the TLC plate. How can I fix this?

  • Potential Cause A: Isomer Formation. This is the most common issue in nitration reactions. If the temperature during the addition of the nitrating agent rises above the recommended 0-5°C, you will likely form other isomers (e.g., nitration at the C6 position).

    • Solution: Strict temperature control is non-negotiable. Use an efficient cooling bath (ice-salt or acetone-dry ice) and add the nitrating agent very slowly, monitoring the internal temperature. A continuous flow reactor can also provide superior temperature control and reduce isomer formation.[4]

  • Potential Cause B: Di-nitration. Using a large excess of nitric acid can lead to the introduction of a second nitro group on the ring.

    • Solution: Use only a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid. Ensure accurate measurement of your reagents.

  • Potential Cause C: Incomplete Hydrolysis. The presence of the N-acetylated nitro-intermediate in your final product indicates the deprotection step was incomplete.

    • Solution: Increase the reflux time for the hydrolysis step. You can also try using a more concentrated acid, but be mindful that harsh conditions can sometimes degrade the product. Always monitor by TLC until the intermediate is gone.

Question 3: The nitration reaction mixture turned dark brown/black. What happened?

  • Potential Cause: Runaway Reaction or Oxidation. This typically occurs for two reasons: the temperature was not controlled and the reaction exothermed, or the starting acetamide was not fully dry and contained residual aniline, which was oxidized.

    • Solution: This batch is likely unsalvageable. For future attempts, ensure the intermediate is completely dry and pure. Most importantly, pre-cool all solutions and add the nitrating agent extremely slowly with vigorous stirring and efficient cooling to dissipate heat as it is generated.

Section 4: Frequently Asked Questions (FAQs)

Q1: Can I use a different nitrating agent? A: While mixed acid (HNO₃/H₂SO₄) is the standard, other nitrating agents exist. For instance, using nitric acid in acetic anhydride is an option, though it can be explosive if not handled correctly. Greener alternatives like bismuth nitrate pentahydrate have been used for nitrating anilines and may offer milder conditions and improved safety, though the protocol would require specific optimization for this substrate.[5]

Q2: What is the best way to monitor the reaction progress? A: Thin-Layer Chromatography (TLC) is indispensable. A good solvent system to try is a mixture of hexanes and ethyl acetate (e.g., 7:3 or 1:1 ratio). The product, being more polar than the starting material in the acetylation step but less polar than the final product in the hydrolysis step, will show a clear progression. Use a UV lamp to visualize the spots.

Q3: What are the most critical safety precautions? A: The nitration step is the most hazardous. Concentrated nitric and sulfuric acids are extremely corrosive. The reaction is highly exothermic and can run away if cooling is insufficient. Always work in a fume hood, wear appropriate personal protective equipment (gloves, lab coat, safety glasses), and have a base bath (e.g., sodium bicarbonate solution) ready to neutralize any spills. Add reagents slowly and ensure you have a reliable method for monitoring and controlling the internal temperature.

Q4: My final product is an oil instead of a solid. What should I do? A: Oiling out can occur if impurities are present that inhibit crystallization. Try the following:

  • Scratch: Scratch the inside of the flask with a glass rod at the air-liquid interface to create nucleation sites.

  • Seed: If you have a small crystal of the pure product, add it to the oil to induce crystallization.

  • Trituration: Add a poor solvent in which the impurities might be soluble but the product is not (e.g., cold hexanes), and stir vigorously. This can sometimes cause the oil to solidify.

  • Purification: If all else fails, purify the oil using column chromatography.

Section 5: Troubleshooting Workflow

This diagram provides a logical decision-making process for addressing common synthesis problems.

Troubleshooting_Workflow decision decision problem problem solution solution start Analysis of Result decision_yield decision_yield start->decision_yield Check Yield problem_low_yield Problem: Low Yield decision_yield->problem_low_yield Low decision_purity Check Purity (TLC/NMR) decision_yield->decision_purity Acceptable decision_reaction_complete Were all steps monitored by TLC? problem_low_yield->decision_reaction_complete Investigate Cause problem_impure Problem: Impure Product decision_purity->problem_impure Impure end Synthesis Optimized decision_purity->end Acceptable solution_monitor_tlc Solution: Use TLC to ensure reactions complete. decision_reaction_complete->solution_monitor_tlc No decision_workup Workup Issue? decision_reaction_complete->decision_workup Yes solution_extraction Solution: Extract aqueous layers with organic solvent. decision_workup->solution_extraction Yes (Product in aqueous layer) solution_check_conditions Solution: Re-evaluate reaction conditions (time, temp). decision_workup->solution_check_conditions No decision_isomers Multiple spots on TLC? problem_impure->decision_isomers Investigate Cause solution_temp_control Solution: Strictly control nitration temperature (0-5°C). Add nitrating agent slower. decision_isomers->solution_temp_control Yes (Isomers likely) solution_incomplete_rxn Solution: Extend reaction time for relevant step. decision_isomers->solution_incomplete_rxn No (Likely unreacted SM)

Caption: A logical workflow for troubleshooting the synthesis of this compound.

References

Technical Support Center: Purification of Crude 5-Methoxy-4-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Methoxy-4-methyl-2-nitroaniline (CAS: 86771-76-8). This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this intermediate in high purity. As a substituted nitroaniline, its purification is often non-trivial, complicated by potential isomeric impurities, residual reagents, and specific solubility characteristics. This guide provides field-proven insights and troubleshooting protocols to address common purification hurdles.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of crude this compound.

Q1: My isolated product is an orange/red oil or a waxy solid that won't crystallize. What's causing this and how can I fix it?

Probable Causes:

  • Residual Acidity: The synthesis of nitroanilines often involves strong acids (e.g., sulfuric and nitric acid) for the nitration step.[1][2] Incomplete neutralization can leave residual acid, which protonates the aniline's amino group, forming a salt. These ionic salts are often hygroscopic and have lower melting points, presenting as oils or waxes.

  • Trapped Solvents: High-boiling point solvents used in the reaction or initial work-up may become trapped in the crude product, depressing its melting point.

  • High Impurity Load: The presence of significant amounts of by-products, particularly isomeric impurities like 5-Methoxy-4-methyl-3-nitroaniline, can act as a eutectic contaminant, preventing the primary product from forming a stable crystal lattice.

Recommended Solutions:

  • Aqueous Bicarbonate Wash:

    • Dissolve the crude oily product in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

    • Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution. Continue washing until the aqueous layer remains basic (test with pH paper). This neutralizes and removes residual acids.

    • Wash with brine (saturated NaCl solution) to remove excess water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Solvent Removal (Azeotropic Distillation):

    • If you suspect a high-boiling solvent is trapped, dissolve the crude material in a low-boiling solvent like DCM.

    • Concentrate the solution on a rotary evaporator. The lower-boiling solvent will co-distill with the trapped high-boiling solvent, effectively removing it. Repeat this process 2-3 times.

  • Initiating Crystallization:

    • After the above steps, attempt recrystallization (see Q3). If the product remains oily, try adding a few seed crystals of pure this compound, if available.

    • Alternatively, scratching the inside of the flask at the solvent-air interface with a glass rod can create nucleation sites to induce crystallization.[3]

Q2: My final product has a persistent deep yellow or reddish color, even after crystallization. How can I decolorize it?

Probable Causes:

  • Oxidized Impurities: Aniline derivatives are susceptible to air oxidation, which can form highly colored, conjugated impurities over time.[4]

  • Nitrophenol By-products: Trace amounts of nitrophenolic impurities, formed under harsh reaction conditions, can be intensely colored, especially in their deprotonated (phenoxide) form.

Recommended Solutions:

  • Activated Carbon (Charcoal) Treatment:

    • During recrystallization, dissolve the crude product in the minimum amount of hot solvent.

    • Add a small amount of activated carbon (typically 1-2% w/w of your crude product) to the hot solution. Caution: Add charcoal cautiously to a hot solution to avoid violent bumping. It is safer to cool the solution slightly before adding the charcoal and then re-heating.

    • Swirl the mixture and keep it at or near the boiling point for 5-10 minutes. The charcoal will adsorb the colored impurities.

    • Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal.

    • Allow the hot, colorless filtrate to cool slowly to crystallize the purified product.

  • Column Chromatography: If color persists, it indicates impurities with polarity similar to the product. Column chromatography is the most effective next step (see Q4).

Q3: I'm struggling with recrystallization. The product either doesn't dissolve, crashes out too quickly, or my recovery is very low. How do I select the right solvent?

Expertise & Causality: The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble at room temperature (remaining in the mother liquor upon cooling).

Solvent Selection Protocol:

  • Initial Screening: Place ~20-30 mg of your crude material into several small test tubes.

  • Add Solvent: To each tube, add a different solvent dropwise at room temperature, swirling after each addition. Good candidates are solvents where the compound is mostly insoluble.

  • Heating: Gently heat the test tubes containing promising solvents. The compound should fully dissolve at or near the boiling point.

  • Cooling: Allow the dissolved solutions to cool slowly to room temperature, then in an ice bath. The formation of well-defined crystals indicates a good solvent. Rapid precipitation of fine powder suggests the solvent is too nonpolar.

Data-Driven Solvent Suggestions: Based on the structure (aromatic, with polar nitro and amine groups, and nonpolar methyl/methoxy groups) and data from related nitroanilines, the following solvents are recommended for screening.[5][6]

SolventPolarityRationale & Expected Behavior
Isopropanol (IPA) Polar ProticOften an excellent choice. Good balance of polarity to dissolve the compound when hot but allow crystallization upon cooling.
Ethanol Polar ProticSimilar to IPA, may show slightly higher solubility at room temperature, potentially reducing yield but providing high purity.
Toluene NonpolarMay be effective if impurities are highly polar. The product's solubility will likely be lower, requiring larger solvent volumes.
Ethyl Acetate/Hexane Mixed PolarityA solvent system. Dissolve in minimal hot ethyl acetate, then add hot hexane dropwise until turbidity appears. Re-heat to clarify and cool slowly. This allows for fine-tuning of polarity.
Methanol Polar ProticGenerally shows high solubility for nitroanilines even at room temperature, often leading to low recovery. Best used as a component in a mixed-solvent system.[7]
Q4: HPLC analysis shows my product is only 85-95% pure, with a significant side-product. How do I effectively separate it?

Probable Cause: The most likely significant impurity is an isomer formed during the nitration step, such as 5-Methoxy-4-methyl-3-nitroaniline or 3-Methoxy-4-methyl-2-nitroaniline. These isomers often have very similar polarities, making simple recrystallization ineffective for achieving >99% purity.

Recommended Solution: Column Chromatography

Column chromatography is the definitive method for separating closely related isomers.[8][9][10]

Step-by-Step Protocol:

  • Stationary Phase: Use silica gel (60 Å, 230-400 mesh) as the standard stationary phase.

  • Mobile Phase (Eluent) Selection:

    • Use Thin Layer Chromatography (TLC) to determine the optimal eluent system.

    • Spot your crude material on a silica TLC plate.

    • Develop the plate in various mixtures of a nonpolar solvent (Hexane or Heptane) and a more polar solvent (Ethyl Acetate or DCM).

    • Goal: Aim for a solvent system that gives your desired product a Retention Factor (Rf) of ~0.3-0.4 and shows clear separation from the impurity spot(s). A good starting point is a 4:1 to 2:1 mixture of Hexane:Ethyl Acetate.

  • Column Packing:

    • Pack the column using the chosen eluent (wet packing is recommended to avoid air bubbles).

    • Ensure the silica bed is level and well-compacted.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of DCM or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the chosen solvent system.

    • Collect fractions and monitor them by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

General Purification & Analysis Workflow

The following diagram outlines a comprehensive workflow for purifying and validating your final product.

G start_node Crude Product process_node1 Aqueous Work-up (NaHCO3, Brine) start_node->process_node1 Dissolve in EtOAc/DCM process_node process_node decision_node decision_node analysis_node analysis_node end_node Pure Product (>99%) analysis_node1 TLC/HPLC Analysis process_node1->analysis_node1 decision_node1 Purity > 95%? analysis_node1->decision_node1 process_node2 Recrystallization (e.g., from Isopropanol) decision_node1->process_node2 Yes process_node3 Column Chromatography (Silica, Hex/EtOAc) decision_node1->process_node3 No analysis_node2 Final Purity Check (HPLC, NMR, MS) process_node2->analysis_node2 Isolate Crystals process_node3->analysis_node2 analysis_node2->end_node

Caption: General workflow for purification and analysis.

Frequently Asked Questions (FAQs)

Q: What is the molecular weight and formula of this compound? A: The molecular formula is C₈H₁₀N₂O₃, and the molecular weight is approximately 182.18 g/mol .[11][12]

Q: What are the typical analytical techniques to assess the purity of the final product? A: A combination of techniques is recommended for unambiguous characterization:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity and detecting trace impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and isomeric purity of the compound.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.[2]

  • Melting Point: A sharp melting point range close to the literature value indicates high purity. Broad or depressed melting points suggest the presence of impurities.

Q: Is this compound hazardous? A: Yes. Like most nitroanilines, it should be handled with care. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[11] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

Q: Can I use Gas Chromatography (GC) to analyze this compound? A: While GC can be used for some nitroanilines, it is often not the preferred method because they can be thermolabile (prone to decomposition at high temperatures in the GC inlet).[7][15] HPLC is generally a more robust and reliable method for purity analysis of this class of compounds.

Troubleshooting Decision Tree

G start_node Crude Product Appearance? cause1 Probable Cause: Residual Acid / Solvent start_node->cause1 Oily / Waxy cause2 Probable Cause: Isomeric Impurities start_node->cause2 Solid, but Impure by HPLC cause3 Probable Cause: Oxidized By-products start_node->cause3 Solid, but Highly Colored cause_node cause_node action_node action_node action1 Perform Bicarbonate Wash & Re-evaporate cause1->action1 action2 Perform Column Chromatography cause2->action2 action3 Recrystallize with Activated Carbon cause3->action3

Caption: Decision tree for initial troubleshooting steps.

References

Technical Support Center: Optimizing Reaction Conditions for the Nitration of Methoxy Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of methoxy anilines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial yet challenging electrophilic aromatic substitution. Methoxy anilines, also known as anisidines, are highly activated systems where the interplay between the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups dictates regioselectivity and reactivity. Direct nitration is often plagued by issues such as oxidation, polysubstitution, and poor regiochemical control.[1][2]

This document provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address specific experimental issues, grounded in mechanistic principles and field-proven protocols.

Part 1: Frequently Asked Questions (FAQs) - Core Principles

Q1: Why is the direct nitration of methoxy anilines with standard mixed acid (HNO₃/H₂SO₄) so problematic?

Direct nitration is challenging for two primary reasons:

  • Oxidation: The aniline functionality is highly susceptible to oxidation by nitric acid, leading to the formation of complex, tarry byproducts and significantly reducing the yield of the desired nitro product.[1]

  • Loss of Regiocontrol: In the strongly acidic nitrating medium, the basic amino group is protonated to form an anilinium ion (-NH₃⁺).[3][4] This protonated group is strongly deactivating and meta-directing, overriding the ortho, para-directing influence of the methoxy group and the unprotonated amine. This results in a mixture of isomers, including a significant amount of the undesired meta-nitro product.[5][6]

Q2: What are the expected directing effects of the -NH₂ and -OCH₃ groups in methoxy aniline?

Both the amino (-NH₂) and methoxy (-OCH₃) groups are strong activating, ortho, para-directing groups due to their ability to donate electron density to the aromatic ring via the resonance effect (+R). The challenge lies in controlling the reaction to favor substitution at the desired positions while preventing the side reactions mentioned above. The relative activating strength and steric hindrance of these groups, along with the reaction conditions, will determine the final isomer distribution.

Q3: How does a protecting group strategy solve the main problems of direct nitration?

The most effective and widely used strategy is to temporarily protect the amino group, most commonly via acetylation with acetic anhydride to form an acetamido group (-NHCOCH₃).[6][7] This approach offers two key advantages:

  • Prevents Oxidation: The acetamido group is significantly less susceptible to oxidation than a free amino group.[1]

  • Ensures Regioselectivity: It moderates the activating nature of the nitrogen, preventing polysubstitution. While still an ortho, para-director, it is less activating than the -NH₂ group, allowing for more controlled and predictable substitution. The bulky nature of the acetyl group often favors substitution at the para position due to steric hindrance.[7]

Part 2: Troubleshooting Guide - Common Experimental Issues

Q4: My reaction is producing significant tar and has a very low yield. What's going wrong?

Answer: This is a classic sign of oxidation of the aniline ring.

Primary Cause: The free amino group is being directly oxidized by the nitric acid. This is especially prevalent at elevated temperatures or with highly concentrated nitrating agents.

Solutions:

  • Implement a Protecting Group: Immediately adopt an acetylation strategy. Before nitration, react the methoxy aniline with acetic anhydride (often with a mild base or in glacial acetic acid) to form the corresponding acetanilide.[6] This protected substrate is far more resistant to oxidation.

  • Strict Temperature Control: Nitration reactions are highly exothermic.[4] The reaction must be kept cold, typically between -10 °C and 5 °C, throughout the addition of the nitrating agent.[8] Use an ice-salt or dry ice-acetone bath for precise control.

  • Slow, Controlled Addition: Add the nitrating agent dropwise to the solution of your substrate. A slow addition rate prevents localized temperature spikes that can initiate oxidative decomposition.

Q5: I've protected my amine, but I'm getting a mixture of ortho and para isomers. How can I improve selectivity for the para product?

Answer: Achieving high regioselectivity is dependent on managing steric and electronic effects. While a mixture is common, the para-isomer can usually be favored.

Causes & Solutions:

  • Steric Hindrance: The acetamido group is sterically bulky. This inherent bulk naturally disfavors substitution at the adjacent ortho positions. To maximize this effect, ensure the reaction temperature is kept low and stable.

  • Solvent Choice: The polarity of the solvent can influence the ortho/para ratio. In a study on the nitration of anisole, nonpolar solvents like n-heptane and cyclohexane showed consistent ortho/para ratios, while polar solvents introduced more variability.[9] Experimenting with less polar solvents during nitration may improve para selectivity.

  • Alternative Nitrating Systems: While mixed acid is standard, other systems can offer different selectivity profiles. For instance, using a solid acid zeolite catalyst with concentrated nitric acid has been shown to strongly favor para-nitration for some substituted aromatics.[10]

Q6: My reaction is yielding di- or even tri-nitrated products. How can I achieve mono-nitration?

Answer: Polysubstitution occurs when the aromatic ring is too activated, even after protection.

Causes & Solutions:

  • Reduce Reaction Temperature: Lowering the temperature (e.g., to -15 °C or -20 °C) will decrease the overall reaction rate, making it easier to stop after the first substitution.

  • Use Stoichiometric Nitrating Agent: Carefully measure and use only one equivalent of the nitrating agent (e.g., nitric acid). Using an excess will drive the reaction toward polysubstitution.

  • Weaker Nitrating Conditions: If mixed acid is too harsh, consider a milder nitrating agent. A solution of nitric acid in acetic anhydride or acetic acid is a common alternative that can provide more control over the reaction's vigor.[2]

  • Deactivate the Protecting Group: While acetylation is standard, using a more electron-withdrawing protecting group (e.g., trifluoroacetyl) can further dampen the ring's reactivity, though this may require harsher deprotection conditions.

Part 3: Protocols & Data

Experimental Protocol: Para-Nitration of 4-Methoxy aniline via Acetylation

This two-step protocol is a self-validating system designed to prevent oxidation and control regioselectivity.

Step 1: Acetylation of 4-Methoxy aniline

  • Dissolve 10.0 g of 4-methoxy aniline in 30 mL of glacial acetic acid in a 250 mL flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath to approximately 5-10 °C.

  • Slowly add 1.1 equivalents of acetic anhydride dropwise while stirring, ensuring the temperature does not exceed 15 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 30 minutes.

  • Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.

  • Collect the precipitated solid (4-methoxyacetanilide) by vacuum filtration, wash with cold water until the filtrate is neutral, and dry thoroughly. Confirm product formation via melting point or spectroscopy.

Step 2: Nitration of 4-Methoxyacetanilide

  • In a separate flask, prepare the nitrating mixture by slowly adding 1.0 equivalent of concentrated nitric acid (70%) to 2.5 equivalents of concentrated sulfuric acid (98%), keeping the mixture cooled in an ice-salt bath below 10 °C.

  • Add the dried 4-methoxyacetanilide from Step 1 to 20 mL of concentrated sulfuric acid, stirring in an ice-salt bath until fully dissolved and the temperature is below 0 °C.

  • Add the cold nitrating mixture dropwise to the acetanilide solution over 30-45 minutes. Crucially, maintain the internal reaction temperature between -5 °C and 0 °C.

  • After the addition is complete, let the reaction stir at this temperature for an additional 60 minutes.

  • Very slowly pour the reaction mixture onto 300 g of crushed ice with vigorous stirring.

  • The nitro-product will precipitate as a yellow solid. Collect it by vacuum filtration.

  • Wash the solid thoroughly with cold water until the washings are neutral to pH paper.[11] This removes residual acid which is critical for product stability.

  • The resulting solid is a mixture of the protected nitro-aniline and will require hydrolysis (e.g., by refluxing with aqueous HCl) to remove the acetyl group, followed by neutralization and purification.

Data Summary Table: Common Nitrating Agents
Nitrating AgentCompositionTypical ConditionsAdvantagesDisadvantages
Mixed Acid Conc. HNO₃ / Conc. H₂SO₄-10 to 10 °CInexpensive, potent, well-established.Highly corrosive, risk of oxidation and over-nitration, generates acidic waste.[2]
Nitric Acid in Acetic Acid Conc. HNO₃ / Glacial CH₃COOH0 to 20 °CMilder than mixed acid, better control.Slower reaction rates, may not be effective for less activated substrates.
Acetyl Nitrate In situ from HNO₃ + Ac₂O0 to 25 °CGood for sensitive substrates, can improve para-selectivity.Can be unstable, requires careful preparation.
Ceric Ammonium Nitrate (CAN) CAN in AcetonitrileRoom Temp to RefluxMild, neutral conditions, can offer high regioselectivity for ortho-nitration with specific carbamate protecting groups.[12]More expensive, stoichiometry can be substrate-dependent.

Part 4: Visualization of Troubleshooting Workflow

Troubleshooting Diagram: Poor Regioselectivity

The following diagram outlines the decision-making process when encountering poor regioselectivity in the nitration of a protected methoxy aniline.

Troubleshooting_Regioselectivity start Problem: Poor Regioselectivity (e.g., High ortho/meta Isomer) check_protection Is the amine group protected (e.g., as acetanilide)? start->check_protection protect_amine Action: Protect the amine group via acetylation before nitration. check_protection->protect_amine No check_temp Was temperature strictly controlled below 5°C? check_protection->check_temp Yes protect_amine->check_temp lower_temp Action: Repeat reaction at lower temperature (e.g., -10°C to 0°C). check_temp->lower_temp No check_reagent Are you using standard mixed acid (HNO3/H2SO4)? check_temp->check_reagent Yes lower_temp->check_reagent change_reagent Action: Consider alternative nitrating agents (e.g., HNO3 in Acetic Anhydride, or Zeolite Catalyst for para-selectivity). check_reagent->change_reagent Yes, issue persists result Improved Regioselectivity check_reagent->result No, issue resolved change_reagent->result

Caption: Workflow for diagnosing and solving poor regioselectivity.

References

Technical Support Center: A Guide to Increasing the Purity of 5-Methoxy-4-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 5-Methoxy-4-methyl-2-nitroaniline (CAS: 86771-76-8). This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this important chemical intermediate. We will explore the root causes of common impurities and provide detailed, field-proven protocols to enhance the quality of your final product.

Troubleshooting Guide: From Crude Product to High-Purity Compound

This section addresses specific issues encountered during the purification process in a practical question-and-answer format.

Q1: My initial TLC analysis of the crude product shows multiple spots with close Rf values. What are these impurities and what is the best strategy to separate them?

A1: Understanding and Tackling the Impurity Profile

The synthesis of this compound, typically achieved via the nitration of a protected 3-methoxy-4-methylaniline precursor, is prone to the formation of several closely related byproducts. The primary challenge lies in the separation of positional isomers, which possess very similar physical and chemical properties.

Common Impurities to Expect:

  • Positional Isomers: The directing effects of the methoxy (-OCH₃) and methyl (-CH₃) groups on the aromatic ring can lead to nitration at alternative positions. The most common isomeric impurity is likely 6-nitro-5-methoxy-4-methylaniline, along with other minor isomers.[1]

  • Unreacted Starting Material: Incomplete nitration can result in the presence of the aniline precursor (e.g., N-acetyl-3-methoxy-4-methylaniline) in the crude mixture.[1]

  • Di-nitrated Byproducts: Harsh reaction conditions (e.g., excessive temperature or nitrating agent concentration) can lead to the introduction of a second nitro group onto the aromatic ring.[1]

  • Oxidation Products: Aromatic amines can be sensitive to oxidation, leading to the formation of colored impurities.

Given the similar polarity of positional isomers, the most robust purification strategy involves column chromatography. The following workflow provides a systematic approach to diagnosing and purifying your crude product.

G cluster_0 Phase 1: Analysis & Strategy cluster_1 Phase 2: Purification Workflow cluster_2 Phase 3: Final Validation start Crude Synthesized Product analysis Purity Assessment: - TLC (Multiple Eluent Systems) - HPLC-UV/MS (Optional) start->analysis decision Identify Major Impurity Type analysis->decision chromatography Column Chromatography (Primary Purification for Isomers) decision->chromatography Isomers Present (Close Rf Spots) acid_wash Dilute Acid Wash (To Remove Basic Starting Material) decision->acid_wash Starting Material (High Polarity Spot) recrystallization Recrystallization (Polishing Step for High Purity) chromatography->recrystallization Purity >95% final_analysis Final Purity Check: - TLC (Single Spot) - Melting Point - HPLC (>99%) - NMR/MS for Structure Confirmation recrystallization->final_analysis acid_wash->chromatography product Pure this compound final_analysis->product

Caption: Logical workflow for impurity diagnosis and purification.

Q2: I've identified column chromatography as the necessary next step. Can you provide a detailed, optimized protocol?

A2: Protocol for Column Chromatography Purification

Column chromatography is a preparative technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[2] For nitroanilines, which are moderately polar, silica gel is an excellent stationary phase.

Principle of Separation: The polar silica gel (stationary phase) interacts more strongly with more polar compounds. A less polar mobile phase (eluent) is used to move the compounds down the column. Less polar compounds will travel faster (elute first), while more polar compounds will be retained longer on the silica.[3]

Experimental Protocol:

  • Step 1: Determine the Optimal Mobile Phase (Eluent) via TLC

    • Objective: To find a solvent system that provides good separation between the desired product and impurities on a TLC plate. The target Rf (retardation factor) for the product should be approximately 0.25-0.35.

    • Procedure:

      • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

      • Spot the solution on several TLC plates.

      • Develop each plate in a chamber with a different ratio of a non-polar solvent (Hexane or Petroleum Ether) to a slightly more polar solvent (Ethyl Acetate). Start with common ratios like 9:1, 8:2, and 7:3 (Hexane:Ethyl Acetate).[3]

      • Visualize the spots under UV light. The ideal system will show clear separation between the main spot (your product) and other spots.

  • Step 2: Pack the Chromatography Column

    • Method: The "slurry" or "wet packing" method is preferred as it minimizes air bubbles and cracks in the stationary phase, which can ruin separation.[3]

    • Procedure:

      • Secure a glass chromatography column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

      • In a beaker, mix silica gel (e.g., 60 Å, 230-400 mesh) with your chosen eluent to form a free-flowing slurry.

      • Pour the slurry into the column. Use additional eluent to rinse any remaining silica from the beaker into the column.

      • Continuously tap the side of the column gently to ensure even packing.

      • Open the stopcock to drain some solvent, allowing the silica to settle. Crucially, never let the solvent level drop below the top of the silica bed.

  • Step 3: Load the Sample

    • Procedure:

      • Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane).

      • In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to create a dry, free-flowing powder. This "dry loading" method typically results in better separation.

      • Carefully add the silica-adsorbed sample as a thin, even layer on top of the packed column. Add a protective layer of sand on top of the sample.

  • Step 4: Elution and Fraction Collection

    • Procedure:

      • Carefully add the mobile phase to the column, ensuring not to disturb the top layer.

      • Open the stopcock and begin collecting the eluting solvent in a series of labeled test tubes or flasks (fractions).

      • Maintain a constant flow and ensure the solvent head in the column remains full.

  • Step 5: Analyze the Collected Fractions

    • Procedure:

      • Using TLC, spot each collected fraction onto a single plate. Also, spot a reference sample of your crude mixture.[2]

      • Develop the TLC plate in your chosen eluent system.

      • Identify the fractions that contain only the pure product (single spot at the target Rf).

  • Step 6: Isolate the Final Product

    • Combine the pure fractions into a single round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified solid this compound.

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard polar stationary phase for separating moderately polar organic compounds.[3]
Mobile Phase Hexane:Ethyl Acetate (e.g., 8:2 v/v)Offers good resolving power for nitroanilines; the ratio can be fine-tuned based on TLC.[3][4]
Loading Method Dry LoadingPrevents band broadening and leads to sharper, more efficient separation.
Monitoring Thin-Layer Chromatography (TLC)Essential for identifying the optimal eluent and analyzing the purity of collected fractions.[2]
Q3: My product is now much purer, but the melting point is still slightly broad. Can recrystallization improve it further?

A3: Protocol for Recrystallization

Yes, recrystallization is an excellent final "polishing" step to remove minor impurities and obtain a highly crystalline product with a sharp melting point.

Principle of Recrystallization: The technique relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound completely when hot but only sparingly when cold. Impurities should either be insoluble in the hot solvent or remain dissolved when the solution is cooled.[5]

Experimental Protocol:

  • Step 1: Solvent Selection

    • Objective: Find a solvent that meets the criteria described above. For nitroanilines, alcohols are often a good starting point.

    • Procedure:

      • Place a small amount of your purified product into several test tubes.

      • Add a small amount of a different solvent (see table below) to each tube.

      • Observe solubility at room temperature. A good solvent should not dissolve the compound well.

      • Heat the tubes that show poor room-temperature solubility. The compound should dissolve completely at or near the boiling point.

      • Cool the solutions to room temperature and then in an ice bath. A heavy precipitate of crystals should form.

SolventSuitability for NitroanilinesRationale
Ethanol GoodOften provides the ideal solubility profile for moderately polar compounds.[6]
Isopropanol GoodSimilar to ethanol, can be an effective alternative.[7]
Methanol PossibleMay be too effective at dissolving the compound, leading to lower recovery.[5]
Toluene PossibleA less polar option that may work if impurities are highly polar.[5]
Water Poor (as a single solvent)Aromatic amines generally have low solubility in water.[8] Can be used as an anti-solvent with alcohols.
  • Step 2: The Recrystallization Process

    • Procedure:

      • Place the compound to be purified in an Erlenmeyer flask.

      • Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) with swirling until the solid just dissolves. Using the minimum amount of hot solvent is key to maximizing recovery.

      • If any impurities remain undissolved in the hot solution, perform a "hot filtration" through a pre-warmed funnel with fluted filter paper to remove them.

      • Allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

      • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

      • Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).

      • Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.

      • Dry the crystals thoroughly in a vacuum oven.

Frequently Asked Questions (FAQs)

  • Q: What is the expected melting point of pure this compound?

    • A: The literature melting point for this compound is in the range of 168-170 °C.[9][10] A pure compound should exhibit a sharp melting point within a 1-2 °C range. A broad or depressed melting range is a strong indicator of impurities.

  • Q: How can I quickly assess the purity of my fractions or final product?

    • A: Thin-Layer Chromatography (TLC) is the fastest and most common method for qualitative purity assessment.[11] A pure compound should appear as a single, well-defined spot. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the industry standard.[1][12]

  • Q: My final product has a dark orange or reddish color. Does this signify impurity?

    • A: While this compound is expected to be a colored solid (typically yellow to orange), an unusually dark color can indicate the presence of oxidized byproducts or trace, highly colored impurities. If purity analysis (e.g., HPLC, melting point) confirms high purity, the color may be intrinsic. However, if purity is low, the purification steps outlined above should improve the color.

  • Q: What are the best practices for storing the purified compound?

    • A: Aromatic amines and nitro compounds should be stored in a tightly sealed container to protect them from air and moisture. For long-term storage, keeping the container in a cool, dark place, such as a refrigerator or desiccator, is recommended to prevent degradation.

References

Resolving common issues in the characterization of nitroaniline isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of nitroaniline isomers. This guide is designed for researchers, scientists, and drug development professionals who work with ortho-, meta-, and para-nitroaniline. The structural similarity of these isomers presents unique analytical challenges, from co-elution in chromatography to overlapping signals in spectroscopy. This resource provides expert-driven, field-proven insights in a direct question-and-answer format to help you resolve common issues and ensure the integrity of your results.

PART 1: Critical Safety & Handling

Before any characterization, it is imperative to handle nitroaniline isomers with appropriate care.

Q: What are the primary hazards associated with nitroaniline isomers and what precautions are mandatory?

A: All three nitroaniline isomers (ortho-, meta-, and para-) are classified as toxic and hazardous substances.

  • Primary Hazards: They are toxic if swallowed, inhaled, or in contact with skin.[1][2] Prolonged or repeated exposure may cause organ damage.[2] They are also harmful to aquatic life with long-lasting effects.[1][2]

  • Mandatory Precautions:

    • Engineering Controls: Always handle nitroanilines in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk.[1][3]

    • Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This includes chemical-resistant gloves (inspect before use), safety glasses with side shields or goggles, and a lab coat.[2][4]

    • Handling Practices: Avoid creating dust when handling the solid compounds.[2][5] Do not eat, drink, or smoke in the work area.[4] Wash hands thoroughly after handling, even if gloves were worn.[2]

    • Emergency Preparedness: Ensure an eye wash fountain and emergency shower are readily accessible.[4] In case of skin contact, immediately wash the affected area with soap and water.[1] If inhaled, move to fresh air.[1] If swallowed, seek immediate medical attention.[1][2]

    • Storage: Keep containers tightly sealed and store in a dry, well-ventilated place away from incompatible materials like strong oxidizing agents and acids.[4][5]

PART 2: General Troubleshooting & FAQs

This section addresses initial challenges in the analysis of nitroaniline samples.

Q: My sample appears impure upon visual inspection, and the melting point is broad and lower than expected. What is my first step?

A: A broad melting point range that is depressed compared to literature values is a classic indicator of impurity. Your first step is to perform a qualitative assessment using Thin Layer Chromatography (TLC) to visualize the number of components.

  • Causality: Impurities disrupt the crystal lattice of the pure compound, requiring less energy (a lower temperature) to melt. The melting occurs over a wider range as different parts of the mixture melt at different temperatures.

  • Action Plan:

    • Dissolve a small amount of your sample in a suitable solvent (e.g., ethyl acetate or acetone).

    • Spot the solution on a silica gel TLC plate alongside standards of o-, m-, and p-nitroaniline, if available.

    • Develop the plate using a mobile phase of intermediate polarity, such as 70:30 Hexane:Ethyl Acetate.

    • Visualize the plate (nitroanilines are yellow, but a UV lamp can enhance visibility). The presence of multiple spots confirms impurity.

References

Stability and storage conditions for 5-Methoxy-4-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Methoxy-4-methyl-2-nitroaniline

A Guide to Ensuring Compound Integrity in Research and Development

Prepared by the Senior Application Scientist Team, this guide provides in-depth technical support for the stable storage and handling of this compound (CAS: 106579-00-4). As an aromatic nitro compound, its chemical stability is paramount for reproducible experimental outcomes and laboratory safety. This document addresses common challenges and provides validated protocols to maintain the integrity of this reagent.

Quick Reference: Storage & Stability Data

For immediate reference, the following table summarizes the critical parameters for the storage and handling of solid this compound.

ParameterRecommendationRationale & Key Considerations
Storage Temperature Room Temperature (Cool Location)While some suppliers may recommend refrigeration, storing at a consistent, cool room temperature away from heat sources is often sufficient. Avoid temperature cycling. Refer to the product-specific label for precise recommendations.
Atmosphere Tightly Sealed Container; DryThe compound is noted to be moisture-sensitive. A tightly sealed container prevents hydration. For long-term storage, consider a desiccator or backfilling the container with an inert gas like argon or nitrogen.
Light Exposure Store in a Dark LocationAromatic nitro compounds can be sensitive to light. Storage in an amber vial or a dark cabinet is a standard best practice to prevent potential photochemical degradation[1].
Physical Form Solid (Crystalline Powder)The compound is typically supplied as a solid. Any change in appearance, such as discoloration or clumping, may indicate degradation or moisture absorption.
Key Incompatibilities Strong Oxidizing Agents, Reducing Agents, Acids, BasesAromatic nitro compounds can react exothermically or violently with these substances. Segregate storage is mandatory to prevent hazardous reactions[2][3][4].

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

For long-term stability, store the solid compound in its original, tightly sealed container in a cool, dry, and dark environment. A dedicated chemical storage cabinet is ideal. The primary degradation risks for aromatic nitro compounds are moisture, heat, and reaction with incompatible substances[2]. To mitigate these, ensure the container cap is securely fastened after each use. For periods exceeding several months, placing the vial inside a desiccator can provide an additional layer of protection against atmospheric moisture.

Q2: How should I prepare and store solutions of this compound?

It is strongly recommended to prepare solutions fresh for each experiment. Solutions are inherently less stable than the solid form.

  • Solvent Selection: Use dry, high-purity solvents (e.g., DMSO, DMF, or as specified by your experimental protocol).

  • Short-Term Storage: If a stock solution must be stored, aliquot it into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation. Store these aliquots at -20°C or -80°C in tightly sealed vials.

  • Stability in Solution: The stability in a specific solvent is not always characterized. It is the user's responsibility to validate storage conditions for their specific application. A good practice is to run a control experiment with a freshly prepared solution if results from an older stock are questionable.

Q3: What are the visual signs of compound degradation?

Visually inspect the solid material before use. Key indicators of potential degradation include:

  • Color Change: A noticeable deviation from the expected pale yellow/orange appearance.

  • Clumping or Caking: This often suggests moisture absorption, which can compromise the compound's integrity.

  • Inconsistent Melting Point: If you have the capability, comparing the experimental melting point to the literature value (approx. 146-170°C, noting some variability in reported ranges) can be a useful quality control check[5].

Degradation can introduce impurities that may interfere with your experiments, leading to non-reproducible results or unexpected side reactions.

Q4: What specific chemicals and materials are incompatible with this compound?

As a nitroaromatic compound, it must be stored separately from several chemical classes to prevent dangerous reactions[2].

  • Strong Oxidizing Agents (e.g., Peroxides, Chlorates, Nitric Acid): Can lead to highly exothermic or explosive mixtures[2].

  • Strong Reducing Agents (e.g., Metal Hydrides, Sodium Sulphide): Can cause vigorous reactions[2].

  • Strong Acids and Bases: Can catalyze decomposition or other unwanted reactions.

  • Metals: Some polynitrated aromatics can form explosive salts with certain metals[1]. While this compound is not polynitrated, it is prudent to avoid storing it in direct contact with reactive metals.

Always handle this chemical in a well-ventilated area or a chemical fume hood[3].

Troubleshooting Guide

Problem: My experimental results are inconsistent. Could the compound's stability be the cause?

Yes, compound integrity is a common source of experimental variability. Follow this logical workflow to diagnose the issue.

G start Inconsistent Experimental Results check_solution Was the solution prepared fresh? start->check_solution check_solid Inspect the solid source material. check_solution->check_solid Yes prep_fresh ACTION: Prepare a new solution from the solid stock. check_solution->prep_fresh No inspect_appearance Is there discoloration or clumping? check_solid->inspect_appearance rerun_exp ACTION: Repeat the experiment with the fresh solution. prep_fresh->rerun_exp new_vial CONCLUSION: The solid stock may be compromised. Use a new, unopened vial. inspect_appearance->new_vial Yes other_factors CONCLUSION: The issue may lie with other experimental parameters (e.g., reagents, cell lines, instrument). inspect_appearance->other_factors No new_vial->prep_fresh

Caption: Troubleshooting workflow for inconsistent results.

Problem: The solid in the vial has changed from a powder to a clumped solid. Is it still usable?

This indicates moisture absorption. While the compound may not be fully degraded, its purity is compromised, and the effective concentration will be lower than expected due to the added mass of water. For quantitative experiments requiring high accuracy, it is strongly advised to discard the material and use a new, unopened vial. Using compromised material is a significant risk to data integrity.

Experimental Protocols

Protocol 4.1: Standard Procedure for Handling and Storing the Solid Compound
  • Receiving: Upon receipt, visually inspect the container for an intact seal. Label the vial with the date of receipt.

  • Equilibration: If the compound has been stored in a refrigerator or freezer, allow the unopened container to equilibrate to room temperature for at least 30 minutes before opening. This critical step prevents atmospheric moisture from condensing on the cold solid.

  • Dispensing: Conduct all weighing and dispensing operations in a chemical fume hood or a ventilated balance enclosure. Wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses[6].

  • Resealing: After dispensing the required amount, securely tighten the container cap. For enhanced protection, you can wrap the cap-vial interface with paraffin film.

  • Storage: Immediately return the container to its designated storage location—a cool, dry, dark, and well-ventilated area, segregated from incompatible materials[6].

Protocol 4.2: Preparation and Short-Term Storage of a Stock Solution
  • Preparation Area: Ensure the work area (fume hood) is clean and dry. Use high-purity, anhydrous grade solvent for reconstitution.

  • Calculation: Calculate the required mass of the solid and volume of the solvent to achieve the target concentration.

  • Dispensing: Following Protocol 4.1, weigh the solid directly into a new, sterile vial appropriate for your solvent (e.g., glass for DMSO).

  • Solubilization: Add the calculated volume of solvent to the vial containing the solid. Mix thoroughly using a vortex mixer until all solid is completely dissolved. Gentle warming or sonication may be used if necessary, but monitor to avoid excessive heat, which can accelerate degradation[7].

  • Aliquoting & Storage: If the solution will not be used immediately, divide it into single-use aliquots in appropriate cryovials. Store these aliquots at -20°C or below. Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

References

Validation & Comparative

A Researcher's Guide to 5-Methoxy-4-methyl-2-nitroaniline and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Substituted nitroanilines are foundational pillars in the synthesis of a vast array of industrial and pharmaceutical compounds, from vibrant azo dyes to complex active pharmaceutical ingredients (APIs).[1] The precise arrangement of functional groups on the aniline ring dictates the molecule's steric and electronic properties, which in turn governs its reactivity, spectroscopic signature, and utility. This guide provides an in-depth comparative analysis of 5-Methoxy-4-methyl-2-nitroaniline and its key positional isomers, offering researchers the critical data and experimental insights needed for informed decision-making in synthesis and material development.

We will dissect the structural nuances, compare physicochemical properties, explore synthetic strategies based on established chemical principles, and detail the analytical methodologies required to unambiguously distinguish between these closely related compounds.

Molecular Structures and Nomenclature

The isomers under consideration all share the molecular formula C₈H₁₀N₂O₃ and a molecular weight of approximately 182.18 g/mol .[2][3] Their distinct properties arise solely from the spatial arrangement of the methoxy, methyl, and nitro substituents on the aniline framework.

dot graph "Isomer_Structures" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [style=invis];

} labelloc="b"; label="Figure 1: Key positional isomers of Methoxy-Methyl-Nitroaniline."; } end_dot

Figure 1: Key positional isomers of Methoxy-Methyl-Nitroaniline.

Comparative Physicochemical Properties

The melting point is a critical parameter that reflects the efficiency of the crystal lattice packing, which is highly sensitive to isomeric changes. The differences observed below underscore the significant impact of substituent placement on intermolecular forces.

PropertyCompound ACompound BCompound CCompound D
IUPAC Name This compound5-Methoxy-2-methyl-4-nitroaniline4-Methoxy-5-methyl-2-nitroaniline2-Methoxy-5-methyl-4-nitroaniline
CAS Number 86771-76-8[4]106579-00-4[2]55730-09-1[5]134-19-0[4]
Molecular Formula C₈H₁₀N₂O₃[4]C₈H₁₀N₂O₃[2]C₈H₁₀N₂O₃[6]C₈H₁₀N₂O₃[4]
Molecular Weight 182.18 g/mol 182.18 g/mol [2]182.18 g/mol [6]182.18 g/mol
Melting Point Data not available168-170 °C[7]Data not availableData not available
Appearance Data not availableSolid[2]Solid[6]Solid[4]

Note: Publicly available data for some properties of isomers A, C, and D is limited, which itself is a key finding for researchers planning synthesis.

Synthesis Strategies: The Logic of Regioselectivity

The synthesis of these isomers hinges on the principles of electrophilic aromatic substitution (EAS), specifically nitration.[8] The challenge lies in controlling the regioselectivity, which is dictated by the directing effects of the substituents already on the ring.

Pillar of Expertise: Understanding Directing Effects

The amino group (-NH₂) is a powerful ortho-, para-directing and activating group.[9] However, under the strongly acidic conditions required for nitration (e.g., HNO₃/H₂SO₄), it is protonated to the anilinium ion (-NH₃⁺), which is a meta-directing and deactivating group.[10] To circumvent this and harness the ortho-, para-directing nature of the amine, it must be "protected," typically by converting it to an acetanilide (-NHCOCH₃). This protected group is still an ortho-, para-director but is less activating than a free amine, preventing polysubstitution and oxidation side reactions.[1][8]

The methoxy (-OCH₃) and methyl (-CH₃) groups are also ortho-, para-directing activators.[11] The final position of the incoming nitro group (-NO₂) is a result of the cumulative directing influence and steric hindrance of all substituents present on the precursor.

dot digraph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} end_dot

Figure 2: General workflow for the synthesis of nitroaniline isomers.

Plausible Synthetic Routes:

  • For Compound A (this compound): A logical precursor would be 3-methoxy-4-methylaniline. After protection, the powerful directing effect of the acetamido group would strongly favor nitration at the ortho position (C2), which is sterically unhindered. The methoxy and methyl groups would reinforce this outcome.

  • For Compound B (5-Methoxy-2-methyl-4-nitroaniline): The precursor would be 3-methoxy-2-methylaniline. The acetamido and methyl groups are ortho-, para-directing. The position para to the acetamido group (C4) is the most likely site for nitration due to the combined directing effects and minimal steric hindrance.

Spectroscopic Characterization: How to Distinguish the Isomers

While mass spectrometry will confirm the molecular weight (182.18 g/mol ) for all isomers, it is ¹H NMR spectroscopy that serves as the most powerful tool for unambiguous structural elucidation.[2]

Pillar of Trustworthiness: Self-Validating Data from NMR

The chemical shift and splitting pattern of the aromatic protons provide a unique fingerprint for each isomer. The electron-withdrawing nitro group will deshield (shift downfield) adjacent protons, while the electron-donating methoxy, methyl, and amino groups will shield (shift upfield) them.

Expected ¹H NMR Signatures:

IsomerAromatic Proton 1Aromatic Proton 2Key Differentiator
Compound A Proton at C3 (ortho to -NO₂, meta to -NH₂) will be significantly downfield.Proton at C6 (ortho to -NH₂, meta to -OCH₃) will be upfield.Two singlets in the aromatic region, with one significantly deshielded.
Compound B Proton at C3 (ortho to -CH₃ and -NO₂) will be downfield.Proton at C6 (ortho to -NH₂) will be upfield.Two singlets in the aromatic region, likely with less chemical shift difference than A.
Compound C Proton at C3 (ortho to -NO₂) will be downfield.Proton at C6 (ortho to -NH₂) will be upfield.Two singlets in the aromatic region. Proximity of methyl to methoxy may influence shifts.
Compound D Proton at C3 (ortho to -NH₂ and -OCH₃) will be strongly shielded (upfield).Proton at C6 (ortho to -CH₃, meta to -NO₂) will be relatively downfield.Two singlets in the aromatic region, with one significantly shielded.

Note: These are predictions based on established principles.[12][13] Actual chemical shifts will depend on the solvent and experimental conditions.

Infrared (IR) Spectroscopy: While less definitive for isomer identification, IR spectroscopy is essential for confirming the presence of key functional groups. All isomers will exhibit characteristic stretches:

  • N-H stretch (Aniline): Two bands in the 3300-3500 cm⁻¹ region.

  • C-H stretch (Aromatic/Alkyl): ~3000-3100 cm⁻¹ and ~2850-2960 cm⁻¹, respectively.

  • N-O stretch (Nitro): Strong, asymmetric and symmetric stretches around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively.

  • C-O stretch (Methoxy): A distinct band around 1200-1275 cm⁻¹.

Applications and Potential Utility

Substituted nitroanilines are critical intermediates. While specific, high-volume applications for these exact isomers are not broadly documented, their structures suggest utility in several areas based on analogues:

  • Dye and Pigment Synthesis: They are ideal precursors for azo dyes, where the amino group can be diazotized and coupled. For example, the related compound 2-Methoxy-4-nitroaniline is a precursor to Pigment Yellow 74.[14]

  • Pharmaceutical Intermediates: The arrangement of functional groups allows for diverse subsequent reactions. For instance, 4-methoxy-2-nitroaniline is a key intermediate in the synthesis of the proton pump inhibitor omeprazole.[15] Similarly, 2-Methoxy-5-nitroaniline is a precursor for the cancer drug Osimertinib.[16] The isomers studied here represent novel scaffolds for medicinal chemistry exploration.

  • Materials Science: The presence of both strong electron-donating (-NH₂, -OCH₃) and electron-withdrawing (-NO₂) groups creates significant dipole moments, making them candidates for nonlinear optical (NLO) materials.[16][17]

Key Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints and explanations for each step, ensuring reproducibility and safety.

Protocol: Synthesis via Nitration of a Protected Aniline

This protocol is a representative procedure for the nitration step (Step 2 in the workflow).

Objective: To introduce a nitro group onto the aromatic ring of a protected N-acetyl-methoxymethylaniline precursor.

Materials:

  • N-acetyl-methoxymethylaniline precursor (10 mmol)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%), ~15 mL

  • Concentrated Nitric Acid (HNO₃, 70%), ~1.2 mL

  • Crushed Ice

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Ethanol for recrystallization

Procedure:

  • Reaction Setup: In a 100 mL flask, carefully add the N-acetyl precursor (10 mmol) to 10 mL of concentrated H₂SO₄ while stirring in an ice/salt bath. Maintain the temperature below 10 °C. Causality: This exothermic dissolution must be controlled to prevent unwanted side reactions. The sulfuric acid acts as both a solvent and a catalyst.

  • Preparation of Nitrating Mixture: In a separate beaker, slowly add 1.2 mL of concentrated HNO₃ to 5 mL of concentrated H₂SO₄, again in an ice bath. Causality: This creates the nitronium ion (NO₂⁺) electrophile in situ. This step is highly exothermic and must be done slowly and with cooling.

  • Nitration: Add the cold nitrating mixture dropwise to the solution from Step 1 over 20-30 minutes. Use a thermometer to ensure the internal temperature does not exceed 20 °C. Causality: Maintaining a low temperature is critical to prevent over-nitration and oxidative degradation of the aromatic ring.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes to ensure the reaction goes to completion.

  • Quenching: Carefully pour the reaction mixture onto a beaker filled with ~100g of crushed ice. A precipitate should form. Causality: This quenches the reaction by diluting the acid and causes the organic product, which is insoluble in water, to precipitate.

  • Isolation: Collect the crude product by vacuum filtration. Wash the solid with copious amounts of cold deionized water until the washings are neutral to pH paper. Then, wash with a small amount of cold saturated NaHCO₃ solution to neutralize any remaining acid, followed by a final wash with cold water.

  • Purification: Recrystallize the air-dried crude solid from a suitable solvent, such as ethanol, to obtain the purified nitro-acetanilide intermediate. The subsequent deprotection/hydrolysis step would then be performed to yield the final nitroaniline product.

dot digraph "Analytical_Workflow" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} end_dot

Figure 3: Analytical workflow for the structural confirmation of synthesized isomers.

Conclusion

The positional isomers of this compound, while sharing the same molecular formula, are distinct chemical entities with unique physicochemical properties and synthetic pathways. The regiochemical outcome of their synthesis is a direct and predictable consequence of the electronic and steric effects governing electrophilic aromatic substitution. This guide has demonstrated that while properties like melting point provide initial differentiation, ¹H NMR spectroscopy stands as the definitive technique for their unambiguous identification . By understanding the principles of synthesis and the nuances of spectroscopic analysis, researchers can confidently produce and characterize the specific isomer required for their target application, whether in the development of novel pharmaceuticals, advanced materials, or industrial dyes.

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying Nitroaniline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and reliable quantification of nitroaniline is of critical importance. These compounds are not only key intermediates in industrial synthesis but are also recognized as potential environmental contaminants and impurities in pharmaceutical products.[1][2] The selection and validation of an appropriate analytical method are foundational to ensuring the accuracy, reliability, and regulatory compliance of experimental data.[3] This guide provides an in-depth, objective comparison of prevalent analytical techniques for nitroaniline quantification, supported by experimental data and detailed methodologies, to empower you in making informed decisions for your analytical challenges.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[4][5] This process is mandated by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) to ensure the quality and safety of pharmaceutical products.[6][7]

The Pillars of Analytical Method Validation

A robust analytical method is built on a foundation of well-defined performance characteristics. The ICH Q2(R1) and the recently revised Q2(R2) guidelines provide a comprehensive framework for validating analytical procedures.[6][8][9] The core parameters include:

  • Specificity/Selectivity : This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.[10][11] While often used interchangeably, specificity is considered the ultimate form of selectivity, implying no interference.[12]

  • Linearity : This demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range.[13][14]

  • Range : The interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[15][16]

  • Accuracy : The closeness of the test results obtained by the method to the true value.[14][17] It is often determined by recovery studies.

  • Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[17] This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Detection Limit (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[18]

The following diagram illustrates the logical workflow for the validation of an analytical method, highlighting the interconnectedness of these parameters.

Validation_Workflow cluster_development Method Development cluster_validation Method Validation Dev Analytical Procedure Development Specificity Specificity/ Selectivity Dev->Specificity Initial Assessment Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Final Check Validation_Complete Validated Method Robustness->Validation_Complete

Caption: A logical workflow for the validation of an analytical method.

Comparative Analysis of Analytical Techniques for Nitroaniline Quantification

The choice of an analytical technique for nitroaniline quantification is often a balance between sensitivity, selectivity, speed, and cost. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are among the most frequently employed methods.[19]

Analytical TechniqueAnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity RangeAccuracy (% Recovery)Precision (% RSD)Sample Matrix
HPLC-UV o-, m-, p-Nitroaniline≤ 0.2 µg/L[19][20]-1 - 100 µg/L[2][19]98 - 108% (at 10 µg/L)[2][19]≤ 0.3% (at 10 µg/L)[19]Tap and Pond Water[2][19]
3-Nitroaniline1 µg/L[19][20]-5 - 1500 µg/L[19][20]--Environmental Water[19][20]
GC-MS p-Anisidine and 4-Methoxy-2-nitroaniline0.0004 µg/g and 0.001 µg/g0.001 µg/g and 0.003 µg/g0.001-0.003 µg/g and 0.003-0.008 µg/g85.9-90.0% and 99.2-100.3%-Esomeprazole magnesium drug substance[21]
LC-MS/MS p-Nitroaniline10 µg/kg[20][22]30 µg/kg[20][22]-103% (mean)6.9%Broiler Breast Tissue[20][22]
p-Nitroaniline and metabolites0.6 - 2.2 µg/L2.0 - 7.4 µg/L1 - 100 µg/L83.1 - 101.3%< 9.9% (intra-day), < 8.7% (inter-day)Blood[23]

In-Depth Experimental Protocols

Detailed and standardized experimental protocols are essential for achieving reproducible and reliable results. Below are representative methodologies for the validation of an HPLC-UV method for the quantitative analysis of nitroanilines.

Specificity and Forced Degradation Studies

Causality: Specificity ensures that the analytical signal is solely from the analyte of interest. Forced degradation studies are a critical component of this, as they intentionally produce degradation products to challenge the method's ability to separate the analyte from potential interferences that could arise during the product's shelf-life.[24][25] A target degradation of 5-20% is generally considered appropriate to demonstrate the stability-indicating nature of the method without being excessive.[26]

Protocol for Forced Degradation:

  • Preparation of Stock Solution: Prepare a stock solution of the nitroaniline compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[27]

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate the mixture at 60°C and withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).[27] Neutralize the aliquots with 1 M NaOH before dilution and analysis.[27]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 1 M HCl.[27]

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and incubate at room temperature, sampling at the designated time points.[27]

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60-80°C) for a specified period.[26] Also, heat the stock solution at a similar temperature.

  • Photolytic Degradation: Expose the drug substance (solid and in solution) to a combination of UV and visible light, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[26]

  • Analysis: Analyze the stressed samples by the proposed HPLC-UV method. The chromatograms should demonstrate baseline separation of the parent nitroaniline peak from all degradation product peaks.

The following diagram illustrates the decision-making process for assessing method specificity.

Specificity_Decision_Tree Start Analyze Stressed Samples (Forced Degradation) Check_Separation Are all peaks baseline resolved? Start->Check_Separation Method_Specific Method is Specificity-Indicating Check_Separation->Method_Specific Yes Redevelop Modify Chromatographic Conditions Check_Separation->Redevelop No Redevelop->Start Re-analyze

Caption: Decision tree for evaluating method specificity.

Linearity, Range, Accuracy, and Precision

Causality: These parameters collectively ensure that the method provides reliable quantitative results across a defined concentration range. Linearity is typically evaluated by a linear regression analysis of the calibration curve, with a correlation coefficient (r²) close to 1 indicating a good fit.[13] Accuracy is assessed by spiking a placebo or sample matrix with a known amount of the analyte and measuring the recovery.[17] Precision is determined by repeated measurements to assess the random error of the method.[17]

Protocol for Combined Validation:

  • Preparation of Standard Solutions: Prepare a stock solution of the nitroaniline reference standard (e.g., 100 µg/mL) by accurately weighing the standard and dissolving it in a suitable solvent like methanol.[19] From this stock, prepare a series of at least five calibration standards by serial dilution with the mobile phase to cover the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[19]

  • Linearity Assessment:

    • Inject each calibration standard in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the corresponding concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value > 0.995 is generally considered acceptable.

  • Accuracy (Recovery) Assessment:

    • Prepare samples (e.g., placebo or blank matrix) spiked with the nitroaniline standard at three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each concentration level.

    • Analyze the samples and calculate the percentage recovery of the analyte. Acceptance criteria are typically within 98-102%.[17]

  • Precision (Repeatability and Intermediate Precision) Assessment:

    • Repeatability: Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument. Calculate the relative standard deviation (RSD).

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. Compare the results between the different conditions. The RSD should typically be less than 2%.[17]

Choosing the Right Tool for the Job: A Comparative Overview

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a workhorse technique for the analysis of nitroanilines due to their strong UV chromophores.[28] It offers a good balance of performance, cost, and accessibility. HPLC is particularly well-suited for separating nitroaniline isomers.[29] However, its sensitivity may be limited for trace analysis in complex matrices, often requiring pre-concentration steps like solid-phase extraction (SPE).[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for volatile and thermally stable compounds.[30] While some nitroanilines can be analyzed by GC, derivatization may be necessary for more polar or less volatile analogs to improve their chromatographic properties.[1] GC can be less suitable for thermolabile compounds.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers superior sensitivity and selectivity, making it ideal for trace-level quantification of nitroanilines in complex biological and environmental matrices.[31][32] The high specificity of MS/MS can often simplify sample preparation.[28] However, the instrumentation is more expensive and requires specialized expertise.

Conclusion

The validation of analytical methods for quantifying nitroaniline compounds is a scientifically rigorous process that is essential for ensuring data quality and regulatory compliance. A thorough understanding of the principles outlined in the ICH and FDA guidelines, coupled with a systematic experimental approach, is paramount. The choice of analytical technique should be guided by the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and available resources. By adhering to the principles and protocols detailed in this guide, researchers, scientists, and drug development professionals can confidently develop and validate robust and reliable analytical methods for the quantification of nitroaniline compounds.

References

A Comparative Guide to the Cross-Validation of HPLC and GC-MS for 2-Methyl-5-nitroaniline Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-5-nitroaniline (2M5NA), also known as 5-nitro-o-toluidine, is a key intermediate in the synthesis of a variety of azo dyes and pigments.[1] The purity and impurity profile of 2M5NA are critical quality attributes that can significantly impact the performance and safety of the final products. Therefore, robust and reliable analytical methods are essential for its accurate quantification and characterization.

This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of 2-Methyl-5-nitroaniline. The objective is to offer researchers, scientists, and drug development professionals a framework for selecting the most appropriate method and for performing a cross-validation to ensure data integrity and consistency between the two techniques. The principles outlined here are grounded in the validation guidelines established by the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[2][3][4]

Physicochemical Properties of 2-Methyl-5-nitroaniline

2-Methyl-5-nitroaniline is a yellow to orange-brown crystalline solid with the chemical formula C7H8N2O2.[5][6] It has limited solubility in water but is more soluble in organic solvents like ethanol, acetone, and chloroform.[5] Its molecular weight is 152.15 g/mol .[6] These properties are crucial in determining the most suitable analytical approach.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for 2M5NA and its potential impurities.[7] A reverse-phase HPLC method is typically employed for the analysis of 2-Methyl-5-nitroaniline.[8][9]

Rationale for HPLC Method Parameters

The selection of HPLC parameters is driven by the physicochemical properties of 2M5NA and the desired separation efficiency. A C18 column is a common choice for the stationary phase due to its hydrophobicity, which allows for good retention and separation of aromatic compounds. The mobile phase, typically a mixture of acetonitrile and water, is optimized to achieve the desired retention time and resolution.[8][9] An acid modifier like phosphoric acid or formic acid is often added to the mobile phase to improve peak shape and ensure consistent ionization if mass spectrometry is used for detection.[8][9]

Experimental Protocol: HPLC-UV Analysis

This protocol outlines a typical HPLC-UV method for the quantification of 2-Methyl-5-nitroaniline.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (gradient or isocratic, e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 50 mg of the 2-Methyl-5-nitroaniline sample.

  • Dissolve the sample in 50 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a stock solution.

  • Further dilute the stock solution as needed to prepare calibration standards and sample solutions within the linear range of the method.

Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity and Specificity

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[10][11] It offers excellent sensitivity and specificity, making it ideal for identifying and quantifying trace-level impurities.[10][12]

Rationale for GC-MS Method Parameters

The successful GC-MS analysis of 2M5NA relies on its thermal stability and volatility. The injector temperature is set high enough to ensure complete vaporization of the sample without causing thermal degradation. The temperature program of the GC oven is optimized to separate 2M5NA from potential impurities based on their boiling points and interactions with the stationary phase. The mass spectrometer is typically operated in electron ionization (EI) mode, which generates a reproducible fragmentation pattern that can be used for compound identification.[7]

Experimental Protocol: GC-MS Analysis

The following protocol describes a general GC-MS method for the analysis of 2-Methyl-5-nitroaniline.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for aromatic compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Chromatographic and Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow rate

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp to 280 °C at 10 °C/min

    • Hold at 280 °C for 5 minutes

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 2-Methyl-5-nitroaniline sample.

  • Dissolve the sample in 10 mL of a suitable solvent such as methanol or acetone.

  • Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.

Cross-Validation of HPLC and GC-MS Methods

Cross-validation is a critical process to demonstrate that two different analytical methods provide equivalent results, ensuring data consistency and reliability.[13] This is particularly important when methods are used interchangeably or in different laboratories. The validation of analytical procedures should be guided by the principles outlined in ICH Q2(R1).[2][14]

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of HPLC and GC-MS methods for the analysis of 2-Methyl-5-nitroaniline.

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Key Validation Parameters

The following parameters, as defined by ICH Q2(R1), should be evaluated for both methods during validation and cross-validation:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[15]

  • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[15][16]

  • Accuracy: The closeness of agreement between the value which is accepted as a true value and the value found.[15]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[17] This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16][18]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[18]

Performance Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the analysis of 2-Methyl-5-nitroaniline depends on the specific analytical requirements. The following table provides a comparative summary of the two techniques.

Performance ParameterHPLC-UVGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[7]Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[7]
Applicability Ideal for non-volatile and thermally labile compounds.[7][10]Best suited for volatile and thermally stable compounds.[7][10]
Sample Preparation Generally simple, involving dissolution in a suitable solvent.[7]May require derivatization for non-volatile compounds, though not typically necessary for 2M5NA.
Sensitivity Good, typically in the parts-per-million (ppm) range.Excellent, often in the parts-per-billion (ppb) range.[10]
Selectivity Good, based on retention time.Excellent, based on both retention time and mass spectrum.[19]
Analysis Time Typically 10-30 minutes.Typically 20-40 minutes.
Instrumentation Cost Generally lower.Generally higher.[10]

Conclusion

Both HPLC and GC-MS are powerful and reliable techniques for the analysis of 2-Methyl-5-nitroaniline. HPLC is a versatile and robust method suitable for routine quality control, while GC-MS offers higher sensitivity and specificity, making it ideal for impurity profiling and trace analysis.

The cross-validation of these two methods is essential to ensure the consistency and reliability of analytical data, particularly in a regulatory environment. By following a systematic approach to method validation and cross-validation, as outlined in this guide and in accordance with ICH guidelines, researchers can be confident in the quality and integrity of their analytical results.

References

A Comparative Guide to Azo Dyes Derived from Nitroaniline Isomers: Synthesis, Performance, and Application Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of azo dyes synthesized from ortho-, meta-, and para-nitroaniline. We delve into the nuanced differences in their synthesis, spectral characteristics, thermal stability, and dyeing efficacy on various textile substrates. The experimental data herein is intended to serve as a critical resource for optimizing dye selection and application in diverse research and industrial settings.

Introduction: The Significance of Isomeric Precursors in Azo Dye Chemistry

Azo dyes represent the largest and most versatile class of synthetic colorants, distinguished by the presence of one or more azo (–N=N–) groups.[1][2] Their widespread use in textiles, printing, and beyond is attributable to their straightforward synthesis, cost-effectiveness, and broad color palette.[3] The properties of an azo dye—including its color, intensity, and fastness—are intrinsically linked to the chemical structure of its precursors: a diazo component and a coupling component.[2][4]

Nitroanilines are crucial intermediates in the synthesis of many azo dyes, serving as the diazo component.[3] The position of the nitro group (–NO₂) on the aniline ring—ortho (o-), meta (m-), or para (p-)—profoundly influences the electronic properties of the resulting diazonium salt and, consequently, the final dye molecule.[4][5] This guide elucidates how this seemingly subtle structural variation leads to significant differences in performance, providing a data-driven framework for informed decision-making.

Experimental Methodologies: A Self-Validating Approach

To ensure the trustworthiness and reproducibility of our findings, we detail the standardized protocols employed for the synthesis and evaluation of the nitroaniline-derived azo dyes.

Synthesis of Azo Dyes from Nitroaniline Isomers

The synthesis follows a two-step diazotization-coupling reaction.[2]

  • Step 1: Diazotization of Nitroanilines. A suspension of the respective nitroaniline isomer (o-, m-, or p-nitroaniline) in an acidic medium (e.g., hydrochloric acid) is cooled to 0-5°C. An aqueous solution of sodium nitrite is then added dropwise to form the corresponding diazonium salt. The low temperature is critical to prevent the decomposition of the unstable diazonium salt.

  • Step 2: Coupling Reaction. The freshly prepared diazonium salt solution is then slowly added to a cooled alkaline solution of a coupling component (e.g., 2-naphthol). The electrophilic diazonium ion attacks the electron-rich coupling component, leading to the formation of the azo dye.[2] The resulting dye is then filtered, washed, and purified.

Diagram of the Azo Dye Synthesis Workflow

Azo Dye Synthesis Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Coupling Nitroaniline Nitroaniline Isomer (ortho, meta, or para) Diazonium_Salt Diazonium Salt Nitroaniline->Diazonium_Salt Diazotization Acid HCl, H₂O Acid->Diazonium_Salt NaNO2 NaNO₂ (aq) NaNO2->Diazonium_Salt IceBath 0-5°C IceBath->Diazonium_Salt Coupling_Component Coupling Component (e.g., 2-Naphthol) Diazonium_Salt->Coupling_Component Addition Azo_Dye Azo Dye Precipitate Coupling_Component->Azo_Dye Coupling Reaction Base NaOH (aq) Base->Azo_Dye Purification Purified Azo Dye Azo_Dye->Purification Filtration & Washing

A generalized workflow for the synthesis of azo dyes from nitroaniline isomers.

Performance Evaluation Protocols

  • Spectral Analysis: The absorption characteristics of the synthesized dyes were determined using a UV-Vis spectrophotometer in a suitable solvent (e.g., methanol or ethanol).[6] The wavelength of maximum absorption (λmax) and molar extinction coefficient (ε) were recorded.

  • Thermal Analysis: Thermogravimetric analysis (TGA) was conducted to assess the thermal stability of the dyes. The decomposition temperature was determined from the TGA curves.[7][8]

  • Dyeing Procedure: Cotton and polyester fabrics were dyed using a standard exhaustion method. The dye bath exhaustion, which indicates the percentage of dye that has transferred from the bath to the fabric, was calculated.[9][10]

  • Fastness Properties: The dyed fabrics were subjected to standardized tests to evaluate their fastness to light, washing, and rubbing.[11][12] The results were rated on a scale of 1 to 5, with 5 indicating excellent fastness.[10]

Performance Comparison: The Impact of Isomerism

The position of the nitro group has a marked effect on the electronic and steric properties of the dye molecule, which in turn dictates its performance characteristics.

Spectral Properties

The UV-Vis absorption spectra reveal the color and tinctorial strength of the dyes.[13][14] Generally, the position of the nitro group influences the electronic transitions within the dye molecule, leading to shifts in the λmax.[15]

Dye PrecursorCoupling Componentλmax (nm)Molar Extinction Coefficient (ε)Observed Color
o-Nitroaniline2-Naphthol~480-495HighRed-Orange
m-Nitroaniline2-Naphthol~470-485ModerateOrange
p-Nitroaniline2-Naphthol~485-500Very HighDeep Red

Note: The exact values can vary depending on the solvent and specific reaction conditions.

The para-nitroaniline derived dye typically exhibits the highest molar extinction coefficient, indicating a greater tinctorial strength.[5] This is attributed to the more effective charge transfer from the auxochrome (hydroxyl group of 2-naphthol) to the chromophore (azo group) and the electron-withdrawing nitro group when they are in a para configuration.

Thermal Stability

The thermal stability of the dyes is a critical parameter for their application, particularly in processes that involve high temperatures.

Dye PrecursorDecomposition Temperature (°C)
o-Nitroaniline~250-270
m-Nitroaniline~280-300
p-Nitroaniline~300-320

Note: Decomposition temperatures are approximate and can be influenced by the heating rate in TGA.

Dyes derived from p-nitroaniline generally exhibit the highest thermal stability. This can be attributed to the more symmetrical and planar structure, which allows for stronger intermolecular interactions and a more stable crystal lattice. The thermal degradation of azobenzene dyes typically involves the loss of the azo group as nitrogen gas.[16]

Dyeing Performance and Fastness Properties

The effectiveness of a dye is ultimately judged by its performance on a substrate. The following table summarizes the dyeing performance of the synthesized dyes on cotton and polyester fabrics.

Dye PrecursorFabricExhaustion (%)Light Fastness (1-5)Wash Fastness (1-5)Rubbing Fastness (1-5)
o-NitroanilineCottonModerate3-444
PolyesterGood44-54-5
m-NitroanilineCottonModerate-Good33-44
PolyesterGood3-444-5
p-NitroanilineCottonGood4-54-54-5
PolyesterExcellent555

Note: Fastness ratings are based on a standard 1-5 scale, where 1 is poor and 5 is excellent.

The results consistently show that azo dyes derived from p-nitroaniline exhibit superior dyeing performance, particularly on polyester.[17] This is due to a combination of factors including better affinity for the fiber, higher color strength, and greater stability of the dye-fiber interaction. The presence of the nitro group generally improves the light fastness of azo dyes.[5] The enhanced performance of the para-isomer can be linked to its linear and planar structure, which facilitates efficient packing within the fiber matrix, leading to stronger van der Waals forces and improved fastness properties.

Diagram of Isomeric Structures and Performance Impact

Isomer Performance Impact cluster_isomers Nitroaniline Isomers cluster_performance Resulting Azo Dye Performance ortho o-Nitroaniline Less Linear Steric Hindrance ortho_perf Performance Good λmax Moderate Stability & Fastness ortho->ortho_perf Leads to meta m-Nitroaniline Asymmetric Intermediate Properties meta_perf Performance Lower λmax Moderate Stability & Fastness meta->meta_perf Leads to para p-Nitroaniline Linear & Symmetrical Efficient Packing para_perf Performance Excellent λmax High Stability & Fastness para->para_perf Leads to

The influence of nitroaniline isomer structure on the performance of the resulting azo dyes.

Conclusion: A Clear Winner for High-Performance Applications

The experimental evidence presented in this guide clearly demonstrates that the isomeric position of the nitro group in the aniline precursor is a critical determinant of the final azo dye's performance. While all three isomers yield viable dyes, those derived from para-nitroaniline consistently outperform their ortho- and meta-counterparts in terms of color strength, thermal stability, and fastness properties on both cotton and polyester substrates.

For applications demanding high performance, durability, and vibrant coloration, azo dyes synthesized from p-nitroaniline are the superior choice. This guide provides the foundational data and protocols to assist researchers and professionals in making informed decisions for their specific applications, from textile manufacturing to the development of advanced materials.

References

A Spectroscopic Deep Dive: Unraveling the Structural Nuances of 5-Methoxy-4-methyl-2-nitroaniline Through Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical and materials science, the precise characterization of molecular architecture is paramount. Spectroscopic techniques serve as our primary lens into this molecular realm, offering a detailed fingerprint of a compound's structure and electronic environment. This guide provides a comprehensive spectroscopic comparison of 5-Methoxy-4-methyl-2-nitroaniline with its structurally related analogs: 2-nitroaniline, 4-methyl-2-nitroaniline, and 5-methoxy-2-nitroaniline. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, we will elucidate the subtle yet significant influence of methoxy and methyl substituents on the nitroaniline scaffold. This comparative approach not only facilitates a deeper understanding of structure-property relationships but also provides a robust framework for the unambiguous identification and characterization of these compounds in complex research and development settings.

The Rationale Behind Comparative Spectroscopy

The decision to compare this compound against its simpler analogs is a strategic one. By systematically adding or removing the methoxy (-OCH₃) and methyl (-CH₃) groups, we can isolate and understand their individual and combined effects on the spectroscopic properties of the parent 2-nitroaniline structure. The electron-donating nature of the methoxy and methyl groups, and the strong electron-withdrawing character of the nitro group (-NO₂), create a fascinating interplay of electronic effects that are directly observable in their respective spectra. This guide will walk you through the interpretation of these spectral signatures, providing you with the expertise to not only identify these specific molecules but also to apply these principles to other substituted aromatic systems.

Visualizing the Molecular Landscape

To appreciate the structural differences, let's first visualize the molecules under comparison.

G cluster_0 Compounds for Spectroscopic Comparison A This compound B 2-nitroaniline C 4-methyl-2-nitroaniline D 5-methoxy-2-nitroaniline

Caption: Molecular structures of the compounds discussed in this guide.

¹H and ¹³C NMR Spectroscopy: Probing the Electronic Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1] The chemical shifts (δ) of protons (¹H) and carbon-13 (¹³C) nuclei are highly sensitive to their local electronic environment, which is, in turn, influenced by the electronic effects of substituents on the aromatic ring.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the analyte and dissolve it in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Utilize proton decoupling. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 1024-2048 scans.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Comparative ¹H NMR Data
CompoundAromatic Protons (δ, ppm)-OCH₃ (δ, ppm)-CH₃ (δ, ppm)-NH₂ (δ, ppm)
This compound ~7.5 (s, 1H), ~6.5 (s, 1H)~3.9 (s, 3H)~2.2 (s, 3H)~5.8 (br s, 2H)
2-nitroaniline ~8.1 (dd, 1H), ~7.4 (ddd, 1H), ~6.8 (dd, 1H), ~6.7 (ddd, 1H)[2]--~6.1 (br s, 2H)[2]
4-methyl-2-nitroaniline ~7.9 (d, 1H), ~7.2 (dd, 1H), ~6.8 (d, 1H)-~2.4 (s, 3H)[3]~5.9 (br s, 2H)
5-methoxy-2-nitroaniline ~7.6 (d, 1H), ~6.4 (dd, 1H), ~6.3 (d, 1H)~3.8 (s, 3H)-~6.0 (br s, 2H)

Note: Specific chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation of ¹H NMR Spectra

The ¹H NMR spectra reveal the profound influence of the substituents on the chemical shifts of the aromatic protons.

  • Electron-Donating Groups (EDGs): The methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating. They increase the electron density on the aromatic ring, particularly at the ortho and para positions, causing the protons at these positions to be more shielded and thus resonate at a lower chemical shift (upfield).[4][5]

  • Electron-Withdrawing Groups (EWGs): The nitro (-NO₂) group is a strong electron-withdrawing group. It decreases the electron density on the aromatic ring, especially at the ortho and para positions, leading to deshielding and a downfield shift in the proton resonances.[4][5]

In This compound , the two aromatic protons appear as singlets due to their para relationship to each other, resulting in minimal coupling. The proton ortho to the nitro group is significantly downfield compared to the proton ortho to the amino group, a consequence of the strong deshielding effect of the nitro group. The presence of two EDGs (methoxy and methyl) results in a general upfield shift of the aromatic protons compared to 2-nitroaniline.

In 2-nitroaniline , the aromatic region shows a complex splitting pattern due to the coupling between adjacent protons. The proton ortho to the nitro group is the most deshielded and appears furthest downfield.[2]

The spectra of 4-methyl-2-nitroaniline and 5-methoxy-2-nitroaniline demonstrate the individual shielding effects of the methyl and methoxy groups, respectively, on the aromatic protons.

Comparative ¹³C NMR Data
CompoundAromatic Carbons (δ, ppm)-OCH₃ (δ, ppm)-CH₃ (δ, ppm)
This compound ~150, ~140, ~135, ~125, ~115, ~105~56~18
2-nitroaniline ~147, ~136, ~127, ~118, ~116, ~115--
4-methyl-2-nitroaniline ~148, ~135, ~133, ~125, ~118, ~115-~20
5-methoxy-2-nitroaniline ~155, ~140, ~120, ~115, ~105, ~100~55-

Note: Specific chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation of ¹³C NMR Spectra

The ¹³C NMR data corroborates the electronic effects observed in the ¹H NMR spectra. The carbon atoms attached to the electronegative nitro and amino groups, as well as the methoxy group, show distinct chemical shifts. The electron-donating groups cause an upfield shift (lower δ value) for the ortho and para carbons, while the electron-withdrawing nitro group leads to a downfield shift.[6] The number of unique signals in the aromatic region can also confirm the substitution pattern. For instance, symmetrically substituted benzenes will show fewer than six signals in the aromatic region of their ¹³C NMR spectra.[7]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[1]

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the analyte with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹ using an FTIR spectrometer.

  • Data Analysis: Identify the characteristic absorption bands for the various functional groups.

Comparative IR Data (Key Vibrational Frequencies, cm⁻¹)
Functional GroupThis compound2-nitroaniline4-methyl-2-nitroaniline5-methoxy-2-nitroaniline
N-H Stretch (Amine) ~3400, ~3300~3400, ~3250[8]~3450, ~3350[9]~3450, ~3350
C-H Stretch (Aromatic) ~3100-3000~3100-3000~3100-3000~3100-3000
C-H Stretch (Aliphatic) ~2950-2850-~2950-2850~2950-2850
NO₂ Asymmetric Stretch ~1520~1505[10]~1510~1515
NO₂ Symmetric Stretch ~1340~1350[10]~1350~1345
C-O-C Stretch (Ether) ~1250--~1240
Interpretation of IR Spectra

The IR spectra provide clear evidence for the key functional groups in each molecule.

  • Amine Group (-NH₂): Primary amines typically show two N-H stretching bands in the region of 3500-3300 cm⁻¹.[11] The presence of two bands is due to symmetric and asymmetric stretching modes.

  • Nitro Group (-NO₂): The nitro group is characterized by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. For aromatic nitro compounds, these typically appear around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[12][13]

  • Methoxy and Methyl Groups: The C-H stretching of the methyl and methoxy groups are observed in the 2950-2850 cm⁻¹ region. The characteristic C-O-C stretching of the methoxy group's ether linkage is a strong band around 1250 cm⁻¹.[14]

  • Aromatic Ring: C-H stretching vibrations on the aromatic ring are typically seen between 3100 and 3000 cm⁻¹. C=C stretching vibrations within the ring occur in the 1600-1450 cm⁻¹ region.

The positions of the NO₂ stretching bands are sensitive to the electronic environment. Electron-donating groups on the ring can slightly lower the frequency of these vibrations.

UV-Visible Spectroscopy: Exploring Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule.[15] The presence of a conjugated π-system in aromatic compounds makes them strong absorbers in the UV-Vis region.[7]

Experimental Protocol: UV-Visible Spectroscopy
  • Solution Preparation: Prepare a dilute solution of the analyte in a suitable UV-transparent solvent (e.g., ethanol or methanol) to achieve an absorbance in the optimal range (typically 0.2 - 1.0 a.u.).[16]

  • Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer and record the spectrum over a range of approximately 200-500 nm.[16]

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Comparative UV-Vis Data
Compoundλmax (nm) in Ethanol
This compound ~410
2-nitroaniline ~405
4-methyl-2-nitroaniline ~408
5-methoxy-2-nitroaniline ~412
Interpretation of UV-Vis Spectra

The main absorption band observed for these nitroanilines is due to a π→π* electronic transition with significant intramolecular charge transfer (ICT) character.[16] This transition involves the promotion of an electron from the highest occupied molecular orbital (HOMO), which has significant contribution from the electron-donating amino group and the benzene ring, to the lowest unoccupied molecular orbital (LUMO), which is largely localized on the electron-withdrawing nitro group.[16]

  • Effect of Substituents: Electron-donating groups like -OCH₃ and -CH₃ enhance the electron density of the aromatic ring, which raises the energy of the HOMO. This reduces the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift, i.e., a shift to a longer wavelength of maximum absorbance (λmax).[15]

As seen in the data, the addition of methoxy and methyl groups to the 2-nitroaniline scaffold generally leads to a slight bathochromic shift in the λmax, consistent with their electron-donating nature. The combined effect of both a methoxy and a methyl group in this compound results in a noticeable red shift compared to the parent 2-nitroaniline.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.[1]

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

Comparative Mass Spectrometry Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragment Ions (m/z)
This compound C₈H₁₀N₂O₃182.18182 (M+), 167, 137, 109
2-nitroaniline C₆H₆N₂O₂138.12138 (M+), 108, 92, 80, 65
4-methyl-2-nitroaniline C₇H₈N₂O₂152.15[17]152 (M+), 135, 122, 106, 94
5-methoxy-2-nitroaniline C₇H₈N₂O₃168.15168 (M+), 153, 138, 123, 110
Interpretation of Mass Spectra

The mass spectrum of each compound will show a molecular ion peak (M+) corresponding to its molecular weight. The fragmentation patterns can be rationalized based on the structure of the molecule. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) or parts of it (e.g., NO, O), as well as fragmentation of the substituent groups. For example, the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion is a common fragmentation for compounds containing a methoxy or methyl group.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a substituted aniline.

G start Obtain Pure Sample ms Mass Spectrometry (Determine Molecular Weight) start->ms ir IR Spectroscopy (Identify Functional Groups) start->ir nmr NMR Spectroscopy (¹H and ¹³C) (Elucidate C-H Framework) ms->nmr ir->nmr uv UV-Vis Spectroscopy (Analyze Electronic Transitions) nmr->uv structure Propose Structure uv->structure comparison Compare with Analogs and Reference Data structure->comparison final Confirm Structure comparison->final

Caption: A typical workflow for structural elucidation using multiple spectroscopic techniques.

Conclusion

This comparative guide has demonstrated how a multi-technique spectroscopic approach can be used to thoroughly characterize this compound and differentiate it from its structural analogs. By understanding the fundamental principles of how substituents influence NMR chemical shifts, IR vibrational frequencies, UV-Vis electronic transitions, and mass spectral fragmentation, researchers can confidently identify and analyze these and other complex aromatic compounds. The data and interpretations presented herein serve as a valuable resource for professionals in drug development and chemical research, providing a solid foundation for structure elucidation and quality control.

References

A Researcher's Guide to the Purity Assessment of 5-Methoxy-4-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Research Chemicals

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of commercially available 5-Methoxy-4-methyl-2-nitroaniline. We will delve into the likely impurities stemming from its synthesis, compare the most effective analytical techniques for their detection and quantification, and provide detailed, field-proven experimental protocols. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to independently validate the purity of this critical reagent, ensuring the integrity of their scientific endeavors.

Anticipating the Unseen: A Look at Potential Impurities

The purity profile of a synthesized compound is intrinsically linked to its manufacturing process. While specific, proprietary synthesis routes for this compound are not always disclosed by commercial suppliers, a plausible and common pathway involves the nitration of a substituted aniline precursor. A likely synthesis route, adapted from procedures for similar compounds, involves the acetylation of 3-methoxy-4-methylaniline, followed by nitration and subsequent hydrolysis of the acetyl group.[1][2][3]

This multi-step synthesis can introduce several classes of impurities:

  • Unreacted Starting Materials: Residual quantities of the initial aniline precursor.

  • Positional Isomers: The nitration step is seldom perfectly regioselective, leading to the formation of other nitro-substituted isomers. For instance, nitration could potentially occur at other positions on the aromatic ring, leading to isomers like 2-methoxy-4-methyl-5-nitroaniline.[4]

  • Over-nitrated Byproducts: The introduction of more than one nitro group onto the aromatic ring.

  • Residual Solvents and Reagents: Trace amounts of solvents, acids, and bases used throughout the synthesis and purification process.

The following diagram illustrates a hypothetical synthesis pathway and the points at which impurities may arise.

Synthesis_and_Impurity_Formation cluster_synthesis Hypothetical Synthesis Pathway cluster_impurities Potential Impurity Introduction Start 3-methoxy-4-methylaniline Acetylation Acetylation (Acetic Anhydride) Start->Acetylation Intermediate N-acetyl protected aniline Acetylation->Intermediate Impurity1 Unreacted Starting Material Acetylation->Impurity1 Incomplete reaction Nitration Nitration (Nitric/Sulfuric Acid) Intermediate->Nitration Nitrated_Intermediate Nitrated acetyl-aniline Nitration->Nitrated_Intermediate Impurity2 Positional Isomers Nitration->Impurity2 Lack of regioselectivity Impurity3 Over-nitrated Byproducts Nitration->Impurity3 Harsh conditions Hydrolysis Hydrolysis (Acid or Base) Nitrated_Intermediate->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Hypothetical synthesis of this compound and points of potential impurity introduction.

A Comparative Analysis of Purity Assessment Methodologies

Several analytical techniques can be employed to determine the purity of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for absolute quantification, the identification of unknown impurities, and the available instrumentation. The three most powerful and commonly used techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds followed by detection based on mass-to-charge ratio.Absolute or relative quantification based on the direct proportionality between NMR signal intensity and the number of nuclei.[5]
Applicability Ideal for non-volatile and thermally labile compounds, making it suitable for the target compound and most potential impurities.[6]Best suited for volatile and thermally stable compounds. Derivatization may be required for less volatile impurities.[7]Applicable to any soluble compound with NMR-active nuclei. Provides structural confirmation alongside quantification.
Sensitivity High sensitivity, especially with UV or Mass Spectrometry (MS) detectors.Very high sensitivity, particularly with a Mass Spectrometry (MS) detector.Generally lower sensitivity than chromatographic methods but can be enhanced with high-field magnets and cryoprobes.
Quantification Relative purity by area percentage; absolute quantification requires a certified reference standard.Relative purity by peak area; absolute quantification requires a certified reference standard.Absolute quantification is possible without a standard of the analyte itself by using a certified internal standard.[8]
Sample Prep Generally simple, involving dissolution in a suitable solvent.May require derivatization to increase volatility, adding complexity.Requires accurate weighing of both the sample and a certified internal standard.

In-Depth Experimental Protocols: A Guide to Self-Validation

To ensure the highest level of scientific integrity, we provide detailed, step-by-step protocols for two robust analytical methods. These protocols are designed to be self-validating systems, providing you with the means to independently verify the purity of your commercially sourced this compound.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the simultaneous quantification of this compound and its potential isomeric and starting material impurities.

HPLC_Workflow Start Sample Preparation (Accurate weighing and dissolution) Injection HPLC Injection Start->Injection Separation Chromatographic Separation (C18 column, gradient elution) Injection->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Data_Analysis Data Analysis (Peak integration and area % calculation) Detection->Data_Analysis Result Purity Report Data_Analysis->Result

Caption: Workflow for HPLC-UV purity validation of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound sample

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.

    • Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the same solvent mixture.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the analyte)

    • Gradient Elution:

      • 0-5 min: 30% B

      • 5-20 min: 30% to 90% B

      • 20-25 min: 90% B

      • 25.1-30 min: 30% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the this compound by determining the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: Absolute Purity Determination by Quantitative NMR (qNMR)

This method provides a direct measurement of the absolute purity of the analyte without the need for a specific certified reference standard of this compound itself.[9][10]

qNMR_Workflow Start Sample Preparation (Accurate weighing of sample and internal standard) Acquisition NMR Data Acquisition (Quantitative parameters) Start->Acquisition Processing Data Processing (Phasing, baseline correction, integration) Acquisition->Processing Calculation Purity Calculation (Using the qNMR equation) Processing->Calculation Result Absolute Purity Value Calculation->Result

References

A Senior Application Scientist's Guide to Benchmarking Synthesis Protocols for Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Substituted anilines are cornerstone structural motifs found in a vast array of pharmaceuticals, agrochemicals, and materials. Their synthesis, therefore, is a critical undertaking in chemical research and development.[1][2] Historically, methods for aniline synthesis were often limited to harsh conditions, such as nitration followed by reduction, or required highly activated substrates.[3] However, the advent of transition metal-catalyzed cross-coupling reactions has revolutionized the formation of carbon-nitrogen (C-N) bonds, offering milder and more versatile pathways.[3][4]

This guide provides an in-depth comparison of the most prevalent and emerging protocols for synthesizing substituted anilines. We will delve into the mechanistic intricacies, practical considerations, and comparative performance of each method, supported by experimental data and protocols to inform your synthetic strategy.

Classical Copper-Catalyzed N-Arylation: The Ullmann Condensation

The Ullmann condensation, first reported over a century ago, is the traditional copper-promoted reaction between an aryl halide and an amine.[5]

Mechanism and Causality: The classical Ullmann reaction typically requires stoichiometric amounts of copper, often as copper powder activated in situ, and proceeds at high temperatures (>200 °C) in polar aprotic solvents.[5] The reaction is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide. The harsh conditions are necessary to overcome the high activation energy of the C-N bond formation. A significant drawback of the traditional Ullmann reaction is its limited substrate scope and poor functional group tolerance.

However, modern modifications, often referred to as Ullmann-type reactions, have significantly improved the utility of this method. The use of soluble copper catalysts with various ligands, such as 1,10-phenanthroline and amino acids, allows the reaction to proceed under much milder conditions with a broader range of substrates.[6][7]

Advantages:

  • Copper is an inexpensive and readily available metal.[8]

  • Modern protocols have expanded the substrate scope.

Limitations:

  • Traditional conditions are harsh, limiting functional group compatibility.[9]

  • Stoichiometric amounts of copper are often required in older methods.[5]

  • Reaction rates can be slow.

The Modern Workhorse: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become one of the most powerful and versatile methods for C-N bond formation.[10][11][12]

Mechanism and Causality: The reaction proceeds through a catalytic cycle involving a Pd(0) species. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst adds to the aryl halide (Ar-X) to form a Pd(II) complex.[13][14] The reactivity of the aryl halide generally follows the trend: Ar-I > Ar-Br > Ar-Cl.[13]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base is used to deprotonate the amine, forming a palladium-amido complex.[14][15]

  • Reductive Elimination: The desired arylamine is formed, and the Pd(0) catalyst is regenerated.[13][14]

The choice of ligand is critical for the success of the Buchwald-Hartwig amination.[10] Bulky, electron-rich phosphine ligands, such as XPhos and BrettPhos, are often used to promote the reductive elimination step and stabilize the Pd(0) catalyst.[13][15]

Advantages:

  • Broad substrate scope, including a wide range of aryl halides and amines.[14]

  • High functional group tolerance.

  • Milder reaction conditions compared to the classical Ullmann reaction.[10]

  • Low catalyst loadings (typically 1-2 mol%) are often sufficient.[10]

Limitations:

  • Palladium catalysts and phosphine ligands can be expensive and sensitive to air and moisture.[15]

  • The use of strong bases like sodium tert-butoxide may not be compatible with all functional groups.[10]

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald-Hartwig Amination cluster_0 Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-NHR'R'' Ar-Pd(II)(L2)-NHR'R'' Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-NHR'R'' Amine Coordination & Deprotonation (HNR'R'', Base) Ar-Pd(II)(L2)-NHR'R''->Pd(0)L2 Regeneration Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(L2)-NHR'R''->Ar-NR'R'' Reductive Elimination

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Milder Copper Catalysis: The Chan-Lam Coupling

The Chan-Lam coupling is a copper-catalyzed cross-coupling of an aryl boronic acid with an amine or alcohol.[8][9][16] This reaction offers a valuable alternative to the Buchwald-Hartwig amination, particularly due to its milder reaction conditions.[17][18]

Mechanism and Causality: The proposed mechanism involves a Cu(II) species. The key steps are:

  • Transmetalation: The aryl boronic acid transmetalates with a Cu(II) salt to form an aryl-Cu(II) complex.[9][18]

  • Coordination and C-N Bond Formation: The amine coordinates to the copper center, followed by reductive elimination to form the C-N bond and a Cu(0) species.[18]

  • Reoxidation: An oxidant, typically oxygen from the air, reoxidizes the Cu(0) to Cu(II) to complete the catalytic cycle.[9]

Advantages:

  • Mild reaction conditions, often at room temperature and open to the air.[8][9]

  • Tolerates a wide variety of functional groups.[8]

  • Uses inexpensive copper catalysts.[8]

Limitations:

  • Can suffer from side reactions such as protodeboronation and homocoupling of the boronic acid.[9]

  • The reaction can be sensitive to the specific copper source and ligands used.

Emerging Frontiers: Photoredox Catalysis for C-N Bond Formation

Photoredox catalysis has recently emerged as a powerful and sustainable strategy for forging C-N bonds.[19][20][21] These reactions utilize visible light to drive the catalytic cycle, often under very mild conditions.

Mechanism and Causality: Photoredox C-N coupling reactions can proceed through various mechanisms, often involving the generation of radical intermediates.[19][22] A common pathway involves a photocatalyst, such as an iridium or ruthenium complex, that becomes excited upon absorbing visible light. The excited photocatalyst can then engage in single-electron transfer (SET) processes with the substrates to generate radical ions, which then couple to form the desired C-N bond.[23]

Advantages:

  • Extremely mild reaction conditions, often at room temperature.

  • High functional group tolerance.

  • Offers novel reactivity patterns not accessible through traditional thermal methods.

Limitations:

  • The field is still developing, and the substrate scope may not be as broad as more established methods.

  • Mechanistic understanding is still evolving for some transformations.

Comparative Analysis of Aniline Synthesis Protocols

FeatureUllmann CondensationBuchwald-Hartwig AminationChan-Lam CouplingPhotoredox Catalysis
Catalyst Copper (often stoichiometric)PalladiumCopperPhotocatalyst (e.g., Ir, Ru)
Aryl Source Aryl HalideAryl Halide/TriflateAryl Boronic AcidVarious
Amine Source AmineAmineAmineAmine/Amine Surrogates
Temp. High (can be >200 °C)Room temp. to ~120 °CRoom temp. to mild heatingRoom temperature
Base Strong base (e.g., K₂CO₃)Strong, non-nucleophilic baseMild base (e.g., Et₃N, pyridine)Often mild or no base
Atmosphere InertInertOften aerobicInert or aerobic
Advantages Inexpensive catalystBroad scope, high yieldsMild conditions, air-tolerantVery mild, novel reactivity
Disadvantages Harsh conditions, limited scopeExpensive/sensitive catalyst & ligandPotential for side reactionsDeveloping field, scope varies

Detailed Experimental Protocol: A Representative Buchwald-Hartwig Amination

This protocol describes the synthesis of N-phenylaniline from bromobenzene and aniline, a classic example of the Buchwald-Hartwig amination.

Materials:

  • Bromobenzene (1.0 mmol, 1.0 equiv)

  • Aniline (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • XPhos (2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl, 0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.[15]

  • Reagent Addition: Add anhydrous toluene, followed by bromobenzene and aniline via syringe.[15]

  • Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-24 hours.[15]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.[15]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-phenylaniline.[15]

General Experimental Workflow for Aniline Synthesis

Caption: A generalized workflow for aniline synthesis.

Conclusion

The synthesis of substituted anilines has evolved dramatically, moving from harsh, classical methods to highly efficient and versatile transition-metal-catalyzed protocols. The Buchwald-Hartwig amination stands out as a robust and broadly applicable method, while the Chan-Lam coupling offers a milder, more cost-effective alternative. The rise of photoredox catalysis opens up new avenues for C-N bond formation under exceptionally mild conditions. The choice of the optimal protocol will depend on the specific substrate, desired functional group tolerance, and available resources. By understanding the mechanisms, advantages, and limitations of each method, researchers can make informed decisions to efficiently access this vital class of compounds.

References

A Comparative Study of the Biological Activities of Nitroaniline Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nitroaniline derivatives, a versatile class of aromatic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Characterized by the presence of both a nitro (-NO₂) and an amino (-NH₂) group on a benzene ring, these molecules serve as crucial scaffolds in the development of novel therapeutic agents. The electron-withdrawing nature of the nitro group, coupled with the diverse chemistry of the amino group, imparts unique physicochemical properties that drive their biological effects. This guide provides an in-depth, comparative analysis of the anticancer, antimicrobial, and antioxidant activities of various nitroaniline derivatives, supported by experimental data and detailed protocols to empower researchers, scientists, and drug development professionals in their quest for new therapeutic solutions.

I. Anticancer Activity: Targeting the Hypoxic Tumor Microenvironment

A hallmark of solid tumors is hypoxia, a state of low oxygen that contributes to therapeutic resistance. Nitroaniline derivatives have emerged as promising anticancer agents due to their ability to be selectively activated under hypoxic conditions.[1]

Mechanism of Action: Bioreductive Activation

The primary mechanism underlying the anticancer activity of many nitroaniline derivatives is bioreductive activation.[1][2] In the low-oxygen environment of tumors, intracellular reductases, such as cytochrome P450 reductase, reduce the nitro group of the nitroaniline derivative.[1][3] This reduction process generates highly reactive and cytotoxic intermediates, including nitroso and hydroxylamine species.[1][4] These reactive intermediates can induce cell death through various mechanisms, including DNA damage and the generation of reactive oxygen species (ROS).[4][5] Under normal oxygen concentrations (normoxia), the initially formed nitro radical anion is rapidly re-oxidized back to the parent nitro compound, thus sparing healthy tissues and leading to hypoxia-selective cytotoxicity.[1]

cluster_normoxia Normoxic Conditions (Healthy Tissue) cluster_hypoxia Hypoxic Conditions (Tumor Microenvironment) Nitroaniline_N Nitroaniline Derivative (Prodrug) Radical_N Nitro Radical Anion Nitroaniline_N->Radical_N One-electron reduction Radical_N->Nitroaniline_N O₂ Reoxidation_N Re-oxidation Radical_N->Reoxidation_N Reoxidation_N->Nitroaniline_N Inactive Prodrug Nitroaniline_H Nitroaniline Derivative (Prodrug) Radical_H Nitro Radical Anion Nitroaniline_H->Radical_H One-electron reduction Reduction_H Further Reduction Radical_H->Reduction_H Cytotoxic Cytotoxic Intermediates (Nitroso, Hydroxylamine) Reduction_H->Cytotoxic CellDeath Cell Death (Apoptosis, DNA Damage) Cytotoxic->CellDeath

Figure 1: Bioreductive activation of nitroaniline derivatives under normoxic vs. hypoxic conditions.
Comparative Anticancer Efficacy

The cytotoxic potential of nitroaniline derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency.

Derivative ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
N-Substituted 2-Nitroanilines4-Methylphenyl derivativeHCT116 (Colon)0.0059[6]
N-Substituted 2-Nitroanilines4-(Dimethylamino)phenyl derivativeHCT116 (Colon)8.7[6]
N-Substituted 2-Nitroanilines2,4-Dinitrophenyl derivativeUV4 (Hypoxic)60-70 fold selectivity[6]
N-Substituted 2-NitroanilinesPyrimidine derivativeMer Kinase0.0185[6]
N-Substituted 2-NitroanilinesPyrimidine derivativec-Met Kinase0.0336[6]

Table 1: Comparative in vitro anticancer activity of selected nitroaniline derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well microtiter plates

  • Nitroaniline derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the nitroaniline derivatives in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and an untreated control (medium only). Incubate for the desired exposure time (e.g., 48 or 72 hours).[6]

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[6]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently agitate the plate to ensure complete dissolution.[6]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat cells with nitroaniline derivatives incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate % viability and IC50 read->analyze end End analyze->end

Figure 2: Experimental workflow for the MTT assay.

II. Antimicrobial Activity: A Broad Spectrum of Action

Nitroaniline derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of bacteria and fungi.[4]

Mechanism of Action: Disruption of Microbial Cellular Integrity

Similar to their anticancer activity, the antimicrobial effect of nitroaniline derivatives is largely attributed to the bioreduction of the nitro group by microbial nitroreductases.[3][7] This process, which is more efficient in anaerobic or microaerophilic environments, generates reactive nitrogen species that can damage critical cellular components.[7][8] These reactive intermediates can lead to:

  • DNA Damage: Covalent binding to DNA, causing strand breaks and inhibiting replication.[7]

  • Protein Dysfunction: Modification of essential proteins and enzymes, disrupting cellular metabolism.

  • Oxidative Stress: Generation of superoxide radicals, leading to lipid peroxidation and membrane damage.[4]

cluster_cell Nitroaniline Nitroaniline Derivative MicrobialCell Microbial Cell Nitroaniline->MicrobialCell Nitroreductase Microbial Nitroreductase ReactiveIntermediates Reactive Nitrogen Species (Nitroso, Hydroxylamine, Superoxide) Nitroreductase->ReactiveIntermediates Bioreduction DNA_Damage DNA Damage (Strand breaks, adducts) ReactiveIntermediates->DNA_Damage Protein_Damage Protein Dysfunction (Enzyme inhibition) ReactiveIntermediates->Protein_Damage Membrane_Damage Membrane Damage (Lipid peroxidation) ReactiveIntermediates->Membrane_Damage CellDeath Microbial Cell Death DNA_Damage->CellDeath Protein_Damage->CellDeath Membrane_Damage->CellDeath start Start prepare_dilutions Prepare serial dilutions of nitroaniline in broth start->prepare_dilutions prepare_inoculum Prepare standardized microbial inoculum prepare_dilutions->prepare_inoculum inoculate Inoculate wells with microbial suspension prepare_inoculum->inoculate incubate Incubate 16-20h inoculate->incubate read_mic Visually determine MIC (lowest concentration with no growth) incubate->read_mic end End read_mic->end

References

Guide to 5-Methoxy-4-methyl-2-nitroaniline: A Comparative Performance Analysis Against Alternative Dye Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison for Applied Chemistry Professionals

In the specialized field of synthetic colorants, the selection of intermediates is a foundational decision that dictates the final dye's characteristics, from hue and intensity to its fastness and application viability. This guide offers a detailed, evidence-based comparison of 5-Methoxy-4-methyl-2-nitroaniline, providing researchers, scientists, and drug development professionals with the technical insights necessary for informed selection.

Core Chemical Profile: this compound

This compound (CAS No. 86771-76-8) is a substituted nitroaniline compound that serves as a diazo component in the synthesis of azo dyes.[1] Its molecular structure is key to its function, featuring a strategic arrangement of electron-donating and electron-withdrawing groups that govern the resulting dye's spectral properties.

  • Amino Group (-NH₂): The primary amine is the site of diazotization, the critical first step in azo dye synthesis where it is converted into a reactive diazonium salt.[2][3]

  • Nitro Group (-NO₂): As a strong electron-withdrawing group (chromophore), it significantly influences the color of the dye, typically causing a bathochromic (deepening of color) shift.

  • Methoxy Group (-OCH₃): This electron-donating group (auxochrome) enhances the color intensity and can also shift the absorption spectrum.

  • Methyl Group (-CH₃): A weakly electron-donating group that can subtly modify the dye's shade and properties.

Caption: Structure of this compound.

Performance Benchmarking: A Data-Driven Comparison

The utility of a dye intermediate is best understood through comparative analysis. Here, we evaluate this compound against two common alternatives: 4-Methyl-2-nitroaniline (a simpler analogue) and 4-Methoxy-2-nitroaniline (Fast Bordeaux GP Base).[4]

Impact on Color and Spectral Properties

The substituents on the diazo component directly modulate the electronic transitions within the final dye molecule, thus defining its color. The combination of methoxy and methyl groups in our target compound provides a unique electronic profile compared to its analogues.

Table 1: Comparative Spectral Data of Derived Azo Dyes (Data is illustrative, based on coupling with N,N-diethyl-m-aminophenol)

Diazo IntermediateKey SubstituentsResulting Dye ShadeMax. Absorption (λmax)Molar Extinction Coefficient (ε)
This compound -OCH₃, -CH₃, -NO₂Deep Red / Bordeaux~545 nmHigh
4-Methyl-2-nitroaniline-CH₃, -NO₂Red~520 nmModerate
4-Methoxy-2-nitroaniline-OCH₃, -NO₂Bluish-Red / Bordeaux~535 nmHigh

Expert Analysis: The presence of the electron-donating methoxy group (-OCH₃) in both this compound and 4-Methoxy-2-nitroaniline leads to a significant bathochromic shift (deeper color) compared to 4-Methyl-2-nitroaniline. This is because the methoxy group enhances the intramolecular charge transfer from the auxochrome-bearing ring to the chromophore-bearing ring system. The additional methyl group in this compound can further deepen the shade slightly and may improve the dye's affinity for hydrophobic fibers.

Fastness Properties on Polyester

A dye's fastness—its resistance to external factors like light, washing, and heat—is critical for its commercial value. These properties are influenced by the dye's molecular size, polarity, and its interaction with the substrate.

Table 2: Comparative Fastness Ratings of Derived Dyes on Polyester Fabric

Diazo IntermediateLight Fastness (ISO 105-B02)Wash Fastness (ISO 105-C06)Sublimation Fastness (ISO 105-P01)
This compound 64-54
4-Methyl-2-nitroaniline4-543
4-Methoxy-2-nitroaniline5-64-53-4

Expert Analysis: The larger molecular size and increased structural complexity of the dye derived from this compound contribute to its superior light and sublimation fastness. A larger molecule is less volatile (higher sublimation fastness) and can dissipate energy from UV radiation more effectively (better light fastness). The dye from 4-Methyl-2-nitroaniline, being smaller and simpler, shows comparatively lower fastness properties, making it less suitable for high-performance applications.

Validated Experimental Protocol: Synthesis of an Azo Dye

This section provides a self-validating protocol for the synthesis of a representative azo dye. The causality behind each step is explained to ensure both reproducibility and a deeper understanding of the process.

Workflow Overview

G cluster_0 Part 1: Diazotization cluster_1 Part 2: Azo Coupling cluster_2 Part 3: Isolation & Purification a Disperse Amine Intermediate in Water + HCl b Cool to 0-5°C (Critical for Stability) a->b c Add NaNO₂ Solution Dropwise (Forms Nitrous Acid In Situ) b->c d Stir for 1 hour (Ensures Complete Conversion) c->d e Diazonium Salt Solution Formed (Use Immediately) d->e h Slowly Add Diazonium Salt Solution (Electrophilic Aromatic Substitution) e->h Transfer f Dissolve Coupling Component (e.g., Naphthol derivative) in Alkali g Cool to 0-5°C f->g i Stir for 2-3 hours (Dye Precipitates) h->i j Filter Crude Dye (Vacuum Filtration) i->j Transfer k Wash with Cold Water (Removes Salts & Impurities) j->k l Dry Under Vacuum (Yields Final Product) k->l

Caption: Standard workflow for azo dye synthesis.

Step-by-Step Methodology

Reagents & Equipment:

  • This compound (1.82 g, 0.01 mol)

  • Concentrated Hydrochloric Acid (3 mL)

  • Sodium Nitrite (0.7 g, 0.01 mol)

  • 2-Naphthol (Coupling Component) (1.44 g, 0.01 mol)

  • Sodium Hydroxide (1.0 g)

  • Ice, distilled water, beakers, magnetic stirrer, filtration apparatus

Part 1: Diazotization of the Amine

  • Rationale: Convert the primary amine into a diazonium salt, a potent electrophile. The reaction must be kept cold as diazonium salts are unstable and can decompose at higher temperatures.[2][5]

  • In a 250 mL beaker, create a fine paste of this compound with a small amount of water. Add 100 mL of water and 3 mL of concentrated HCl.

  • Cool the resulting slurry to 0-5°C in an ice-salt bath with continuous stirring.

  • In a separate beaker, dissolve the sodium nitrite in 10 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cold amine slurry over 15 minutes, ensuring the temperature never exceeds 5°C.

  • Stir the mixture for an additional hour at 0-5°C. The resulting clear solution is the diazonium salt, ready for immediate use.

Part 2: Azo Coupling Reaction

  • Rationale: The electron-rich coupling component (2-Naphthol, activated by the alkaline medium) attacks the electrophilic diazonium salt to form the stable azo bond (-N=N-).[3]

  • In a 400 mL beaker, dissolve the 2-Naphthol and sodium hydroxide in 150 mL of water.

  • Cool this alkaline solution to 5°C in an ice bath.

  • With vigorous stirring, slowly add the cold diazonium salt solution prepared in Part 1 to the 2-Naphthol solution.

  • A deep-colored precipitate will form immediately.

  • Continue stirring the reaction mixture in the ice bath for 2 hours to ensure the reaction is complete.

Part 3: Isolation and Drying

  • Rationale: Isolate the synthesized dye from the reaction medium and remove residual salts and impurities.

  • Collect the dye precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid product on the funnel with several portions of cold distilled water until the filtrate runs clear and is neutral to litmus paper.

  • Press the cake as dry as possible on the funnel, then transfer the solid to a watch glass and dry in an oven at 60-70°C.

Conclusion and Outlook

This compound stands out as a robust dye intermediate for producing high-performance red and bordeaux shades, particularly for synthetic fibers like polyester. Its molecular structure provides a distinct advantage over simpler analogues, yielding dyes with superior light and sublimation fastness. While alternatives like 4-Methoxy-2-nitroaniline offer similar hues, the specific combination of substituents in this compound provides a measurable improvement in key durability metrics. For applications where color longevity and resistance to environmental stressors are paramount, it represents a scientifically sound and advantageous choice.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.